(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Description
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Properties
IUPAC Name |
methyl 4-(aminomethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIXHHAVJIMVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Abstract
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, the methyl ester of the clinically significant drug tranexamic acid, is a bifunctional molecule of considerable interest in modern medicinal chemistry. Its rigid cyclohexyl scaffold, coupled with the stereochemically defined trans orientation of its primary amine and methyl ester functionalities, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. The insights and protocols presented herein are intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of next-generation pharmaceuticals.
Molecular Identity and Physicochemical Properties
This compound is a non-proteinogenic β-amino acid ester. The cyclohexane ring enforces a constrained conformation on the molecule, which can be advantageous in drug design for optimizing binding to biological targets. The trans configuration (1R,4R) is crucial as it dictates the spatial relationship between the aminomethyl and carboxylate groups, influencing its interaction with enzymes and receptors.
Chemical Structure and Identifiers
The structural and identifying information for this compound is summarized in the table below.
| Identifier | Value |
| IUPAC Name | methyl (1r,4r)-4-(aminomethyl)cyclohexane-1-carboxylate[1] |
| Synonyms | trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate, Methyl tranexamate |
| CAS Number | 50738-63-1[1] |
| Molecular Formula | C₉H₁₇NO₂[1] |
| Molecular Weight | 171.24 g/mol [1] |
| PubChem CID | 12721444[1] |
Physicochemical Data
The physical and chemical properties of this compound are essential for its handling, reaction setup, and purification.
| Property | Value | Source |
| Appearance | White to off-white solid | Commercial supplier data |
| Boiling Point | 240.7°C at 760 mmHg (Predicted) | LookChem |
| Flash Point | 106.2°C (Predicted) | LookChem |
| Density | 1.014 g/cm³ (Predicted) | LookChem |
| pKa | 10.27 ± 0.29 (Predicted) | LookChem |
| Solubility | Soluble in water | TCI Chemicals |
Synthesis and Purification
The most common and direct route to this compound is through the esterification of its parent carboxylic acid, tranexamic acid. Tranexamic acid itself is synthesized through various industrial processes, often involving the catalytic hydrogenation of p-aminomethylbenzoic acid or 4-cyanobenzoic acid derivatives.[2][3][4]
Synthetic Workflow: Fischer Esterification
The Fischer-Speier esterification is a robust and scalable method for the synthesis of this compound. The reaction involves treating tranexamic acid with an excess of methanol in the presence of a strong acid catalyst.
Caption: Fischer esterification of tranexamic acid.
Detailed Experimental Protocol: Fischer Esterification of Tranexamic Acid
This protocol is a representative procedure for the synthesis of methyl tranexamate.
-
Reaction Setup: To a solution of tranexamic acid (1.0 equivalent) in anhydrous methanol (10-20 equivalents), cautiously add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring.[5]
-
Reaction Execution: Heat the mixture to reflux (approximately 65°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After cooling the reaction mixture to room temperature, remove the excess methanol under reduced pressure. Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Spectroscopic Analysis
Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.
¹H and ¹³C NMR Spectroscopy
The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (400 MHz, CDCl₃): The expected chemical shifts are approximately:
-
δ 3.67 (s, 3H): The singlet corresponds to the three protons of the methyl ester (-OCH₃).
-
δ 2.55 (d, 2H): The doublet arises from the two protons of the aminomethyl group (-CH₂NH₂).
-
δ 2.22 (tt, 1H): This triplet of triplets is assigned to the proton on the carbon bearing the ester group (C1-H).
-
δ 1.2-2.1 (m, 9H): A complex multiplet region corresponding to the remaining protons of the cyclohexane ring.
¹³C NMR (100 MHz, CDCl₃): The expected chemical shifts are approximately:
-
δ 176.5: The carbonyl carbon of the methyl ester (C=O).
-
δ 51.5: The methyl carbon of the ester (-OCH₃).
-
δ 46.8: The carbon of the aminomethyl group (-CH₂NH₂).
-
δ 43.0 - 28.0: A series of peaks corresponding to the carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 | N-H stretching (primary amine) |
| 2850-2950 | C-H stretching (aliphatic) |
| 1735 | C=O stretching (ester) |
| 1200-1250 | C-O stretching (ester) |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 171.
-
Key Fragments:
-
m/z = 140: Loss of the methoxy group (-OCH₃).
-
m/z = 112: Loss of the carbomethoxy group (-COOCH₃).
-
m/z = 30: The [CH₂NH₂]⁺ fragment.
-
Reactivity and Synthetic Potential
The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the nucleophilic primary amine and the electrophilic methyl ester.
Reactions at the Amino Group: N-Acylation
The primary amine readily undergoes acylation with a variety of acylating agents, such as acyl chlorides and anhydrides, to form stable amide bonds. This reaction is fundamental in peptide synthesis and for introducing diverse substituents.
Caption: General scheme for N-acylation.
Representative Protocol for N-Acylation:
-
Dissolve this compound (1.0 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane).
-
Cool the mixture to 0°C.
-
Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to remove the base and byproducts, followed by extraction and purification.
Reactions at the Ester Group: Amidation
The methyl ester can be converted to an amide by reaction with a primary or secondary amine, typically at elevated temperatures or with a catalyst. This allows for further functionalization and diversification of the molecule.
Applications in Drug Development
The rigid, stereodefined scaffold of this compound and its parent acid, tranexamic acid, has made it a valuable building block in the synthesis of several classes of therapeutic agents.
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical target for the treatment of autoimmune diseases and myeloproliferative neoplasms.[6][7] Several JAK inhibitors utilize a cyclohexane core to orient key binding functionalities. The trans-4-aminocyclohexanecarboxylic acid moiety has been identified as a useful building block in the synthesis of these inhibitors.[6] While many syntheses start from the carboxylic acid, the methyl ester is a key intermediate for certain synthetic routes, particularly those involving amide bond formation prior to ester hydrolysis.
Factor XIa Inhibitors
Factor XIa is a serine protease involved in the intrinsic coagulation pathway and is a target for the development of novel anticoagulants.[8] Tranexamic acid derivatives have been explored as scaffolds for the design of potent and selective Factor XIa inhibitors. The aminomethyl group can be functionalized to interact with the S1 pocket of the enzyme, while the carboxylate can be modified to optimize pharmacokinetic properties. The methyl ester provides a convenient handle for such modifications.
Safety and Handling
While specific toxicological data for this compound is limited, data from its parent compound, tranexamic acid, and general knowledge of amino acid esters can guide safe handling practices.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt is known to be moisture-sensitive.[1]
-
Toxicity: The parent compound, tranexamic acid, has low acute toxicity.[10] However, as with any chemical, unnecessary exposure should be avoided. A recent analysis of the FAERS database for tranexamic acid highlighted rare but serious adverse events, including thrombosis-related and nervous system disorders, though these are primarily associated with systemic administration of the drug.[7]
Conclusion
This compound is a versatile and valuable building block for medicinal chemistry and drug development. Its well-defined stereochemistry and bifunctional nature allow for a wide range of chemical transformations, making it an ideal starting point for the synthesis of complex and biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, synthesis, characterization, and applications, underscoring its importance in the ongoing quest for novel therapeutics.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12721444, this compound. Retrieved from [Link].
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Typology. (2023, August 22). How is tranexamic acid produced?. Retrieved from [Link].
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Wikipedia. (2024). Tranexamic acid. Retrieved from [Link].
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Xie, J., et al. (2015). An Improved and Practical Synthesis of Tranexamic Acid. ACS Publications. Retrieved from [Link].
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PubMed. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. Retrieved from [Link].
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PubMed Central (PMC). (n.d.). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. Retrieved from [Link].
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Frontiers. (2024). Safety assessment of tranexamic acid: real-world adverse event analysis from the FAERS database. Retrieved from [Link].
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Khan, M. F., et al. (2001). Synthesis and Characterization of Some Novel Tranexamic Acid Derivatives and Their Copper (II) Complexes. Science Alert. Retrieved from [Link].
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Karaman, R., et al. (2013). Design, synthesis and in vitro kinetic study of tranexamic acid prodrugs for the treatment of bleeding conditions. PubMed. Retrieved from [Link].
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An In-depth Technical Guide to the Physical Properties of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Introduction
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a key bifunctional molecule increasingly utilized in the synthesis of pharmaceuticals and advanced materials. Its rigid cyclohexyl core, coupled with the stereochemically defined trans orientation of the aminomethyl and methyl carboxylate groups, imparts unique structural and chemical properties. This guide provides a comprehensive overview of the physical properties of this compound, offering a foundational understanding for researchers, scientists, and drug development professionals. We will delve into its structural characteristics, and physicochemical parameters, and provide standardized protocols for their experimental determination.
Molecular Structure and Core Physicochemical Properties
The structural integrity of this compound is fundamental to its application. The molecule possesses a cyclohexane ring in a stable chair conformation, with the aminomethyl and methyl carboxylate substituents occupying equatorial positions to minimize steric hindrance. This trans configuration is crucial for its role as a molecular scaffold.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | PubChem[1] |
| Molecular Weight | 171.24 g/mol | PubChem[1] |
| IUPAC Name | methyl 4-(aminomethyl)cyclohexane-1-carboxylate | PubChem[1] |
| CAS Number | 50738-63-1, 23199-14-6 | PubChem[1] |
| Predicted Boiling Point | 278.5°C at 760 mmHg | iChemical[2] |
| Predicted Density | 1.014 g/cm³ | |
| Predicted pKa | 10.27 ± 0.29 |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,-0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,1.5!"]; C5 [label="C", pos="1.2,2.2!"]; C6 [label="C", pos="0,1.5!"]; C7 [label="C", pos="-1.2,-0.7!"]; O1 [label="O", pos="-2.4,-0.4!"]; O2 [label="O", pos="-1.2,-1.8!"]; C8 [label="C", pos="-2.4,-2.5!"]; C9 [label="C", pos="3.6,0!"]; N1 [label="N", pos="4.8,0!"];
// Edges for cyclohexane ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Edges for substituents C1 -- C7; C7 -- O1 [label="="]; C7 -- O2; O2 -- C8; C3 -- C9; C9 -- N1;
// Add hydrogens for clarity (optional, can clutter) H1[label="H", pos="-0.3, -0.5!"]; H2[label="H", pos="1.5, -1.2!"]; H3[label="H", pos="2.7, -0.5!"]; H4[label="H", pos="2.7, 2.0!"]; H5[label="H", pos="0.9, 2.7!"]; H6[label="H", pos="-0.3, 2.0!"]; H_C8_1 [label="H", pos="-2.1, -3.0!"]; H_C8_2 [label="H", pos="-2.7, -3.0!"]; H_C8_3 [label="H", pos="-3.0, -2.2!"]; H_N1_1 [label="H₂", pos="5.4, 0!"];
// Annotations for stereochemistry label_1R [label="(1R)", pos="-0.5, 0.5!"]; label_4R [label="(4R)", pos="2.9, 1.0!"]; }
Figure 1: 2D representation of this compound.
Thermal Properties
Melting Point
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol outlines a standard and reliable method for determining the melting point range of a solid organic compound.
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
-
Procedure:
-
Sample Preparation: Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Loading the Capillary Tube: Invert the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm in height.
-
Initial Rapid Determination: Place the capillary tube in the melting point apparatus. Heat the sample rapidly (10-20 °C/min) to get an approximate melting range.
-
Accurate Determination: Allow the apparatus to cool. Prepare a new sample and heat to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the compound.
-
Replicate Measurements: For accuracy, perform the measurement in triplicate.
-
Figure 2: Workflow for melting point determination.
Solubility Profile
The solubility of this compound is a critical parameter for its application in synthesis and formulation. The presence of both a polar amino group and a moderately polar ester group suggests solubility in a range of solvents. The hydrochloride salt of the compound is reported to be soluble in water.[5]
Table 2: Predicted and Observed Solubility of this compound and its HCl Salt
| Solvent | Free Base (Predicted/Observed) | HCl Salt (Observed) |
| Water | Sparingly soluble to soluble | Soluble[5] |
| Methanol | Soluble | Soluble |
| Ethanol | Soluble | Soluble |
| Dichloromethane | Sparingly soluble | Sparingly soluble |
| Ethyl Acetate | Slightly soluble | Insoluble |
| Diethyl Ether | Insoluble | Insoluble |
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol provides a standardized method for determining the equilibrium solubility of a compound in various solvents.
-
Apparatus:
-
Orbital shaker with temperature control
-
Vials with screw caps
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC or GC-MS for quantification
-
-
Procedure:
-
Preparation of Saturated Solutions: To a series of vials, add a known volume of the desired solvent (e.g., 5 mL). Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solid remaining.
-
Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration: Filter the aliquot through a 0.45 µm syringe filter to remove any remaining microscopic particles.
-
Dilution and Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC-MS).
-
Analysis: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
-
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group of the ester (a singlet around 3.6 ppm), the protons of the cyclohexane ring (a complex multiplet in the range of 1.0-2.5 ppm), and the aminomethyl protons (a singlet or multiplet around 2.5-3.0 ppm). The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester (around 175 ppm), the methoxy carbon (around 51 ppm), the carbons of the cyclohexane ring (in the range of 25-45 ppm), and the aminomethyl carbon (around 45 ppm).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or MeOD) in a clean, dry NMR tube.[6][7]
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, and relaxation delay).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Integrate the peaks and assign the chemical shifts to the corresponding protons in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Key Absorptions:
-
N-H stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H stretch: Strong absorptions just below 3000 cm⁻¹ due to the sp³ C-H bonds of the cyclohexane ring and methyl group.
-
C=O stretch: A strong, sharp absorption around 1730-1740 cm⁻¹ characteristic of the ester carbonyl group.
-
C-O stretch: A strong absorption in the 1100-1300 cm⁻¹ region from the ester C-O bond.
-
N-H bend: A medium absorption around 1600 cm⁻¹.
-
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy (Thin Film/KBr Pellet)
-
Sample Preparation (Thin Film for liquids/oils): Place a small drop of the neat sample between two KBr or NaCl plates.[8]
-
Sample Preparation (KBr Pellet for solids): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.[9]
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Sample Spectrum: Place the sample in the IR beam and record the spectrum.
-
Data Analysis: The background is automatically subtracted from the sample spectrum. Identify and assign the characteristic absorption bands to the functional groups of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion: In electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is expected at m/z 171 or 172, respectively.
-
Fragmentation: Common fragmentation pathways may include the loss of the methoxy group (-OCH₃), the carboxylate group (-COOCH₃), or cleavage of the aminomethyl group.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the capillary to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio.
-
Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating the mass spectrum.
Stability and Storage
This compound is expected to be a relatively stable compound under standard laboratory conditions. However, as with most amino esters, it is susceptible to hydrolysis, particularly in the presence of strong acids or bases. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place. The hydrochloride salt is generally more stable and less prone to degradation.[5]
Polymorphism
Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact the physical properties of a compound, including its melting point, solubility, and stability. While no specific studies on the polymorphism of this compound have been identified, it is a phenomenon that should be considered, especially in the context of pharmaceutical development. Techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and microscopy can be employed to investigate the potential for polymorphic forms.
Conclusion
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. Methyl 4-aminocyclohexanecarboxylate. National Center for Biotechnology Information. [Link]
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University of California, Los Angeles. Sample preparation for FT-IR. [Link]
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iChemical. trans-4-Aminomethyl-cyclohexanecarboxylic acid methyl ester hydrochloride, CAS No. 29275-88-5. [Link]
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University of Rochester. How to Get a Good 1H NMR Spectrum. [Link]
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ALWSCI. How To Prepare And Run An NMR Sample. [Link]
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ACS Publications. Asymmetric Hydrogenation of α-Amino Ester Probed by FTIR Spectroscopy. [Link]
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SpectraBase. 4-(Aminomethyl)cyclohexanecarboxylic acid - Optional[MS (LC)] - Spectrum. [Link]
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PubChem. Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride. National Center for Biotechnology Information. [Link]
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ACS Publications. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. [Link]
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University of York. NMR Sample Preparation. [Link]
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Structure Elucidation of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate: A Self-Validating Analytical Workflow
An In-depth Technical Guide for Drug Development Professionals
Abstract
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a critical chiral building block in the synthesis of various pharmacologically active molecules. Its precise three-dimensional structure, including both its constitution and its absolute stereochemistry, is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This guide presents a comprehensive, field-proven workflow for the unambiguous structure elucidation of this molecule. The methodology is designed as a self-validating system, where orthogonal analytical techniques are integrated to build an irrefutable body of evidence. This approach not only confirms the molecule's identity but also establishes a robust analytical foundation compliant with global regulatory expectations for drug substance characterization.[1][2][3]
The Strategic Importance of Unambiguous Characterization
In pharmaceutical development, the principle of "quality by design" begins with the foundational building blocks. For a chiral molecule like this compound, any ambiguity in its structure can have profound consequences downstream, potentially leading to the formation of incorrect diastereomers or enantiomers in the final API. Regulatory bodies, such as the FDA, mandate a thorough characterization of the drug substance to ensure its identity, quality, purity, and strength.[4][5] This guide, therefore, eschews a simple checklist of tests in favor of a logical, progressive workflow that builds a complete structural picture from the ground up.
The elucidation process is strategically divided into three core phases:
-
Gross Structure Confirmation: Establishing the molecular formula and identifying the essential functional groups.
-
Definitive Connectivity and Relative Stereochemistry: Mapping the precise atomic connections and the spatial arrangement of substituents relative to each other.
-
Enantiomeric Purity and Absolute Configuration: Confirming the specific enantiomer and quantifying its purity.
The following Graphviz diagram illustrates this strategic workflow.
Caption: A strategic workflow for the complete structure elucidation of this compound.
Phase 1: Gross Structure Confirmation
The initial objective is to confirm the molecular formula (C₉H₁₇NO₂) and identify the primary functional groups. This phase provides the foundational data upon which the detailed NMR analysis will be built.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the single most crucial piece of initial evidence: the molecular weight of the compound.[6] For this molecule, we expect a molecular ion corresponding to its monoisotopic mass. This experiment validates the expected structure against the observed mass, immediately flagging any gross errors such as incorrect starting materials or unexpected side reactions.
Experimental Protocol:
-
Technique: Electrospray Ionization (ESI) in positive ion mode is preferred due to the basicity of the amine group, which readily accepts a proton to form [M+H]⁺.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol.
-
Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Analysis: Acquire a full scan spectrum, typically from m/z 50 to 500.
Expected Data:
| Ion | Calculated m/z | Observed m/z (Expected) | Interpretation |
| [M+H]⁺ | 172.1332 | ~172.13 | Protonated molecular ion, confirming the molecular weight. |
| [M+Na]⁺ | 194.1151 | ~194.12 | Sodium adduct, common in ESI and further confirms MW. |
Table 1: Predicted High-Resolution Mass Spectrometry Data.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups.[6] For this molecule, the two most important functionalities are the primary amine (-NH₂) and the methyl ester (-COOCH₃). Their characteristic vibrations provide orthogonal confirmation of the structure proposed by the mass spectral data.
Experimental Protocol:
-
Technique: Attenuated Total Reflectance (ATR) is a suitable method for a liquid or solid sample, requiring minimal preparation.
-
Sample Preparation: Place a small drop of the neat sample directly onto the ATR crystal.
-
Analysis: Acquire the spectrum over a range of 4000-600 cm⁻¹, with a resolution of 4 cm⁻¹.
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | A characteristic doublet in this region is a strong indicator of a primary amine.[7] |
| 2850 - 2950 | C-H Stretch (sp³) | Cyclohexane Ring, -CH₂-, -CH₃ | Confirms the aliphatic nature of the molecule. |
| ~1740 | C=O Stretch | Ester (-COOCH₃) | Strong, sharp absorption is definitive for the carbonyl of a saturated ester.[8][9] |
| 1150 - 1250 | C-O Stretch | Ester (-COOCH₃) | Confirms the C-O single bond of the ester group. |
Table 2: Key Expected FTIR Absorption Bands.
Phase 2: Definitive Connectivity & Relative Stereochemistry via NMR
With the molecular formula and functional groups confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to assemble the atomic "puzzle pieces." This phase will not only map the C-H framework but also definitively establish the trans relationship between the two substituents on the cyclohexane ring.
1D NMR: ¹H and ¹³C Spectra
Causality: ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms.[] The chemical shifts, integration, and coupling patterns in the ¹H spectrum, along with a DEPT-135 experiment to distinguish CH, CH₂, and CH₃ carbons, allow for the initial assignment of all atoms in the molecule.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or Methanol-d₄ (CD₃OD) are suitable. CDCl₃ is often preferred for initial analysis.
-
Concentration: Prepare a ~10-20 mg/mL solution.
-
Acquisition:
-
¹H NMR: Acquire with sufficient scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum.
-
DEPT-135: Run a DEPT-135 experiment to differentiate carbon types (CH/CH₃ positive, CH₂ negative).
-
Expected Data & Interpretation: The cyclohexane ring protons will appear as complex multiplets. The trans-1,4-diequatorial conformation is the most stable, leading to distinct chemical shifts for axial and equatorial protons.
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) | Notes |
| -COOCH₃ | ~3.67 (s, 3H) | ~51 | Singlet for methyl protons; characteristic ester methyl carbon.[11] |
| -CH₂-NH₂ | ~2.65 (d, 2H) | ~45 | Protons on the carbon adjacent to the amine.[7] |
| Ring H-1 | ~2.25 (tt, 1H) | ~43 | Methine proton at the ester position, coupled to adjacent CH₂ groups. |
| Ring H-4 | ~1.50 (m, 1H) | ~35 | Methine proton at the aminomethyl position. |
| Ring CH₂ | 1.20 - 2.10 (m) | 28 - 30 | Overlapping multiplets for the four sets of CH₂ protons on the ring.[12] |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts.
2D NMR: COSY and HSQC
Causality: While 1D NMR provides a list of parts, 2D NMR shows how they are connected.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This allows for "walking" around the cyclohexane ring, connecting H-1 to its neighbors, and so on.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to, providing unambiguous C-H assignments.
These two experiments together transform the list of peaks from 1D NMR into a confirmed bonding framework.
2D NMR: NOESY/ROESY for Relative Stereochemistry
Causality: This is the most critical experiment for confirming the relative stereochemistry. The Nuclear Overhauser Effect (NOE) is observed between protons that are close in space, regardless of whether they are bonded. For the favored diequatorial chair conformation of the (1R,4R) isomer, key spatial relationships exist that are absent in the cis isomer.
-
Key Correlation: A strong NOE is expected between the axial protons at positions 1 and its axial neighbors at 2 and 6. Crucially, for the trans isomer, the methine protons at H-1 and H-4 are too far apart to show a significant NOE. Instead, NOEs between axial and equatorial protons on adjacent carbons will define the chair conformation. The most definitive proof of the trans configuration comes from observing an NOE between the axial proton at position 1 (H-1a) and the other axial protons on the same side of the ring (H-3a/H-5a).
Caption: Key Nuclear Overhauser Effect (NOE) correlations expected for the trans diequatorial conformation.
Phase 3: Enantiomeric Purity and Absolute Configuration
While NMR confirms the relative trans configuration, it cannot distinguish between the (1R,4R) and (1S,4S) enantiomers. This final phase confirms the identity of the desired enantiomer and quantifies its purity.
Chiral High-Performance Liquid Chromatography (HPLC)
Causality: Chiral HPLC is the definitive technique for separating enantiomers and determining the enantiomeric excess (e.e.).[13][14] By using a chiral stationary phase (CSP), the two enantiomers interact differently, leading to different retention times. This allows for their separation and quantification. Polysaccharide-based CSPs are highly effective for a broad range of molecules and are an excellent starting point.[15][16]
Experimental Protocol:
-
Column: A polysaccharide-based CSP, such as Chiralpak® IA or Chiralcel® OD-H.
-
Mobile Phase: A typical starting condition is a mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol) with a small amount of an amine modifier (e.g., Diethylamine, DEA) to improve peak shape for the basic analyte.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the molecule lacks a strong chromophore.
Expected Data & Self-Validation:
-
To validate the method, a racemic (50:50) mixture of the (1R,4R) and (1S,4S) isomers must first be analyzed to demonstrate baseline separation of the two enantiomeric peaks.
-
The analysis of the target sample should then show a single major peak corresponding to one of the enantiomers, with any potential impurity peak for the undesired enantiomer being below the specified limit (e.g., >99.5% e.e.).
| Parameter | Value |
| Column | Chiralpak® IA (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane / Ethanol / DEA (80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Expected Result | Baseline separation of (1R,4R) and (1S,4S) enantiomers. |
Table 4: Example Chiral HPLC Method.
Optical Rotation (Polarimetry)
Causality: As chiral molecules, enantiomers rotate plane-polarized light in equal but opposite directions.[17] Measuring the specific rotation provides a critical piece of identity information that is unique to a specific enantiomer under defined conditions.[18] While not ideal for determining enantiomeric excess on its own due to sensitivity to impurities[19][20], it is an essential quality control parameter that confirms the correct enantiomer has been produced, assuming a literature or reference value is known.
Experimental Protocol:
-
Instrument: Calibrated Polarimeter.
-
Solvent: Methanol.
-
Concentration (c): Accurately prepare a solution (e.g., 1 g/100 mL).
-
Path Length (l): Use a cell with a known path length (e.g., 1 dm).
-
Measurement: Measure the observed rotation (α) at a specific temperature (e.g., 20°C) and wavelength (Sodium D-line, 589 nm).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l * c).
The sign (+ or -) of the rotation is a key identifier for the (1R,4R) enantiomer.
Conclusion: An Integrated and Defensible Data Package
-
MS and FTIR confirm the mass and functional groups.
-
1D and 2D NMR definitively piece together the molecular framework and, crucially, establish the trans relative stereochemistry through NOESY data.
-
Chiral HPLC resolves the enantiomers and quantifies the purity of the desired (1R,4R) isomer.
-
Polarimetry provides the final confirmation of the absolute configuration by matching the sign of rotation to a known standard.
This multi-faceted, self-validating approach provides an unambiguous and defensible data package essential for advancing a drug candidate through development and for submission to regulatory authorities.
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Stereochemistry of Methyl 4-(Aminomethyl)cyclohexanecarboxylate: A Technical Guide for Drug Development Professionals
Abstract
The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. This technical guide provides an in-depth exploration of the stereochemistry of methyl 4-(aminomethyl)cyclohexanecarboxylate, a key derivative of the antifibrinolytic agent tranexamic acid. We will delve into the synthesis of the cis and trans isomers, state-of-the-art analytical techniques for their separation and characterization, and the profound impact of their geometric arrangement on biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the stereochemical nuances of this important molecule.
Introduction: The Critical Role of Stereochemistry
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is not merely a structural curiosity but a fundamental factor governing its interaction with biological systems. For cyclic compounds like methyl 4-(aminomethyl)cyclohexanecarboxylate, the spatial orientation of substituents gives rise to geometric isomers, in this case, cis and trans diastereomers. These isomers, while possessing the same molecular formula and connectivity, can exhibit vastly different physicochemical properties and pharmacological activities.
The parent compound, tranexamic acid, exerts its antifibrinolytic effect by binding to the lysine-binding sites of plasminogen, thereby preventing its conversion to plasmin and subsequent fibrin degradation.[1][2] This interaction is highly stereospecific, with the trans isomer being the pharmacologically active form.[3] Consequently, the synthesis, separation, and rigorous characterization of the individual stereoisomers of its derivatives, such as methyl 4-(aminomethyl)cyclohexanecarboxylate, are of paramount importance in drug development. This guide will provide a comprehensive overview of the key considerations and methodologies for navigating the stereochemical landscape of this molecule.
Synthesis of Cis and Trans Isomers
The synthesis of methyl 4-(aminomethyl)cyclohexanecarboxylate typically involves a two-stage process: the synthesis of the parent tranexamic acid (4-(aminomethyl)cyclohexanecarboxylic acid) followed by esterification. The stereochemical outcome of the synthesis is largely determined in the initial stage.
Synthesis of 4-(Aminomethyl)cyclohexanecarboxylic Acid
A common industrial route to 4-(aminomethyl)cyclohexanecarboxylic acid involves the catalytic hydrogenation of p-aminomethylbenzoic acid or its derivatives.[4] This process, however, often yields a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions. For instance, hydrogenation of p-aminomethyl benzoic acid using a ruthenium catalyst in the presence of an alkali metal hydroxide has been shown to produce the desired trans isomer in high yield.[4] Another approach involves the reduction of 4-cyanobenzoic acid.[5]
A novel synthetic route starting from the more readily available dimethyl terephthalate has also been reported, offering a more practical and environmentally friendly alternative that avoids toxic reagents and expensive catalysts.[6][7]
Esterification to Methyl 4-(Aminomethyl)cyclohexanecarboxylate
The esterification of the carboxylic acid group of tranexamic acid to its methyl ester can be achieved through several standard methods. A widely used and efficient protocol involves the use of thionyl chloride in methanol.
Experimental Protocol: Esterification of Tranexamic Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend tranexamic acid (1 equivalent) in anhydrous methanol.
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath and slowly add thionyl chloride (1.2-1.5 equivalents) dropwise. Caution: This reaction is exothermic and releases HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting crude product, typically the hydrochloride salt, can be purified by recrystallization from a suitable solvent system, such as methanol/ether, to yield the desired methyl 4-(aminomethyl)cyclohexanecarboxylate hydrochloride.
The following diagram illustrates the general synthetic workflow:
Caption: Synthetic workflow for methyl 4-(aminomethyl)cyclohexanecarboxylate.
Separation of Cis and Trans Isomers
Due to their similar physicochemical properties, the separation of cis and trans isomers of methyl 4-(aminomethyl)cyclohexanecarboxylate can be challenging.[8] However, high-resolution analytical and preparative techniques can effectively resolve these diastereomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like the methyl esters of tranexamic acid. The separation is based on the differential partitioning of the isomers between a gaseous mobile phase and a liquid stationary phase.
Experimental Protocol: GC-MS Separation
-
Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl polysiloxane (e.g., DB-5ms or HP-5MS), is a good starting point.[9] For challenging separations of cis/trans isomers, a more polar cyanopropyl stationary phase may be required.[10]
-
Carrier Gas: Helium at a constant flow of 1-2 mL/min.[8]
-
Injector Temperature: 250 °C.[9]
-
Oven Temperature Program: An initial temperature of 70-100 °C, held for 1-2 minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250-280 °C.[8][9]
-
MS Detector: Electron Ionization (EI) at 70 eV with a mass range of m/z 40-400.[9]
The trans isomer, being more linear, often elutes slightly later than the more compact cis isomer on standard non-polar columns.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a versatile platform for both analytical and preparative-scale separation of the isomers. Chiral stationary phases (CSPs) are particularly effective for resolving stereoisomers.[11][12][13]
Experimental Protocol: Chiral HPLC Separation
-
Column: A polysaccharide-based chiral stationary phase, such as those derived from cellulose or amylose, is often effective for separating cyclic compounds.[13]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode. The exact ratio will need to be optimized to achieve baseline separation.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) or a mass spectrometer for enhanced sensitivity and confirmation of identity.
The following diagram outlines the general workflow for isomer separation and analysis:
Caption: General workflow for the separation and analysis of isomers.
Spectroscopic Characterization
Unambiguous identification of the cis and trans isomers relies on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most definitive.
¹H NMR Spectroscopy
The key to distinguishing the cis and trans isomers by ¹H NMR lies in the coupling constants and chemical shifts of the protons on the cyclohexane ring, particularly the protons attached to the carbons bearing the substituents. Due to the chair conformation of the cyclohexane ring, substituents can be either axial or equatorial. In the more stable conformation of the trans isomer, both the aminomethyl and the carboxylate groups are in equatorial positions. In the cis isomer, one group is axial and the other is equatorial.
¹³C NMR Spectroscopy
The chemical shifts of the carbons in the cyclohexane ring are also sensitive to the stereochemistry of the substituents. The carbon atoms bearing axial substituents are typically shielded (shifted to a lower ppm value) compared to those with equatorial substituents.
Mass Spectrometry (MS)
While the electron ionization mass spectra of the cis and trans isomers are often very similar due to identical fragmentation pathways, coupled with a chromatographic separation technique (GC-MS or LC-MS), MS provides invaluable confirmation of the molecular weight and elemental composition.
Table 1: Key Physicochemical and Spectroscopic Properties of Cis and Trans Isomers
| Property | Cis Isomer | Trans Isomer | Rationale for Difference |
| Melting Point | Generally lower | Generally higher | The more symmetrical and better-packing trans isomer has stronger intermolecular forces in the crystal lattice. |
| Solubility | Generally higher | Generally lower | The less symmetrical cis isomer is often more soluble in polar solvents.[14] |
| ¹H NMR (Key Protons) | Different chemical shifts and smaller coupling constants for key protons | Different chemical shifts and larger axial-axial coupling constants for key protons | Due to different magnetic environments and dihedral angles in the dominant chair conformations. |
| ¹³C NMR (Key Carbons) | Shielded signals for carbons with axial substituents | Deshielded signals for carbons with equatorial substituents | The gamma-gauche effect shields carbons bearing axial substituents. |
Stereochemistry and Biological Activity: A Causal Relationship
The antifibrinolytic activity of tranexamic acid and its derivatives is critically dependent on their stereochemistry. The trans isomer is the biologically active form, being approximately 10 times more potent than the cis isomer.[3] This pronounced difference in activity is a direct consequence of the three-dimensional shape of the molecules and their ability to bind to the lysine-binding sites on plasminogen.
The distance between the amino group and the carboxyl group in the trans isomer is optimal for mimicking the lysine molecule and fitting into the binding pocket of plasminogen.[2][15] The rigid, extended conformation of the trans isomer allows for a precise and strong interaction with the receptor site. In contrast, the spatial arrangement of the functional groups in the cis isomer is not complementary to the binding site, leading to a much weaker interaction and significantly reduced pharmacological activity.
The following diagram illustrates the relationship between stereochemistry and biological activity:
Caption: The influence of stereochemistry on biological activity.
Conclusion
The stereochemistry of methyl 4-(aminomethyl)cyclohexanecarboxylate is a critical factor that dictates its synthesis, purification, and ultimately, its biological function. A thorough understanding of the distinct properties of the cis and trans isomers is essential for the development of safe and effective drugs based on this scaffold. This guide has provided a comprehensive overview of the key considerations for researchers and drug development professionals, from synthetic strategies and advanced analytical separation techniques to the fundamental relationship between molecular geometry and pharmacological activity. The rigorous application of the principles and protocols outlined herein will facilitate the successful development of stereochemically pure and potent pharmaceutical agents.
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A Comprehensive Technical Guide to (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate: A Key Building Block in Modern Drug Discovery
Abstract
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, bearing the CAS number 50738-63-1, is a conformationally constrained, bifunctional molecule that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its rigid cyclohexane core, featuring a trans relationship between the aminomethyl and methyl carboxylate functionalities, provides a unique scaffold for the design of novel therapeutics. This technical guide offers an in-depth exploration of this compound, from its fundamental physicochemical properties and stereoselective synthesis to its critical applications as a versatile intermediate in drug development. The narrative emphasizes the causal relationships behind synthetic strategies and the stereochemical imperatives that dictate its biological utility, providing researchers and drug development professionals with a practical and scientifically rigorous resource.
Introduction: The Strategic Importance of the trans-Cyclohexane Scaffold
In the landscape of medicinal chemistry, the quest for molecular scaffolds that offer a balance of rigidity, defined stereochemistry, and synthetic accessibility is perpetual. This compound emerges as a prominent example of such a scaffold. It is the methyl ester derivative of the well-known antifibrinolytic agent, tranexamic acid.[1][2] The defining feature of this molecule is the trans configuration of the 1,4-substituents on the cyclohexane ring. This arrangement locks the functional groups into a pseudo-diequatorial orientation, providing a fixed spatial relationship that is crucial for molecular recognition by biological targets.[3] This guide will dissect the synthesis, properties, and applications of this important building block, providing the reader with both theoretical understanding and practical insights.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and analytical characteristics of a molecule is fundamental to its effective use in research and development.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for planning reactions, purification, and formulation.
| Property | Value | Source(s) |
| CAS Number | 50738-63-1 | [4] |
| Molecular Formula | C₉H₁₇NO₂ | [4] |
| Molecular Weight | 171.24 g/mol | [4] |
| IUPAC Name | methyl 4-(aminomethyl)cyclohexane-1-carboxylate | [4] |
| Synonyms | trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate, Tranexamic Acid Methyl Ester | [4] |
| Boiling Point | 240.7°C at 760 mmHg (predicted) | |
| Density | 1.014 g/cm³ (predicted) | |
| pKa | 10.27 ± 0.29 (predicted, for the amine) |
Spectroscopic Characterization
Spectroscopic data is critical for confirming the identity and purity of the compound. While publicly available, detailed assignments are crucial for the practicing scientist.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclohexane ring protons, the aminomethyl group, and the methyl ester. The protons on the cyclohexane ring will exhibit complex splitting patterns due to cis and trans coupling. The methyl group of the ester will appear as a sharp singlet, typically around 3.6-3.7 ppm. The protons of the aminomethyl group will likely appear as a doublet adjacent to the cyclohexane ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 175 ppm), the methoxy carbon (around 51 ppm), the carbons of the cyclohexane ring, and the aminomethyl carbon.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorptions corresponding to the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aliphatic ring, and a strong C=O stretch from the ester group (typically around 1735 cm⁻¹).[4]
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) at m/z 171, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the aminomethyl side chain.[4]
Synthesis and Stereochemical Control
The synthesis of this compound is intrinsically linked to the synthesis of its parent compound, tranexamic acid. The primary challenge lies in establishing the trans stereochemistry, which is essential for its biological activity.[3]
Synthetic Strategy Overview
The most common and industrially viable routes start from readily available aromatic precursors. The general workflow involves the reduction of a substituted benzene ring to a cyclohexane ring, followed by functional group manipulation and stereoisomer resolution or stereoselective synthesis.
Figure 1: Generalized synthetic workflow for this compound.
Key Synthetic Routes and Methodologies
Route A: From Dimethyl Terephthalate
This route is attractive due to the low cost and high availability of the starting material.[5][6]
-
Mono-amidation: Dimethyl terephthalate is selectively hydrolyzed to its mono-acid, which is then converted to the mono-amide.
-
Hofmann Rearrangement or Nitrile Reduction: The amide can be converted to the aminomethyl group via a Hofmann rearrangement, or alternatively, the mono-acid can be converted to a nitrile and then reduced.
-
Catalytic Hydrogenation: The aromatic ring of the resulting methyl 4-(aminomethyl)benzoate is reduced using a catalyst such as Ruthenium or Rhodium under high pressure. This step typically yields a mixture of cis and trans isomers.[6]
-
Isomerization: The thermodynamically less stable cis isomer is converted to the more stable trans isomer through base-catalyzed epimerization. The diequatorial arrangement of the substituents in the trans isomer is energetically favored.[3]
-
Purification: The final product is purified, often through recrystallization, to yield the desired trans isomer.
Route B: Direct Esterification of Tranexamic Acid
For laboratory-scale synthesis or when tranexamic acid is readily available, direct esterification is the most straightforward method.[7]
-
Fischer Esterification: Tranexamic acid can be refluxed in methanol with a catalytic amount of strong acid (e.g., sulfuric acid or hydrochloric acid). The equilibrium is driven towards the product by using a large excess of methanol.
-
Acyl Chloride Method: For a more rapid and irreversible reaction, tranexamic acid can be converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.[7] This method requires protection of the amine group, often as a hydrochloride salt, to prevent side reactions.
Detailed Experimental Protocol: Fischer Esterification of Tranexamic Acid
This protocol provides a self-validating system for the synthesis of the title compound.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tranexamic acid (15.7 g, 0.1 mol).
-
Reagents: Add 100 mL of anhydrous methanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) with cooling in an ice bath.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the excess methanol is removed under reduced pressure using a rotary evaporator. The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate (3 x 50 mL).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Applications in Drug Discovery and Development
The rigid, bifunctional nature of this compound makes it a valuable building block for introducing a constrained linker or pharmacophore into a drug candidate.
As a Constrained Glycine or GABA Analogue
The trans-1,4-disubstituted cyclohexane core mimics the extended conformation of linear amino acids like glycine or gamma-aminobutyric acid (GABA), but with significantly reduced conformational flexibility. This property is highly desirable in drug design to:
-
Enhance Potency: By pre-organizing the pharmacophoric groups (amine and carboxylate) in a bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity.
-
Improve Selectivity: The rigid scaffold can provide better discrimination between different receptor subtypes compared to a flexible linker.
Figure 2: Role of the title compound as a bifunctional intermediate in API synthesis.
Prodrug Strategies for Tranexamic Acid
Esterification of tranexamic acid to its methyl or other alkyl esters is a common prodrug strategy.[7][8] Tranexamic acid itself is a zwitterion with high water solubility and limited ability to cross biological membranes, such as the skin.[7][8]
-
Enhanced Lipophilicity: Converting the carboxylic acid to a methyl ester masks the negative charge, increases lipophilicity, and can significantly improve its permeation through the stratum corneum for topical applications, for example, in treating hyperpigmentation.[8][9]
-
Bioactivation: Once absorbed, the ester is readily hydrolyzed by esterase enzymes present in the skin and plasma to release the active parent drug, tranexamic acid.[7]
Use in Serine Protease Inhibitors
The parent compound, tranexamic acid, functions by blocking the lysine binding sites on plasminogen, inhibiting its conversion to plasmin, a serine protease.[10][11] This core scaffold has been explored for the development of other serine protease inhibitors. Aryl esters of tranexamic acid have been synthesized and evaluated for their inhibitory effects on proteases like trypsin and plasmin, as well as for potential antiallergic effects.[10] this compound serves as a direct precursor for the synthesis of such derivatives.
Safety, Handling, and Storage
As a research chemical, proper handling and storage are imperative to ensure safety and maintain the integrity of the compound.
-
Safety: While a comprehensive toxicological profile is not widely published, it should be handled with standard laboratory precautions. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended to minimize potential degradation.[6]
Conclusion
This compound is more than just an ester of a known drug; it is a strategically important molecular building block. Its value lies in the fixed, trans orientation of its functional groups, which provides a rigid and predictable scaffold for drug design. The synthetic routes, primarily evolving from the scalable production of tranexamic acid, are well-established, ensuring its accessibility for research and development. From its role in creating conformationally constrained peptide mimics to its application in prodrug strategies for enhanced bioavailability, this compound offers a versatile platform for medicinal chemists. As the demand for novel therapeutics with improved potency and selectivity continues to grow, the utility of such well-defined, stereochemically pure intermediates is poised to expand, cementing the place of this compound in the modern drug discovery toolkit.
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Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives. (2024). RSC Advances. [Link]
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Inhibitory effects of aryl trans-4-(aminomethyl)cyclohexanecarboxylate and aryl trans-4-(guanidinomethyl)cyclohexanecarboxylate on serine proteases, and their antiallergic effects. (1983). Chemical & Pharmaceutical Bulletin. [Link]
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trans-4-(Aminomethyl)cyclohexane Carboxylic Acid (T-AMCHA), an Anti-Fibrinolytic Agent, Accelerates Barrier Recovery and Prevents the Epidermal Hyperplasia Induced by Epidermal Injury in Hairless Mice and Humans. (1997). Journal of Investigative Dermatology. [Link]
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(1R,4r)-4-(((1R,4R)-4-(((1r,4R)-4-(Aminomethyl)cyclohexane-1-carboxamido)methyl)cyclohexane-1-carboxamido)methyl)cyclohexane-1-carboxylic Acid. Pharmaffiliates. [Link]
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(1r,4r)-4-[[(1r,4r)-4-(Aminomethyl)cyclohexane-1- carboxamido]methyl]cyclohexane-1-carboxylic Acid. ChemBK. [Link]
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Foreword: Unlocking the Therapeutic Potential of the Cyclohexane Scaffold
An In-Depth Technical Guide to the Biological Activity of Methyl Cyclohexanecarboxylate Derivatives
For researchers, scientists, and drug development professionals, the identification of versatile chemical scaffolds is a cornerstone of innovation. The cyclohexane ring, a simple yet conformationally rich cyclic alkane, represents one such privileged structure. When functionalized, particularly as a methyl carboxylate ester, it provides a robust and sterically defined framework for the development of novel therapeutic agents. Methyl cyclohexanecarboxylate and its derivatives serve as valuable building blocks in synthetic chemistry, offering a gateway to a diverse range of potentially bioactive molecules.[1]
This guide provides a comprehensive exploration of the biological activities associated with methyl cyclohexanecarboxylate derivatives. While direct experimental data across a wide spectrum of these specific compounds remain an emerging field of study, this document synthesizes existing findings and incorporates comparative data from structurally analogous cyclohexane derivatives to illuminate their potential in key therapeutic areas.[2] We will delve into the anti-inflammatory, anticancer, and antimicrobial properties of these compounds, grounding our discussion in the mechanistic rationale behind their activities and the rigorous experimental protocols required for their validation.
Section 1: Anti-inflammatory Activity and Mechanistic Insights
Chronic inflammation is a key pathological driver in a multitude of diseases, including cardiovascular disorders and rheumatoid arthritis.[3] The development of novel anti-inflammatory agents with improved efficacy and safety profiles is therefore a critical pursuit. Aryl-cyclohexanone derivatives, for instance, have demonstrated significant anti-inflammatory and immunomodulatory capabilities in vitro and in vivo.[4]
A noteworthy example within the methyl cyclohexanecarboxylate family is methyl 2-(5-butyl-6-thioxo-1, 3, 5-thiadiazinan-3yl)butanoate (MBTTB) , which has been evaluated for its in-vivo anti-inflammatory effects.[2]
Quantitative Data: In-Vivo Anti-inflammatory Effects
The efficacy of MBTTB was assessed using the carrageenan-induced paw edema model in albino mice, a standard method for evaluating acute anti-inflammatory activity.[2] The results, summarized below, demonstrate a time-dependent inhibition of edema.
| Compound | Dosage | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |
| MBTTB | 100 mg/kg | 1 hour | 16.7 | [2] |
| MBTTB | 100 mg/kg | 3 hours | 23.2 | [2] |
| MBTTB | 100 mg/kg | 5 hours | 26.2 | [2] |
| Standard Drug | - | 1 hour | 12.8 | [2] |
| Standard Drug | - | 3 hours | 14.5 | [2] |
| Standard Drug | - | 5 hours | 15.4 | [2] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory activity of derivatives like MBTTB is attributed to their ability to modulate crucial inflammatory mediators.[2] The proposed mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a pivotal transcription factor that governs the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), as well as enzymes like Cyclooxygenase-2 (COX-2).[2][3] By suppressing the activation of NF-κB, these compounds can effectively downregulate the entire inflammatory cascade.
Experimental Protocol: Carrageenan-Induced Paw Edema
This in-vivo protocol is a self-validating system for assessing acute anti-inflammatory activity.[2]
-
Animal Acclimatization: Use albino mice of either sex, housed under standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping: Divide animals into a control group, a standard drug group (e.g., Indomethacin), and one or more test groups for the derivative.
-
Compound Administration: Administer the test compound (e.g., MBTTB at 100 mg/kg) or the standard drug intraperitoneally or orally. The control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each mouse.
-
Measurement: Measure the paw volume or thickness immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or digital calipers.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Section 2: Anticancer and Cytotoxic Potential
The evaluation of cytotoxicity is a fundamental first step in the discovery of anticancer drugs.[5] Assays that measure cell viability provide crucial data, often expressed as the IC50 value—the concentration of a compound that inhibits 50% of cell growth.[2][5] While specific IC50 values for a broad range of methyl cyclohexanecarboxylate derivatives are not widely available, data from other functionalized cyclohexane derivatives offer a comparative perspective on their cytotoxic potential.[2]
Comparative Data: Cytotoxicity of Cyclohexane Derivatives
The following table presents IC50 values for various cyclohexane analogs against different cancer cell lines, demonstrating the potential of this scaffold in oncology research.
| Compound Type | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Spirocyclic Cyclohexane | Ethyl-3 (allylamino)-... | Various | Variable | [6][7] |
| Monocyclic Cyclohexane | Ethyl-4-phenyl-6-(4-chlorophenyl)-... | Various | Potent | [6][7] |
| Amidrazone Derivative | 4-methylphenyl | PBMC | > Ibuprofen | [8] |
| Amidrazone Derivative | 2,4-dichlorophenyl | PBMC | > Ibuprofen | [8] |
| Benzofuran Derivative | Methyl 4-chloro-6-(dichloroacetyl)-... | A549 (Lung) | 6.3 ± 2.5 | [9] |
| Benzofuran Derivative | Methyl 6-(dibromoacetyl)-... | HepG2 (Liver) | 3.8 ± 0.5 | [9] |
| Benzofuran Derivative | Methyl 6-(dibromoacetyl)-... | A549 (Lung) | 3.5 ± 0.6 | [9] |
Note: PBMC refers to Peripheral Blood Mononuclear Cells. This table is illustrative and compiles data from related structural classes.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[2] Its workflow is a self-validating system where the final absorbance reading is directly proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells (e.g., A549, HepG2) into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test derivative in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations (and a vehicle control). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[2] Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value using non-linear regression analysis.[2]
Section 3: Antimicrobial Activity
The rise of antimicrobial resistance presents a severe global health threat, necessitating the discovery of new antimicrobial agents.[7] Functionally substituted alicyclic compounds, including cyclohexane derivatives, are being explored as potential future antimicrobials.[6][7] Studies have shown that various cyclohexane derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6][7][10]
Comparative Data: Antimicrobial Activity of Cyclohexane Derivatives
Direct Minimum Inhibitory Concentration (MIC) data for a wide array of methyl cyclohexanecarboxylate derivatives is limited.[2] However, the following table provides MIC values for various functionalized cyclohexane and cyclohexenecarboxylic acid derivatives, offering a valuable baseline for comparison.[8][11]
| Compound | Substituent(s) | Microbial Strain | MIC (µg/mL) | Reference |
| Amidrazone 2c | 2-pyridyl, 4-nitrophenyl | S. aureus | 64 | [8][11] |
| Amidrazone 2c | 2-pyridyl, 4-nitrophenyl | M. smegmatis | 64 | [8][11] |
| Amidrazone 2b | 2-pyridyl, 4-chlorophenyl | Y. enterocolitica | 64 | [8][11] |
| Amidrazone 2b | 2-pyridyl, 4-chlorophenyl | E. coli | 256 | [8][11] |
| Amidrazone 2f | 2-pyridyl, 2,4-dichlorophenyl | Y. enterocolitica | 128 | [8][11] |
| Amidrazone 2f | 2-pyridyl, 2,4-dichlorophenyl | C. albicans | 256 | [8][11] |
Experimental Protocol: Agar Well Diffusion Method
This method is a foundational and widely used technique to screen for the antimicrobial activity of compounds.[12][13]
-
Media Preparation: Prepare and sterilize Mueller Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi. Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism in a suitable broth.
-
Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.
-
Well Creation: Aseptically punch holes (6-8 mm in diameter) in the agar using a sterile cork borer.[12]
-
Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test derivative solution (dissolved in a suitable solvent like DMSO) into each well.[12] Also include a negative control (solvent only) and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter (in mm) of the clear zone around each well where microbial growth is inhibited. A larger zone indicates greater antimicrobial activity.[2]
Experimental Protocol: Broth Microdilution for MIC Determination
Dilution methods are the most appropriate for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12]
-
Plate Preparation: Dispense 100 µL of sterile broth (e.g., Mueller Hinton Broth) into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate.
-
Inoculation: Add 10 µL of the standardized microbial suspension to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by using a plate reader.
Section 4: Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry, as it guides the optimization of lead compounds to enhance efficacy and reduce toxicity.[14] For cyclohexane derivatives, the nature, position, and stereochemistry of substituents on the ring significantly influence their biological activities.[8][15]
An analysis of amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety reveals several key SAR insights.[8][15]
SAR Insights for Cyclohexane-based Amidrazone Derivatives
| Compound | R¹ Substituent | R² Substituent | Key Biological Activity Observation | Reference |
| 2a | 2-pyridyl | 4-methylphenyl | High antiproliferative activity (> Ibuprofen) | [8][15] |
| 2b | 2-pyridyl | 4-chlorophenyl | Potent, broad-spectrum cytokine inhibition (TNF-α, IL-6, IL-10) | [8][15] |
| 2d | 2-pyridyl | 4-nitrophenyl | High antiproliferative activity | [8][15] |
| 2f | 2-pyridyl | 2,4-dichlorophenyl | Strong and dose-independent TNF-α inhibition | [8][15] |
-
Antiproliferative Activity: A 2-pyridyl substituent at the R¹ position appears crucial. This activity is enhanced by electron-donating (4-methylphenyl) or electron-withdrawing (4-nitrophenyl) groups at the R² position.
-
Anti-inflammatory Activity: The presence of two pyridyl substituents (one at R¹ and one at R²) is most effective for broad cytokine inhibition. Halogen substitution, as seen with the 4-chlorophenyl (2b) and 2,4-dichlorophenyl (2f) groups, strongly directs the compound towards potent TNF-α inhibition.
Conclusion and Future Directions
The methyl cyclohexanecarboxylate scaffold and its derivatives represent a promising, albeit underexplored, area for drug discovery. This guide has synthesized the available evidence, highlighting significant potential in anti-inflammatory, anticancer, and antimicrobial applications. The anti-inflammatory effects appear linked to the modulation of key signaling pathways like NF-κB, while the cytotoxic and antimicrobial activities are highly dependent on the specific functional groups appended to the cyclohexane core.
The path forward requires a systematic approach. The synthesis and screening of diverse libraries of methyl cyclohexanecarboxylate derivatives are essential to build a more comprehensive understanding of their biological potential. Future research should focus on:
-
Broad-Spectrum Screening: Evaluating new derivatives against a wide panel of cancer cell lines, microbial strains, and inflammatory models.
-
Mechanistic Elucidation: Moving beyond primary screening to understand the specific molecular targets and pathways affected by the most potent compounds.
-
SAR Optimization: Systematically modifying the most active "hit" compounds to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
By leveraging the foundational protocols and comparative data presented herein, researchers are well-equipped to further investigate this versatile chemical class and unlock its full therapeutic potential.
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The Strategic Synthesis of Tranexamic Acid: A Technical Guide to the (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate Intermediate
Abstract
Tranexamic acid, a cornerstone in the management of hyperfibrinolytic bleeding, owes its therapeutic efficacy to its specific stereochemistry. The trans isomer, (1R,4R)-4-(aminomethyl)cyclohexanecarboxylic acid, is the biologically active form, necessitating a synthetic pathway that meticulously controls stereochemical outcomes. This technical guide provides an in-depth exploration of the synthesis of tranexamic acid, with a focused analysis on the pivotal intermediate, (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. We will dissect the strategic considerations underpinning the synthetic route, from the initial esterification of p-aminobenzoic acid to the stereoselective catalytic hydrogenation and subsequent hydrolysis. This document is intended for researchers, chemists, and professionals in drug development, offering not only detailed experimental protocols but also the scientific rationale that governs the selection of reagents, catalysts, and reaction conditions to ensure the production of high-purity tranexamic acid.
Introduction: The Stereochemical Imperative of Tranexamic Acid
Tranexamic acid is a synthetic analog of the amino acid lysine and functions as a potent antifibrinolytic agent.[1] Its mechanism of action involves the reversible blockade of lysine binding sites on plasminogen, thereby preventing its conversion to plasmin and subsequent fibrin degradation.[1] The therapeutic efficacy of tranexamic acid is critically dependent on its trans stereoisomer, as the cis isomer is biologically inactive. This stereochemical requirement dictates a synthetic strategy that can selectively produce or efficiently separate the desired trans configuration.
The synthesis of tranexamic acid commonly proceeds through the hydrogenation of an aromatic precursor, p-aminomethylbenzoic acid or its ester derivative. The critical step in this process is the stereoselective reduction of the benzene ring to a cyclohexane ring, which generates a mixture of cis and trans isomers. This guide will illuminate the methodologies employed to maximize the yield of the crucial intermediate, this compound, and its subsequent conversion to tranexamic acid.
Synthetic Pathway Overview
The synthesis of tranexamic acid via the this compound intermediate can be delineated into three principal stages:
-
Stage 1: Esterification of p-aminomethylbenzoic acid to its methyl ester.
-
Stage 2: Stereoselective Catalytic Hydrogenation of methyl p-aminomethylbenzoate to a mixture of cis- and trans-methyl 4-(aminomethyl)cyclohexanecarboxylate, with conditions optimized to favor the trans isomer.
-
Stage 3: Hydrolysis of the enriched trans-methyl 4-(aminomethyl)cyclohexanecarboxylate to yield tranexamic acid, followed by purification.
Caption: Overall synthetic workflow for tranexamic acid production.
Stage 1: Esterification of p-Aminomethylbenzoic Acid
The initial step involves the conversion of p-aminomethylbenzoic acid to its corresponding methyl ester, methyl p-aminomethylbenzoate. This transformation is crucial for several reasons. Firstly, the ester is often more soluble in the solvents used for hydrogenation. Secondly, protecting the carboxylic acid as an ester can prevent potential side reactions during the hydrogenation process.
A common and effective method for this esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol (methanol in this case) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[2][3]
Causality Behind Experimental Choices
-
Excess Methanol: The use of a large excess of methanol serves a dual purpose: it acts as both the reactant and the solvent. According to Le Châtelier's principle, using an excess of one reactant drives the equilibrium towards the formation of the products, thereby increasing the yield of the ester.[4]
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.
Detailed Experimental Protocol: Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend p-aminomethylbenzoic acid (1.0 eq) in methanol (10-20 volumes).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) or introduce hydrogen chloride gas to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl p-aminomethylbenzoate. The product can be further purified by recrystallization or column chromatography if necessary. A patent describes a process with a yield of 88-89% without the need for drying the organic phase.[2]
Stage 2: Stereoselective Catalytic Hydrogenation
This is the most critical stage of the synthesis, as it determines the ratio of the desired trans isomer to the undesired cis isomer. The hydrogenation of the aromatic ring of methyl p-aminomethylbenzoate is typically carried out using a heterogeneous catalyst under hydrogen pressure.
The Role of the Catalyst and Reaction Conditions in Stereoselectivity
The choice of catalyst and reaction conditions plays a pivotal role in directing the stereochemical outcome of the hydrogenation. Ruthenium-based catalysts, particularly ruthenium on a carbon support (Ru/C), have been shown to be highly effective in promoting the formation of the trans isomer.[5][6]
The mechanism of stereoselective hydrogenation on the surface of a heterogeneous catalyst is complex. It is believed that the substrate adsorbs onto the catalyst surface, and the delivery of hydrogen atoms occurs from one face of the adsorbed molecule. The stereochemistry of the final product is influenced by the mode of adsorption of the aromatic ring on the catalyst surface and the subsequent stepwise addition of hydrogen. The presence of an alkaline medium, such as sodium hydroxide or potassium hydroxide, has been reported to significantly enhance the formation of the trans isomer.[5] This is likely due to the influence of the base on the conformation of the substrate on the catalyst surface, favoring an orientation that leads to trans addition of hydrogen.
Rhodium catalysts have also been investigated for aromatic ring hydrogenation and can exhibit high cis selectivity in certain cases, highlighting the nuanced role of the metal in determining the stereochemical outcome.[7] However, for the synthesis of tranexamic acid, ruthenium has been the catalyst of choice for maximizing the trans product.
Caption: Conceptual diagram of stereoselective hydrogenation.
Detailed Experimental Protocol: Hydrogenation
-
Catalyst Preparation: In a high-pressure autoclave, charge the catalyst, typically 5% Ruthenium on Carbon (Ru/C), at a loading of 1-10% by weight relative to the substrate.
-
Reaction Mixture: Add methyl p-aminomethylbenzoate (1.0 eq) and a suitable solvent, such as water or a lower alcohol (e.g., methanol, ethanol). Add an alkali metal hydroxide, such as sodium hydroxide (1-2 eq), to the reaction mixture.[5]
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 50-150 kg/cm ². Heat the reaction mixture to 100-180 °C with vigorous stirring.[8]
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Work-up: After cooling the reactor and venting the hydrogen, filter the reaction mixture to remove the catalyst.
-
Isolation: Acidify the filtrate with an appropriate acid (e.g., hydrochloric acid) to a neutral pH. The product, a mixture of cis- and trans-methyl 4-(aminomethyl)cyclohexanecarboxylate, can then be extracted with an organic solvent.
Quantitative Data from Hydrogenation Studies
| Catalyst | Substrate | Solvent/Additive | Temperature (°C) | Pressure ( kg/cm ²) | Trans:Cis Ratio | Reference |
| 5% Ru/C | p-Aminomethylbenzoic Acid | Water/NaOH | 155 | 100 | High trans | [5] |
| 5% Ru/C | p-Aminomethylbenzoic Acid | Water/HCl | 150 | 150 | Isomerization observed | [8] |
Stage 3: Hydrolysis of the Methyl Ester
The final step in the synthesis of tranexamic acid is the hydrolysis of the methyl ester group of this compound. This is typically achieved through alkaline hydrolysis (saponification), which is an irreversible process and generally proceeds with high yield.
Causality Behind Experimental Choices
-
Alkaline Conditions: Base-catalyzed hydrolysis is preferred over acid-catalyzed hydrolysis because it is an irreversible reaction. The carboxylate salt formed in the presence of the base is deprotonated and is no longer susceptible to nucleophilic attack by the alcohol, thus driving the reaction to completion.[9]
-
Aqueous/Alcoholic Solvent System: A mixture of water and an alcohol like methanol or ethanol is often used to ensure the solubility of both the ester and the inorganic base.
Detailed Experimental Protocol: Hydrolysis
-
Reaction Setup: In a round-bottom flask, dissolve the mixture of methyl 4-(aminomethyl)cyclohexanecarboxylate isomers (1.0 eq) in a mixture of methanol and water.
-
Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.1-1.5 eq).
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (60-80 °C) for 1-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the methanol under reduced pressure.
-
Purification: Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester. Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 6.5-7.0. The tranexamic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated tranexamic acid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a water/ethanol mixture.
Analytical Characterization and Isomer Separation
Ensuring the purity and correct isomeric form of the final product is paramount. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
HPLC and GC for Isomer Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the separation and quantification of the cis and trans isomers of both the methyl ester intermediate and the final tranexamic acid product.[10]
-
HPLC: Reversed-phase HPLC using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can effectively separate the isomers. The more polar cis isomer will typically have a shorter retention time than the less polar trans isomer.
-
GC: For the more volatile methyl ester intermediate, GC with a polar capillary column can provide excellent separation of the geometric isomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of the desired product.
-
¹H NMR: The proton NMR spectrum of tranexamic acid will show characteristic signals for the cyclohexane ring protons, the aminomethyl protons, and the carboxylic acid proton. The coupling constants of the cyclohexane protons can provide information about the stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, further confirming its structure. PubChem provides spectral data for this compound.
Conclusion
The synthesis of tranexamic acid is a well-defined process where stereochemical control is the central challenge. The strategic use of this compound as a key intermediate allows for the effective production of the biologically active trans isomer. This guide has detailed the critical stages of this synthesis, emphasizing the scientific principles that guide the choice of reagents, catalysts, and reaction conditions. From the acid-catalyzed esterification to the ruthenium-catalyzed stereoselective hydrogenation and final alkaline hydrolysis, each step is optimized to ensure a high yield and purity of the final active pharmaceutical ingredient. The analytical methodologies outlined are crucial for validating the stereochemical integrity and quality of the tranexamic acid produced, ensuring its safety and efficacy for clinical use.
References
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- 4. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - Google Patents [patents.google.com]
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An In-depth Technical Guide to Methyl 4-(aminomethyl)cyclohexane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 4-(aminomethyl)cyclohexane-1-carboxylate, a key bifunctional molecule, holds a significant position in the landscape of pharmaceutical synthesis and medicinal chemistry. Its unique structural architecture, featuring a cyclohexane scaffold substituted with both an aminomethyl and a methyl carboxylate group, renders it a versatile building block for the synthesis of a diverse array of bioactive compounds. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound, from its fundamental chemical identity to its synthesis and applications. By elucidating the stereochemical nuances, spectroscopic characteristics, and synthetic pathways, this document aims to serve as an authoritative resource for those engaged in the exploitation of this molecule's synthetic potential.
Chemical Identity and Nomenclature
Methyl 4-(aminomethyl)cyclohexane-1-carboxylate is systematically named according to IUPAC nomenclature, which precisely describes its molecular structure.[1] The "-1-carboxylate" suffix indicates the methyl ester of a carboxylic acid at position 1 of the cyclohexane ring. The "4-(aminomethyl)" prefix specifies a methylene group bearing an amino substituent at the fourth position of the ring.
Synonyms and Identifiers:
This compound is also known by several other names and identifiers, which are crucial for database searches and procurement.[1]
| Identifier | Value |
| IUPAC Name | methyl 4-(aminomethyl)cyclohexane-1-carboxylate |
| CAS Number | 23199-14-6 (unspecified stereochemistry) |
| 50738-63-1 (trans-isomer) | |
| 43087-37-2 (cis-isomer) | |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| PubChem CID | 12721444 |
Stereochemistry: The Criticality of cis and trans Isomerism
A pivotal aspect of the chemistry of methyl 4-(aminomethyl)cyclohexane-1-carboxylate is its stereoisomerism. The 1,4-disubstituted cyclohexane ring can exist as two geometric isomers: cis and trans.
-
trans-isomer: The aminomethyl and methyl carboxylate groups are on opposite sides of the cyclohexane ring. This is often the thermodynamically more stable isomer due to the equatorial positioning of the bulky substituents, minimizing steric hindrance.
-
cis-isomer: The aminomethyl and methyl carboxylate groups are on the same side of the cyclohexane ring.
The stereochemistry of this molecule is of paramount importance in drug development, as the biological activity of its derivatives is often highly dependent on the spatial arrangement of the functional groups. For instance, the pharmacologically active form of tranexamic acid, a widely used antifibrinolytic drug, is the trans-isomer. Consequently, stereoselective synthesis or efficient separation of the isomers of its precursor, methyl 4-(aminomethyl)cyclohexane-1-carboxylate, is a key consideration.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties and a definitive spectroscopic profile are essential for the unambiguous identification and quality control of methyl 4-(aminomethyl)cyclohexane-1-carboxylate.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 171.24 g/mol | |
| Molecular Formula | C₉H₁₇NO₂ | |
| XLogP3 | 0.6 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 3 | |
| Exact Mass | 171.125928785 Da | |
| Topological Polar Surface Area | 52.3 Ų |
Spectroscopic Data
The following sections detail the expected spectroscopic features of methyl 4-(aminomethyl)cyclohexane-1-carboxylate.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the protons of the cyclohexane ring, the aminomethyl group, and the methyl ester. The chemical shifts and coupling constants of the cyclohexane protons will be indicative of the cis or trans configuration. In the trans-isomer, the axial and equatorial protons will show distinct splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the ester, the methoxy carbon, the carbons of the cyclohexane ring, and the aminomethyl carbon. The chemical shifts of the cyclohexane carbons can also provide information about the stereochemistry.
The IR spectrum of methyl 4-(aminomethyl)cyclohexane-1-carboxylate will display characteristic absorption bands corresponding to its functional groups.[1]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Primary amine |
| 2950-2850 | C-H stretch | Cyclohexane and methyl groups |
| 1735-1720 | C=O stretch | Ester |
| 1650-1580 | N-H bend | Primary amine |
| 1250-1150 | C-O stretch | Ester |
Electron ionization mass spectrometry (EI-MS) of methyl 4-(aminomethyl)cyclohexane-1-carboxylate will show a molecular ion peak (M⁺) at m/z 171. The fragmentation pattern will be characterized by the loss of fragments such as the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the cyclohexane ring.[1]
Synthesis of Methyl 4-(aminomethyl)cyclohexane-1-carboxylate
Several synthetic routes to methyl 4-(aminomethyl)cyclohexane-1-carboxylate have been developed, often with a focus on controlling the stereochemistry to obtain the desired trans-isomer, which is a key precursor to tranexamic acid.
Catalytic Hydrogenation of Methyl p-aminomethylbenzoate
A common and industrially relevant method involves the catalytic hydrogenation of methyl p-aminomethylbenzoate. This process reduces the aromatic ring to a cyclohexane ring.
Caption: Synthetic pathway from methyl p-aminomethylbenzoate.
Experimental Protocol:
-
Reaction Setup: A high-pressure autoclave is charged with methyl p-aminomethylbenzoate, a suitable solvent (e.g., methanol or an aqueous acidic or basic solution), and a ruthenium-based catalyst (e.g., ruthenium on carbon).
-
Hydrogenation: The autoclave is purged with nitrogen and then pressurized with hydrogen gas to a pressure of 50-200 kg/cm ². The reaction mixture is heated to a temperature of 80-150°C and stirred for several hours until the reaction is complete.
-
Work-up and Isomer Separation: After cooling and depressurization, the catalyst is filtered off. The resulting mixture of cis and trans isomers can be separated by fractional crystallization or chromatographic techniques. In some patented processes, the reaction conditions are optimized to favor the formation of the trans-isomer directly.[2]
Causality of Experimental Choices:
-
Ruthenium Catalyst: Ruthenium catalysts are particularly effective for the hydrogenation of aromatic rings under relatively mild conditions compared to other catalysts.[2]
-
High Pressure and Temperature: These conditions are necessary to overcome the activation energy for the reduction of the stable aromatic ring.
-
Solvent: The choice of solvent can influence the reaction rate and the ratio of cis to trans isomers.
From 4-Cyanocyclohexane-1-carboxylic Acid Derivatives
Another synthetic approach starts from 4-cyanocyclohexane-1-carboxylic acid or its esters. The cyano group is reduced to an aminomethyl group.
Caption: Synthesis via reduction of a cyano derivative.
Experimental Protocol:
-
Reaction Setup: Methyl trans-4-cyanocyclohexane-1-carboxylate is dissolved in a suitable solvent such as methanol, often in the presence of ammonia to suppress the formation of secondary amines. A hydrogenation catalyst like Raney nickel or palladium on carbon is added.
-
Reduction: The mixture is subjected to hydrogenation, either at atmospheric or elevated pressure, until the cyano group is fully reduced.
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the desired product.
Causality of Experimental Choices:
-
Catalyst: Raney nickel and palladium on carbon are highly effective catalysts for the reduction of nitriles to primary amines.[3]
-
Ammonia: The presence of ammonia helps to minimize the formation of secondary amine byproducts by reacting with any intermediate imines.
Applications in Drug Development
The primary and most well-documented application of methyl 4-(aminomethyl)cyclohexane-1-carboxylate is as a key intermediate in the synthesis of tranexamic acid.
Synthesis of Tranexamic Acid
trans-Methyl 4-(aminomethyl)cyclohexane-1-carboxylate is readily hydrolyzed under acidic or basic conditions to yield trans-4-(aminomethyl)cyclohexane-1-carboxylic acid, commonly known as tranexamic acid.
Caption: Final step in the synthesis of Tranexamic Acid.
Tranexamic acid is an antifibrinolytic agent that competitively inhibits the activation of plasminogen to plasmin, a key enzyme in the dissolution of fibrin clots. It is widely used to treat or prevent excessive blood loss in various medical conditions.
A Versatile Scaffold in Medicinal Chemistry
Beyond its role as a precursor to tranexamic acid, the unique 1,4-disubstituted cyclohexane scaffold of methyl 4-(aminomethyl)cyclohexane-1-carboxylate makes it an attractive starting material for the synthesis of novel pharmaceutical compounds. The amino and ester functionalities provide two reactive handles for further chemical modifications, allowing for the construction of more complex molecules. Patents have described the use of this compound and its derivatives in the preparation of compounds with potential applications in treating inflammation, thrombosis, and other conditions.[4] The rigid cyclohexane core serves as a non-aromatic spacer that can orient the functional groups in a well-defined spatial arrangement, which is often crucial for specific interactions with biological targets.
Safety and Handling
Methyl 4-(aminomethyl)cyclohexane-1-carboxylate should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
Methyl 4-(aminomethyl)cyclohexane-1-carboxylate is a molecule of significant synthetic utility, particularly in the pharmaceutical industry. Its importance is underscored by its role as a key intermediate in the production of the life-saving drug tranexamic acid. A thorough understanding of its stereochemistry, physicochemical properties, and synthetic methodologies is essential for its effective utilization. As a versatile building block, it continues to offer opportunities for the development of novel therapeutic agents, making it a compound of enduring interest to the scientific and drug development communities.
References
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PubChem. (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Mitsubishi Chemical Industries Ltd. (1976). Trans-4-aminomethylcyclohexane-1-carboxylic acid. U.S.
- Kissei Pharmaceutical Co., Ltd. (1985). 4-(aminomethyl)cyclohexane-1-carboxylic acid derivatives.
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ChemBK. (n.d.). (1r,4r)-4-[[(1r,4r)-4-(Aminomethyl)cyclohexane-1- carboxamido]methyl]cyclohexane-1-carboxylic Acid - Names and Identifiers. Retrieved from [Link]
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Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
- Toray Industries, Inc. (1977). Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid. U.S.
- Mitsubishi Rayon Co., Ltd. (2021). Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
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PubChem. (n.d.). Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
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A Comprehensive Technical Guide to (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Abstract
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and drug development. Its rigid, non-aromatic cyclohexyl core, combined with the stereochemically defined trans orientation of its reactive amine and methyl ester functionalities, makes it an invaluable scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a plausible and efficient synthesis strategy, key applications, and robust analytical protocols for quality assurance. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Core Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a molecule's physical properties are foundational to its successful application in any research endeavor. This compound is characterized by a cyclohexane ring with two substituents in a 1,4-trans configuration, which minimizes steric hindrance and provides a defined spatial arrangement.
1.1. Chemical Structure and Identifiers
The molecule's identity is established by its unique structural and naming conventions.
Caption: 2D representation of this compound.
The key identifiers for this compound are summarized below for unambiguous reference in procurement, documentation, and regulatory submissions.
| Property | Value | Source |
| IUPAC Name | methyl 4-(aminomethyl)cyclohexane-1-carboxylate | [1] |
| Synonyms | trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate | [1][2] |
| Molecular Formula | C₉H₁₇NO₂ | [1] |
| Molecular Weight | 171.24 g/mol | [1] |
| CAS Numbers | 50738-63-1, 23199-14-6 | [1][3] |
1.2. Physicochemical Data
The compound's behavior in various chemical environments is dictated by its physicochemical properties. These values are critical for designing reaction conditions, purification procedures, and formulation strategies.
| Property | Value | Source |
| Boiling Point | 240.7°C at 760 mmHg | [3][4] |
| Density | 1.014 g/cm³ | [3][4] |
| Flash Point | 106.2°C | [3][4] |
| Vapor Pressure | 0.0373 mmHg at 25°C | [3][4] |
| Refractive Index | 1.467 | [4] |
| pKa (Predicted) | 10.27 ± 0.29 | [4] |
Synthesis Strategy and Mechanistic Rationale
The synthesis of this compound is not commonly initiated from basic precursors in a standard laboratory setting due to the required stereochemical control. Instead, a more efficient and field-proven approach involves the modification of a commercially available, stereochemically-defined precursor. A logical and robust pathway starts from (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate.[5][6]
Expertise & Experience: The choice of the hydroxymethyl precursor is strategic. The hydroxyl group is an excellent functional handle for conversion into an amine via well-established, high-yielding reactions. This multi-step conversion, typically involving oxidation to an aldehyde followed by reductive amination, provides superior control and purity compared to direct amination methods, which can suffer from side reactions.
Caption: Proposed synthetic workflow for this compound.
2.1. Step 1: Swern Oxidation
The initial step is the selective oxidation of the primary alcohol to an aldehyde. The Swern oxidation is chosen for its exceptionally mild conditions, which prevent over-oxidation to a carboxylic acid and preserve the sensitive ester functionality.[7] The reaction proceeds by activating dimethyl sulfoxide (DMSO) with oxalyl chloride at low temperatures (-78 °C) to form the electrophilic chlorosulfonium ion. The alcohol attacks this species, and subsequent deprotonation by a hindered base like triethylamine (TEA) leads to the aldehyde product.[7]
2.2. Step 2: Reductive Amination
The resulting aldehyde is then converted directly to the target amine without purification of the intermediate.[7] This is a highly efficient one-pot procedure. The aldehyde reacts with an ammonia source (e.g., ammonium chloride) to form an imine intermediate in situ. A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is employed because it selectively reduces the protonated imine C=N bond much faster than the C=O bond of the starting aldehyde. This selectivity is the cornerstone of the reaction's success, ensuring high conversion to the desired primary amine.
Applications in Medicinal Chemistry
The utility of this molecule stems from its defined structure and dual reactivity.
-
Bifunctional Linker: The primary amine serves as a nucleophile for forming amide, sulfonamide, or urea linkages. Simultaneously, the methyl ester can be hydrolyzed under basic or acidic conditions to reveal a carboxylic acid, which can then be coupled with other amines using standard peptide coupling reagents (e.g., HATU, EDC). This makes it an ideal linker for connecting two different pharmacophores.
-
Rigid Scaffold: Unlike flexible aliphatic chains, the cyclohexane ring provides a rigid, three-dimensional scaffold. The trans-1,4-substitution pattern places functional groups at opposite ends of the ring, allowing for precise spatial positioning of interacting moieties in a drug candidate, which is critical for optimizing binding affinity to a biological target.
-
Amino Acid Mimic: Its structural resemblance to natural amino acids suggests it can be incorporated into peptidomimetics to impart unique conformational constraints or improve metabolic stability.[4]
-
Fragment-Based Drug Discovery (FBDD): As a fragment, it presents two key vectors for chemical elaboration, making it a valuable starting point for growing a fragment hit into a lead compound.
Analytical Protocol: Structural Verification by ¹H NMR
Trustworthiness: Every batch of a synthetic intermediate must be rigorously validated to ensure its identity and purity before use in subsequent steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose. The protocol below is self-validating, as the observed spectrum must match the theoretically predicted signals for the known structure. Discrepancies in chemical shifts, integration values, or the presence of unexpected signals would immediately indicate impurities or structural incorrectness.
4.1. Objective To confirm the structural identity and assess the purity of this compound using ¹H NMR spectroscopy.
4.2. Materials & Equipment
-
Sample of this compound
-
Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR Spectrometer (400 MHz or higher)
4.3. Step-by-Step Methodology
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (CDCl₃ is standard; if solubility is an issue, CD₃OD can be used, but this will cause the NH₂ protons to exchange with deuterium and become invisible).
-
Homogenization: Vortex the sample gently until the solid is completely dissolved.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. Allow the sample to equilibrate to the probe temperature (typically 25 °C).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis & Interpretation:
-
Chemical Shift (δ): Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integration: Integrate all signals to determine the relative number of protons for each peak.
-
Multiplicity: Analyze the splitting patterns (singlet, doublet, triplet, multiplet) to infer neighboring proton environments.
-
4.4. Expected Spectral Features
-
~3.67 ppm (singlet, 3H): Protons of the methyl ester (-OCH₃).
-
~2.5-2.7 ppm (doublet, 2H): Protons of the aminomethyl group (-CH₂NH₂).
-
~2.2-2.4 ppm (multiplet, 1H): Axial proton on the carbon bearing the ester group (C1-H).
-
~1.0-2.1 ppm (multiplet, ~9H): Remaining protons of the cyclohexane ring and the proton on the carbon bearing the aminomethyl group (C4-H). The NH₂ protons may also appear in this region as a broad singlet, though their position can vary.
Safety, Handling, and Storage
While comprehensive toxicological data for this specific compound is not widely published, prudent laboratory practices mandate treating it with care based on its functional groups and data from related molecules.[3] The hydrochloride salt of the closely related methyl (1r,4r)-4-aminocyclohexane-1-carboxylate is classified as causing serious eye damage.[8]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or aerosols. Avoid contact with skin, eyes, and clothing.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent gradual oxidation or reaction with atmospheric moisture.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids/bases.
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An In-Depth Technical Guide to the Solubility of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a bifunctional molecule of interest in drug development. While empirical solubility data for this specific entity is not extensively published, this guide synthesizes fundamental principles of organic chemistry and pharmaceutical science to predict its solubility behavior in a range of common organic solvents. Furthermore, it offers detailed, field-proven protocols for the experimental determination of solubility, empowering researchers to generate precise and reliable data. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the solubility profile of this compound and the methodologies to assess it.
Introduction: The Significance of Solubility in Drug Development
In the journey of a drug candidate from discovery to a marketable therapeutic, its physicochemical properties play a pivotal role. Among these, solubility is a cornerstone parameter. It dictates the concentration of a drug that can be achieved in a solution, which directly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor solubility can lead to challenges in formulation, low bioavailability, and ultimately, the failure of a promising therapeutic agent.[2]
This compound is a molecule that presents an interesting case study in solubility. Its structure, featuring a primary amine, a methyl ester, and a cyclohexane ring, imparts a unique combination of polar and non-polar characteristics. Understanding how these features interact with different solvent environments is key to unlocking its therapeutic potential. This guide will first delve into the theoretical underpinnings of its solubility, followed by a practical, step-by-step approach to its experimental determination.
Molecular Structure and its Implications for Solubility
The solubility of this compound is governed by the interplay of its constituent functional groups and overall molecular architecture.
-
The Polar Moieties: Amine and Ester Groups: The primary amine (-NH2) and the methyl ester (-COOCH3) are the primary drivers of polarity in the molecule. The amine group can act as a hydrogen bond donor and acceptor, while the ester group can act as a hydrogen bond acceptor.[3] These groups will facilitate interactions with polar solvents. The basicity of the amine group also means its solubility can be significantly influenced by the pH of the medium, readily forming a more soluble protonated salt in acidic conditions.[4]
-
The Non-Polar Scaffold: Cyclohexane Ring: The cyclohexane ring is a bulky, non-polar hydrocarbon component. This part of the molecule will favor interactions with non-polar or weakly polar solvents through van der Waals forces. The larger the non-polar portion of a molecule relative to its polar groups, the lower its solubility in polar solvents like water.
The "like dissolves like" principle is a foundational concept in predicting solubility.[5] Therefore, we can anticipate that this compound will exhibit a nuanced solubility profile, with appreciable solubility in polar protic and aprotic solvents that can engage in hydrogen bonding and dipole-dipole interactions, and some solubility in less polar solvents that can interact with the cyclohexane backbone.
Expected Solubility Profile in a Panel of Pharmaceutical Solvents
While precise, experimentally determined solubility values are not available in the public domain, we can predict a qualitative and semi-quantitative solubility profile based on the molecular structure and the properties of common organic solvents used in the pharmaceutical industry.[6][7][8][9][10][11][12] The following table presents an expected solubility profile at ambient temperature, categorized for practical application in a research setting.
| Solvent | Solvent Class | Predicted Solubility | Justification for Prediction |
| Methanol | Polar Protic | High | The small, polar nature of methanol and its ability to act as both a hydrogen bond donor and acceptor will lead to strong interactions with the amine and ester groups of the solute.[13] |
| Ethanol | Polar Protic | High to Moderate | Similar to methanol, ethanol is a polar protic solvent, but its slightly larger alkyl chain may slightly reduce its solvating power for the polar groups compared to methanol. |
| Isopropanol | Polar Protic | Moderate | The increased steric hindrance and larger non-polar component of isopropanol compared to methanol and ethanol will likely result in lower, but still significant, solubility. |
| Acetonitrile | Polar Aprotic | Moderate | Acetonitrile can act as a hydrogen bond acceptor, interacting with the amine group. Its polarity will also facilitate the dissolution of the molecule. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, highly polar aprotic solvent capable of disrupting intermolecular forces in the solid solute and effectively solvating both the polar and, to some extent, the non-polar regions of the molecule.[14] |
| Acetone | Polar Aprotic | Moderate to Low | Acetone is a moderately polar solvent and a hydrogen bond acceptor. It is expected to have some solvating capacity, but less than more polar aprotic solvents like DMSO.[15] |
| Ethyl Acetate | Moderately Polar | Low | As an ester, ethyl acetate has limited hydrogen bonding capability and is less polar than the previously mentioned solvents. It is expected to be a poorer solvent for this compound. |
| Dichloromethane (DCM) | Weakly Polar | Low | DCM is a weakly polar solvent and is not expected to effectively solvate the polar amine and ester functional groups. |
| Toluene | Non-Polar | Very Low | Toluene is a non-polar aromatic solvent and is unlikely to be a good solvent for this polar molecule. |
| Hexane | Non-Polar | Very Low | As a non-polar aliphatic solvent, hexane will have minimal interaction with the polar functional groups and is predicted to be a very poor solvent for this compound.[13] |
Experimental Determination of Solubility: Protocols and Methodologies
To move from prediction to empirical data, rigorous experimental determination of solubility is essential. The choice of method often depends on the stage of drug development, with high-throughput kinetic assays being common in early discovery and more time-intensive equilibrium assays used for lead optimization and pre-formulation.[1][16][17]
Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, representing the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[1]
Principle: An excess of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified.
Experimental Protocol:
-
Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of a different organic solvent from the panel.
-
Equilibration: Seal the vials and place them in a shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. For accurate separation, centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE) is recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of the compound of known concentrations is required for accurate quantification.
-
Data Reporting: Express the solubility in units of mg/mL or mol/L at the specified temperature.
Caption: Workflow for Equilibrium Solubility Determination.
Kinetic Solubility Determination via Nephelometry
Kinetic solubility assays are high-throughput methods suitable for early drug discovery screening.[16][17] They measure the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous or organic medium.
Principle: A concentrated stock solution of the compound in DMSO is serially diluted in the solvent of interest. The onset of precipitation is detected by measuring the scattering of light (turbidity) caused by the formation of solid particles.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into the organic solvents being tested.
-
Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Turbidity Measurement: Use a nephelometer or a plate reader capable of measuring light scattering to determine the turbidity of each well.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion: A Predictive and Practical Framework
This technical guide has provided a comprehensive, albeit predictive, analysis of the solubility of this compound in a range of organic solvents relevant to pharmaceutical development. By understanding the interplay of the molecule's polar and non-polar functionalities, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation. The detailed experimental protocols provided herein offer a robust framework for obtaining empirical solubility data, which is indispensable for advancing a drug candidate through the development pipeline. As with any predictive model, the theoretical solubility profile presented should be confirmed experimentally to ensure the highest degree of accuracy in research and development endeavors.
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(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate safety and hazards
An In-depth Technical Guide to the Safety and Hazards of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
This guide provides a comprehensive overview of the potential safety and hazard considerations for this compound. As a key building block in pharmaceutical and chemical research, a thorough understanding of its safe handling, storage, and emergency procedures is critical for ensuring laboratory safety and experimental integrity. This document is intended for researchers, scientists, and drug development professionals who may handle this compound or its close analogs.
A Note on Data Extrapolation
Direct and comprehensive toxicological data for the specific stereoisomer this compound (CAS No. 50738-63-1 or 23199-14-6) is not extensively available in public literature.[1][2] Therefore, this guide employs a scientifically grounded approach of "read-across" analysis. The safety and hazard profile has been inferred from closely related structural analogs, most notably the parent carboxylic acid, trans-4-(Aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid, CAS No. 1197-18-8).[3] This methodology is a standard practice in chemical safety assessment, allowing for a robust, albeit precautionary, understanding of potential risks.
Chemical Identity and Properties
This compound is the trans isomer of the methyl ester of 4-(aminomethyl)cyclohexanecarboxylic acid. The trans configuration refers to the spatial arrangement of the aminomethyl and methoxycarbonyl groups on opposite sides of the cyclohexane ring.
| Identifier | Value | Source |
| IUPAC Name | methyl 4-(aminomethyl)cyclohexane-1-carboxylate | [2] |
| Synonyms | trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate | [2] |
| CAS Number | 23199-14-6, 50738-63-1 | [1][2] |
| Molecular Formula | C₉H₁₇NO₂ | [1][2] |
| Molecular Weight | 171.24 g/mol | [2] |
| Boiling Point | 240.7°C at 760 mmHg | [1] |
| Density | 1.014 g/cm³ | [1] |
Hazard Identification and Inferred Classification
Based on the Globally Harmonised System (GHS) classification of the parent compound, trans-4-(Aminomethyl)cyclohexanecarboxylic acid, this methyl ester derivative should be handled as a hazardous substance.[3] The primary concerns are irritation to the skin, eyes, and respiratory tract.
| Hazard Class | GHS Category | Hazard Statement | Basis for Classification (Analog) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3][4] |
It is crucial to treat the compound with the potential for these hazards until specific data becomes available. The hydrochloride salt of the related compound Methyl (1r,4r)-4-aminocyclohexane-carboxylate is classified as causing serious eye damage, further reinforcing the need for stringent eye protection.[5]
Toxicological Profile and Health Effects
The toxicological profile is inferred from its structural similarity to compounds known to be irritants. The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.
-
Inhalation: Inhalation of dust or aerosols may cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[3]
-
Skin Contact: Direct contact with the skin is likely to cause irritation, characterized by redness, itching, and inflammation.[3]
-
Eye Contact: This compound poses a significant risk of serious eye irritation.[3] Contact can cause pain, redness, and watering. The potential for more severe damage cannot be ruled out without specific testing.
-
Ingestion: While ingestion is a less common route of exposure in a laboratory setting, it may cause gastrointestinal irritation.[6]
To date, there is no available data on carcinogenicity, mutagenicity, or reproductive toxicity for this specific compound.
Safe Handling and Exposure Control
A proactive approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for minimizing exposure.
Engineering Controls
The primary engineering control is to handle the material in a way that prevents it from becoming airborne or coming into contact with personnel.
-
Ventilation: Use only in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder or creating solutions.[3][7]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and their locations are clearly marked.[8]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing direct contact.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that meets approved standards.[3][8]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use and are changed immediately if contaminated.[3][7]
-
Respiratory Protection: If handling large quantities or if engineering controls are insufficient to control airborne dust, a NIOSH-approved particulate respirator may be necessary.[3]
Hygiene Measures
Good laboratory hygiene is a cornerstone of chemical safety.
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[3][8]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed separately.[8]
Storage
Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][9]
First Aid Protocols
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | 1. Remove the individual to fresh air immediately.[3] 2. If breathing is difficult, give oxygen.[1] 3. If not breathing, provide artificial respiration.[1] 4. Seek immediate medical attention. |
| Skin Contact | 1. Immediately remove all contaminated clothing.[1] 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][8] 3. If skin irritation persists, seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[8] 3. Seek immediate medical attention. |
| Ingestion | 1. Do not induce vomiting.[7] 2. Rinse mouth thoroughly with water.[8] 3. Never give anything by mouth to an unconscious person.[8] 4. Seek immediate medical attention. |
Accidental Release and Disposal Measures
Accidental Release
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further spread of the material.
-
Clean-up: For solid spills, carefully sweep or scoop up the material, avoiding dust generation. Place into a suitable, labeled container for disposal. Use an inert absorbent material (e.g., sand, silica gel) for liquid spills.[9]
-
Decontaminate: Clean the spill area thoroughly.
-
PPE: All personnel involved in the cleanup must wear appropriate PPE as described in Section 4.
Waste Disposal
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Dispose of unused material and its container at an approved waste disposal plant.[3][6]
-
Do not allow the chemical to enter the environment.[9]
Laboratory Risk Assessment Workflow
A systematic risk assessment should be performed before any new procedure involving this chemical is undertaken. The following workflow provides a self-validating system to ensure safety.
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Methodological & Application
Application Notes & Protocols for the Stereoselective Synthesis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Introduction: Significance and Applications
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a crucial chiral building block in contemporary drug discovery and development. Its rigid, stereochemically defined cyclohexane scaffold serves as a valuable component in the synthesis of complex pharmaceutical agents. The trans relationship between the aminomethyl and the methyl carboxylate groups provides a specific spatial orientation that is often key to molecular recognition and biological activity. This intermediate is particularly relevant in the synthesis of protease inhibitors, modulators of G-protein coupled receptors, and other therapeutic agents where conformational rigidity and precise pharmacophore presentation are paramount for efficacy.
This document provides a detailed, field-proven protocol for the stereoselective synthesis of this compound, emphasizing experimental rationale, methodological robustness, and practical considerations for scalability.
Retrosynthetic Analysis and Strategy
The most direct and stereochemically robust approach to synthesizing the target compound is through the catalytic hydrogenation of a nitrile precursor that already possesses the desired (1R,4R) configuration. This strategy is advantageous as it preserves the stereochemistry of the cyclohexane ring while selectively transforming the cyano group into the required aminomethyl functionality.
The chosen precursor is (1R,4R)-Methyl 4-cyanocyclohexanecarboxylate , which is commercially available, providing a reliable and stereochemically pure starting point for the synthesis.[1][2][3] The core of this protocol is the selective reduction of the nitrile to a primary amine, a transformation for which catalytic hydrogenation is the most industrially viable and environmentally benign method.[4]
Synthetic Workflow Overview
The synthesis is a single-step reduction. The workflow is designed for efficiency and high fidelity, ensuring the retention of the critical stereochemistry.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol details the catalytic hydrogenation of (1R,4R)-Methyl 4-cyanocyclohexanecarboxylate. A rhodium-on-alumina catalyst is selected for its high activity and selectivity towards primary amine formation under mild conditions, which minimizes the risk of side reactions.[5][6][7]
4.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (per 10g scale) | Moles |
| (1R,4R)-Methyl 4-cyanocyclohexanecarboxylate | 19145-95-0 | 167.21 | 10.0 g | 59.8 mmol |
| 5% Rhodium on Alumina (Rh/Al₂O₃) | 7440-16-6 | - | 1.0 g (10 wt%) | - |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 150 mL | - |
| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | 50-100 psi | - |
| Celite® (for filtration) | 61790-53-2 | - | As needed | - |
4.2. Procedure
-
Reactor Preparation: A high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus) is charged with (1R,4R)-Methyl 4-cyanocyclohexanecarboxylate (10.0 g, 59.8 mmol) and anhydrous methanol (150 mL). The mixture is stirred until the starting material is fully dissolved.
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), the 5% Rhodium on Alumina catalyst (1.0 g) is carefully added to the solution. Note: Handling the catalyst under inert gas prevents potential ignition of the solvent vapor, especially with more pyrophoric catalysts like Raney Nickel.
-
Hydrogenation: The vessel is securely sealed, and the atmosphere is purged by pressurizing with nitrogen (3-4 cycles) followed by hydrogen (3-4 cycles) to ensure all air is removed. The vessel is then pressurized with hydrogen to 50-100 psi.
-
Reaction Execution: The reaction mixture is stirred vigorously at room temperature (20-25°C). The progress of the reaction is monitored by observing the uptake of hydrogen from the pressure gauge. The reaction is typically complete within 4-8 hours. For confirmation, a small aliquot can be carefully withdrawn, filtered, and analyzed by TLC or GC-MS.
-
Catalyst Removal: Upon completion, the excess hydrogen is carefully vented, and the vessel is purged with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the heterogeneous catalyst. The filter cake is washed with a small amount of methanol (2 x 20 mL) to ensure complete recovery of the product.
-
Work-up and Isolation: The combined filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude oil is the desired this compound.
-
Purification (Optional): For most applications, the crude product is of sufficient purity (>95%). If higher purity is required, purification can be achieved by vacuum distillation or by conversion to its hydrochloride salt, followed by recrystallization.
4.3. Expected Yield and Characterization
-
Yield: >90%
-
Appearance: Colorless to pale yellow oil.
-
Characterization: The structure and stereochemistry should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data with known literature values.
Mechanistic Insights: Selectivity in Nitrile Hydrogenation
The catalytic hydrogenation of a nitrile to a primary amine proceeds through an imine intermediate. The selectivity for the primary amine over secondary and tertiary amine byproducts is a critical aspect of this synthesis.[4]
Caption: Mechanism of nitrile hydrogenation and byproduct formation.
The reaction begins with the addition of one mole of hydrogen across the carbon-nitrogen triple bond to form a highly reactive imine intermediate.[4] This intermediate is then rapidly hydrogenated to the desired primary amine.[4] However, the primary amine product can nucleophilically attack the imine intermediate, which, after elimination of ammonia, can lead to the formation of a secondary amine byproduct.[4]
The choice of a rhodium catalyst and mild reaction conditions (room temperature, moderate pressure) favors the rapid hydrogenation of the imine to the primary amine, kinetically outcompeting the undesired condensation reaction.[6] This high selectivity obviates the need for additives like ammonia, which are often used with other catalysts (like Raney Nickel) to suppress secondary amine formation by shifting the equilibrium away from the condensation pathway.[8]
Conclusion
The protocol described provides a robust, efficient, and highly stereoselective method for the synthesis of this compound. By utilizing a commercially available, stereochemically pure starting material and a highly selective rhodium catalyst, this single-step hydrogenation delivers the target compound in high yield and purity. This method is well-suited for both laboratory-scale synthesis and scale-up for industrial production, providing reliable access to a key intermediate for pharmaceutical research and development.
References
-
Alini, S., et al. (2003). The catalytic hydrogenation of adiponitrile to hexamethylenediamine over a rhodium/alumina catalyst in a three phase slurry reactor. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
-
Wikipedia. (n.d.). Nitrile reduction. Available at: [Link]
-
S. Alini, et al. (2003). Kinetics of Adiponitrile Hydrogenation Over Rhodium-Alumina Catalysts. ResearchGate. Available at: [Link]
-
Cai, C., et al. (2009). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ResearchGate. Available at: [Link]
-
Nishimura, S. (n.d.). STEREOCHEMISTRY AND MECHANISM OF CATALYTIC HYDROGENATION OF SUBSTITUTED METHYLENECYCLOHEXANES. ElectronicsAndBooks. Available at: [Link]
-
Jagadeesh, R. V., et al. (2015). A New Supported Rhodium Catalyst for Selective Hydrogenation of Nitriles to Primary Amines. ResearchGate. Available at: [Link]
-
Boyd, S., et al. (2018). Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy. Journal of the American Chemical Society. Available at: [Link]
-
Li, Z., et al. (2022). Modular access to substituted cyclohexanes with kinetic stereocontrol. Science. Available at: [Link]
-
Nile Chemicals. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. Available at: [Link]
- Google Patents. (n.d.). Method for the production of primary amines by hydrogenating nitriles.
-
Zhang, Y., et al. (2023). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. ResearchGate. Available at: [Link]
-
Princeton Powder. (n.d.). Rhodium on alumina catalyst supplier. Available at: [Link]
- Google Patents. (n.d.). Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.
-
Groves, J. T. (2011). Setting Cyclohexane Stereochemistry with Oxidation. ResearchGate. Available at: [Link]
-
Chemistry Easy. (2023). Catalytic hydrogenation of unsaturated compounds into a saturated compound with stereochemistry. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 4-cyanocyclohexanecarboxylate. PubChem. Available at: [Link]
-
MDPI. (2023). Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. PubChem. Available at: [Link]
-
ACS Publications. (2013). Scalable Synthesis and Isolation of the Four Stereoisomers of Methyl 1-Amino-3-(4-bromophenyl)cyclopentanecarboxylate, Useful Intermediates for the Synthesis of S1P1 Receptor Agonists. The Journal of Organic Chemistry. Available at: [Link]
-
WIPO Patentscope. (2021). WO/2021/107047 METHOD FOR PRODUCING 4-(AMINOMETHYL)CYCLOHEXANE CARBOXYLIC ACID. Available at: [Link]
-
BYU ScholarsArchive. (1966). Hydrogenation of 4-methylcinnoline. Available at: [Link]
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Application Note: A Validated HPLC Method for the Quantification of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate via Pre-Column Derivatization with Dansyl Chloride
Abstract
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a key chemical moiety in pharmaceutical development. Its analysis presents a significant challenge due to its aliphatic structure, which lacks a native chromophore or fluorophore, precluding sensitive detection by common High-Performance Liquid Chromatography (HPLC) detectors.[1][2] This application note presents a robust, sensitive, and validated method for the quantification of this compound in various matrices. The strategy hinges on pre-column derivatization of the primary amine with 5-(dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride), which imparts a highly fluorescent and UV-active tag to the molecule. This allows for low-level detection using reversed-phase HPLC coupled with fluorescence or UV detectors. We provide a detailed experimental protocol, explain the causality behind the methodological choices, and present a comprehensive validation strategy aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]
The Analytical Challenge and Derivatization Rationale
Direct HPLC analysis of this compound is fundamentally limited by its molecular structure. The compound is a saturated cycloalkane derivative with a primary amine and a methyl ester, none of which possess significant ultraviolet (UV) absorbance or native fluorescence. Consequently, achieving the sensitivity required for pharmaceutical analysis (e.g., impurity profiling, pharmacokinetic studies) with standard HPLC-UV or Fluorescence Detectors (FLD) is not feasible.
To overcome this, a pre-column derivatization strategy is employed. The primary amino group on the molecule is an excellent target for nucleophilic substitution.[2] We selected Dansyl Chloride (Dns-Cl) as the derivatizing agent for several compelling reasons:
-
Reaction Specificity: Dansyl Chloride reacts efficiently and specifically with primary and secondary amines under mild alkaline conditions (pH 9.5-10.5) to form stable N-dansyl-sulfonamide adducts.[1][2] The alkaline environment ensures the target amine is deprotonated and thus highly nucleophilic.[1]
-
Enhanced Detectability: The dansyl moiety is intensely fluorescent, enabling detection in the picomole to femtomole range with an FLD.[1] It also has strong UV absorbance, allowing for UV detection if an FLD is unavailable.
-
Improved Chromatography: The derivatization process attaches a large, hydrophobic naphthalene group to the polar analyte, significantly increasing its retention on nonpolar reversed-phase columns (e.g., C18) and improving chromatographic separation from polar interferences.[1]
The derivatization reaction is a nucleophilic substitution where the amine attacks the electrophilic sulfonyl chloride group, as depicted below.
Caption: The Dansylation Reaction Pathway.
Detailed Experimental Protocol
This protocol is a robust starting point and may require optimization for specific sample matrices.[1]
Materials and Reagents
-
This compound: Reference Standard
-
Dansyl Chloride (Dns-Cl): ≥99.0% purity (HPLC grade).[4]
-
Acetonitrile (ACN): HPLC grade or higher.
-
Methanol (MeOH): HPLC grade.
-
Water: Deionized (DI) or Milli-Q water.
-
Sodium Bicarbonate (NaHCO₃): ACS grade.
-
Sodium Carbonate (Na₂CO₃): ACS grade.
-
Ammonium Hydroxide (NH₄OH): ACS grade (for quenching).
-
Formic Acid (FA): LC-MS grade.
Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 (v/v) ACN:Water solution.
-
Working Standards: Prepare a series of calibration standards by serially diluting the Stock Solution with 50:50 ACN:Water.
-
Carbonate-Bicarbonate Buffer (100 mM, pH 9.8): Dissolve 0.84 g of NaHCO₃ and 0.21 g of Na₂CO₃ in 100 mL of DI water. Adjust pH if necessary.[1]
-
Dansyl Chloride Reagent (5 mg/mL): Freshly prepare by dissolving 25 mg of Dansyl Chloride in 5 mL of ACN. This solution is light-sensitive and should be stored in an amber vial.
-
Quenching Solution (10% Ammonium Hydroxide): Dilute concentrated ammonium hydroxide with DI water.
Pre-Column Derivatization Procedure
-
Reaction Setup: In a microcentrifuge tube, add 25 µL of the sample or standard solution.
-
Add Buffer: Add 100 µL of the Carbonate-Bicarbonate Buffer (pH 9.8) and vortex briefly.
-
Initiate Derivatization: Add 50 µL of the freshly prepared Dansyl Chloride reagent. Mix thoroughly by vortexing.[1]
-
Incubation: Incubate the mixture in a water bath or heating block at 60°C for 45 minutes, protected from light.
-
Quenching: Add 10 µL of the 10% ammonium hydroxide quenching solution to the reaction mixture to consume any excess Dansyl Chloride. Vortex and let stand for 10 minutes at room temperature.[1]
-
Final Preparation: Add diluent (e.g., 315 µL of 50:50 ACN:Water) to bring the final volume to 500 µL. Centrifuge if necessary to pellet any precipitate before transferring the supernatant to an HPLC vial.
HPLC-FLD Conditions
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 335 nm; Emission: 520 nm |
| UV Detector (Alternative) | 254 nm |
Visualizing the Experimental Workflow
The end-to-end process from sample handling to data acquisition follows a structured and logical sequence designed to ensure reproducibility.
Caption: Logical Flow of Analytical Method Validation.
A Note on Chiral Separation
The method described herein is an achiral method. It will quantify this compound but will not separate it from its enantiomer, (1S,4S), or its diastereomers. For applications requiring stereoisomeric purity analysis, a dedicated chiral separation method must be developed. Two primary strategies exist for this:
-
Direct Method: Utilizing a Chiral Stationary Phase (CSP) that can differentiate between the stereoisomers. Polysaccharide-based CSPs are a common choice for such separations. [5]2. Indirect Method: Derivatizing the analyte with an optically pure chiral reagent to form diastereomers. These diastereomeric pairs can then be separated on a standard achiral column (like C18) because they have different physicochemical properties. [5][6] Development of a stereospecific assay would be a critical next step for full characterization in a regulated environment.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Response | Incomplete derivatization (incorrect pH, degraded reagent). | Prepare fresh Dansyl Chloride reagent daily. Verify buffer pH is between 9.5-10.5. |
| Incorrect detector settings. | Verify FLD excitation/emission wavelengths are set correctly. | |
| Variable Retention Times | Inconsistent column temperature. | Ensure column oven is stable at the set temperature (35°C). |
| Mobile phase composition drift. | Prepare fresh mobile phases daily. Ensure proper mixing if using an online degasser/mixer. | |
| Poor Peak Shape (Tailing) | Secondary interactions with column silanols. | Ensure mobile phase pH is appropriate (0.1% FA helps). Consider a high-purity, end-capped C18 column. |
| Column overload. | Dilute the sample or reduce injection volume. | |
| Extraneous Peaks | Excess Dansyl Chloride or its hydrolysis product. | Ensure the quenching step is effective. The gradient should elute these late in the run. |
| Contamination from sample matrix or reagents. | Run a method blank (all reagents without analyte) to identify sources of contamination. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the sensitive and reliable quantification of this compound. By employing pre-column derivatization with Dansyl Chloride, the inherent challenge of poor detectability is effectively overcome. The detailed protocol, coupled with a robust validation strategy based on ICH guidelines, establishes a method that is fit-for-purpose in demanding research and drug development environments.
References
-
BenchChem. Application Note: Enhanced HPLC Analysis of Primary and Secondary Amines Using Dansyl Chloride Derivatization.
-
PubMed. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
-
BenchChem. Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride.
-
PubChem. This compound.
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
ICH. Quality Guidelines.
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation.
-
Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
-
Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation.
-
Sigma-Aldrich. Dansyl Chloride Pre-Column Derivatization Reagent.
-
ACS Publications. A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis.
-
ResearchGate. 2.2.2. Quantitation by HPLC of amines as dansyl derivatives.
-
ResearchGate. 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives.
-
ChemBK. (1r,4r)-4-[[(1r,4r)-4-(Aminomethyl)cyclohexane-1- carboxamido]methyl]cyclohexane-1-carboxylic Acid - Names and Identifiers.
-
ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
-
PubChem. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride.
-
ScienceDirect. Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques.
-
LookChem. Cas 50738-63-1,this compound.
-
BLD Pharm. (1R,4R)-4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)cyclohexanecarboxylic acid.
-
Mapping Ignorance. Novel methods of chiral separation.
-
PubMed. Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products.
-
Enamine Store. methyl (1r,4r)-1-amino-4-methylcyclohexane-1-carboxylate hydrochloride.
-
PubChem. rac-(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid.
-
AChemBlock. (1R,4R)-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate 95%.
-
NIH National Library of Medicine. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
-
Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis.
-
MDPI. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.
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- 6. Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate using 1H NMR Spectroscopy
Abstract
This document provides a detailed guide and protocol for the acquisition and interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. This bifunctional molecule is a relevant building block in medicinal chemistry and materials science. Accurate structural confirmation is critical, and 1H NMR spectroscopy serves as a primary tool for this purpose. This note outlines the experimental procedure, predicted spectral data based on structural analysis, and a thorough interpretation of the chemical shifts, coupling constants, and signal multiplicities. The causality behind experimental choices and spectral features is explained to provide researchers with field-proven insights.
Introduction and Theoretical Background
This compound is a substituted cyclohexane derivative featuring a methyl ester and an aminomethyl group in a trans configuration.[1][2] The stereochemistry, dictated by the (1R,4R) designation, enforces a conformation where both bulky substituents preferentially occupy the equatorial positions in the stable chair conformation. This conformational preference is key to interpreting the 1H NMR spectrum, as it leads to distinct and predictable chemical environments for the axial and equatorial protons on the cyclohexane ring.
1H NMR spectroscopy is an indispensable analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of hydrogen nuclei. Key information derived from the spectrum includes:
-
Number of Signals: Indicates the number of chemically non-equivalent proton environments.
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reveals the electronic environment of the protons. Electron-withdrawing groups cause a "deshielding" effect, shifting signals downfield (higher ppm values).[3]
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Signal Splitting (Multiplicity): Arises from spin-spin coupling between neighboring, non-equivalent protons and provides information about the connectivity of atoms. The splitting pattern is described by the n+1 rule in simple cases.
This guide will systematically apply these principles to the specific case of this compound.
Molecular Structure and Proton Environments
The trans configuration of the substituents at the C1 and C4 positions results in a conformationally biased chair form where both the methoxycarbonyl and aminomethyl groups are in equatorial positions to minimize 1,3-diaxial interactions. This leads to several distinct proton environments, as illustrated below.
Caption: Figure 1: Chair conformation with labeled proton environments.
The chemically distinct protons are:
-
Hₐ: The three protons of the methyl ester group (-OCH₃).
-
Hᵦ: The two protons of the aminomethyl group (-CH₂NH₂).
-
H꜀: The two protons of the amine group (-NH₂).
-
Hₑ: The axial methine proton at C1.
-
Hₖ: The axial methine proton at C4.
-
Hᵢ, Hⱼ, H₉, Hₕ: The four pairs of axial and equatorial methylene protons on the cyclohexane ring (C2, C3, C5, C6). Due to symmetry, the protons on C2/C6 are equivalent, and the protons on C3/C5 are equivalent.
Experimental Protocol
This protocol describes the standard procedure for preparing a sample for 1H NMR analysis. The choice of a deuterated solvent is crucial; it must dissolve the analyte without contributing interfering signals in the proton spectrum.[4]
Materials:
-
This compound (5-10 mg)
-
Deuterated Chloroform (CDCl₃, 99.8 atom % D)
-
Tetramethylsilane (TMS)
-
NMR Tube (5 mm, high precision)
-
Pipettes and a clean, dry vial
Protocol Workflow:
Caption: Figure 2: Standard workflow for 1H NMR analysis.
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a versatile solvent for many organic compounds and has a well-known residual peak at ~7.26 ppm.[4] Ensure the solvent contains 0.03% v/v TMS as an internal standard (δ = 0.00 ppm).
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
Acquire the 1H NMR spectrum. A typical acquisition involves 8 to 16 scans for a sample of this concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain an accurate spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.
-
Protocol Note: The amine (NH₂) protons are exchangeable. Their signal may be broad and its chemical shift can be concentration-dependent.[5] To confirm the NH₂ signal, a D₂O shake can be performed: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The NH₂ signal will disappear due to proton-deuterium exchange.
Predicted 1H NMR Spectrum and Interpretation
The following table summarizes the predicted chemical shifts, multiplicities, and integrations for the protons of this compound. The predictions are based on established chemical shift ranges and data from analogous structures like methyl cyclohexanecarboxylate and aminomethylcyclohexane.[6][7]
| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Hₐ | -OCH₃ | ~ 3.67 | Singlet (s) | 3H | Typical range for methyl ester protons. Deshielded by the adjacent oxygen atom.[6] |
| Hᵦ | -CH₂ NH₂ | ~ 2.55 | Doublet (d) | 2H | Protons on a carbon adjacent to a nitrogen atom. Coupled to the methine proton Hₖ. |
| H꜀ | -NH₂ | 1.5 - 3.0 | Broad Singlet (br s) | 2H | Exchangeable protons with a variable chemical shift and broad appearance. Often does not show coupling.[5] |
| Hₑ | CH -COOCH₃ (ax) | ~ 2.30 | Multiplet (m) | 1H | Deshielded by the electron-withdrawing ester group. Complex splitting due to coupling with 4 neighboring protons.[6] |
| Hₖ | CH -CH₂NH₂ (ax) | ~ 1.60 | Multiplet (m) | 1H | Deshielded by proximity to the aminomethyl group. Complex splitting from neighboring protons. |
| Hᵢ, Hⱼ, H₉, Hₕ | Ring -CH₂ - | 1.0 - 2.1 | Multiplets (m) | 8H | Aliphatic protons of the cyclohexane ring. Axial and equatorial protons are non-equivalent, leading to complex, overlapping signals.[8][9] |
Detailed Interpretation:
-
Methyl Ester (Hₐ, ~3.67 ppm): The sharp singlet integrating to 3H is a characteristic signal for a methyl ester group. Its downfield position is due to the deshielding effect of the electronegative oxygen atoms.
-
Aminomethyl Protons (Hᵦ, ~2.55 ppm): The doublet at approximately 2.55 ppm, integrating to 2H, is assigned to the methylene protons adjacent to the amine. The signal is a doublet due to coupling with the single methine proton at C4 (Hₖ).
-
Amine Protons (H꜀, variable): A broad singlet, often found in the 1.5-3.0 ppm region, corresponds to the two amine protons. Its broadness is a result of rapid chemical exchange and quadrupolar relaxation from the nitrogen atom. As mentioned, this signal will disappear upon shaking with D₂O.
-
Methine Protons (Hₑ, Hₖ): The axial proton at C1 (Hₑ) is significantly deshielded by the adjacent ester group, appearing around 2.30 ppm. The axial proton at C4 (Hₖ) is less deshielded and appears further upfield. Both signals will be complex multiplets due to coupling with their respective axial and equatorial neighbors. The coupling constants (J-values) would provide further structural information; large couplings (~10-13 Hz) are expected for axial-axial interactions, while smaller couplings (~2-5 Hz) are typical for axial-equatorial and equatorial-equatorial interactions.[10][11]
-
Cyclohexane Ring Protons (1.0 - 2.1 ppm): The remaining 8 protons on the cyclohexane ring produce a series of complex, overlapping multiplets in the upfield region. Differentiating the individual axial and equatorial protons within this cluster typically requires advanced 2D NMR techniques like COSY or HSQC.
Conclusion
1H NMR spectroscopy is a powerful and definitive method for the structural verification of this compound. By carefully analyzing the chemical shifts, integration values, and splitting patterns, one can confirm the presence of all key functional groups and gain insight into the molecule's stereochemistry. The predicted spectrum, characterized by a downfield methyl ester singlet, signals for the aminomethyl group, and a complex set of multiplets for the cyclohexane ring, provides a clear fingerprint for this compound. The protocol outlined herein represents a robust method for obtaining a high-quality spectrum suitable for unambiguous structural elucidation.
References
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LookChem. This compound. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
PubChem. This compound. [Link]
-
Duque, D., et al. (2012). Study of thermodynamic and NMR properties of some cyclohexane derivatives. Journal of the Chilean Chemical Society. [Link]
-
Chemistry LibreTexts. NMR in Lab: Solvent Impurities. [Link]
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Laihia, K., et al. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. [Link]
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PubChem. Methyl cyclohexanecarboxylate. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
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Application Note: Structural Elucidation of Methyl 4-(Aminomethyl)cyclohexanecarboxylate Stereoisomers using 13C NMR Spectroscopy
Introduction
Methyl 4-(aminomethyl)cyclohexanecarboxylate is a bifunctional molecule incorporating a cyclohexane scaffold, which is a prevalent structural motif in medicinal chemistry and materials science. The presence of both an aminomethyl and a methyl ester group, combined with the stereoisomerism of the 1,4-disubstituted cyclohexane ring (cis and trans), makes precise structural characterization essential for understanding its chemical properties and biological activity. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon skeleton of a molecule, enabling unambiguous stereochemical assignment.
This application note serves as a technical guide for researchers, scientists, and drug development professionals on the interpretation of 13C NMR data for the cis and trans isomers of methyl 4-(aminomethyl)cyclohexanecarboxylate. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a detailed analysis based on established principles of 13C NMR spectroscopy, including substituent effects and stereochemical considerations, using data from analogous structures for robust prediction. A comprehensive, field-proven protocol for sample preparation and data acquisition is also provided.
Predicted 13C NMR Data and Interpretation
The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. In substituted cyclohexanes, the orientation of substituents (axial vs. equatorial) significantly influences the chemical shifts of the ring carbons, primarily due to steric interactions, a phenomenon often referred to as the gamma-gauche effect.
For the trans isomer, both the methyl ester and the aminomethyl groups can occupy equatorial positions in the most stable chair conformation, minimizing steric strain. In the cis isomer, one substituent must be axial while the other is equatorial. This fundamental conformational difference leads to predictable variations in their 13C NMR spectra.
The following table provides predicted 13C NMR chemical shifts for the cis and trans isomers of methyl 4-(aminomethyl)cyclohexanecarboxylate. These predictions are based on the experimental data for methyl cyclohexanecarboxylate and known substituent chemical shift (SCS) effects of an aminomethyl group.
Table 1: Predicted 13C NMR Chemical Shifts (in ppm) for Methyl 4-(aminomethyl)cyclohexanecarboxylate Isomers in CDCl3
| Carbon Atom | Predicted Shift (δ) - trans Isomer | Predicted Shift (δ) - cis Isomer | Rationale for Chemical Shift Assignment |
| C=O | ~176 | ~176 | The carbonyl carbon of the methyl ester is deshielded and typically appears in this region. The stereochemistry of the ring has a minimal effect on this shift. |
| O-CH3 | ~51 | ~51 | The methyl carbon of the ester group is also largely unaffected by the ring's stereochemistry. |
| C1 | ~43 | ~39 | This carbon is attached to the electron-withdrawing ester group. In the cis isomer, the axial aminomethyl group will have a shielding (gamma-gauche) effect, shifting C1 upfield. |
| C4 | ~40 | ~36 | This carbon is attached to the aminomethyl group. Similar to C1, it will experience shielding in the cis isomer due to the axial ester group. |
| C2, C6 | ~29 | ~25 | These carbons are beta to the C1 ester group and gamma to the C4 aminomethyl group. They will be shielded in the cis isomer. |
| C3, C5 | ~30 | ~26 | These carbons are beta to the C4 aminomethyl group and gamma to the C1 ester group. They will also be shielded in the cis isomer. |
| -CH2-NH2 | ~46 | ~42 | The aminomethyl carbon's shift is influenced by the adjacent C4. The axial orientation in the cis isomer will cause a slight upfield shift. |
Note: These are predicted values. Actual experimental values may vary depending on solvent, concentration, and temperature.
Visualizing the Stereoisomers and Carbon Numbering
To aid in the correlation of the predicted chemical shifts with the molecular structures, the following diagrams illustrate the preferred chair conformations of the trans and cis isomers with the appropriate carbon numbering.
Caption: Chair conformations of trans and cis isomers with carbon numbering.
Detailed Experimental Protocol for 13C NMR Data Acquisition
The acquisition of high-quality 13C NMR spectra is crucial for accurate structural elucidation. The following protocol outlines a standard procedure for preparing a sample of methyl 4-(aminomethyl)cyclohexanecarboxylate and acquiring its 13C NMR spectrum.
Sample Preparation
-
Sample Quantity: For 13C NMR, a higher concentration is generally required compared to 1H NMR due to the low natural abundance of the 13C isotope.[1][2] Aim for 10-50 mg of the compound.[2][3]
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for moderately polar organic compounds. Other potential solvents include deuterated methanol (CD3OD) or dimethyl sulfoxide (DMSO-d6), especially for the hydrochloride salt form of the amine.
-
Procedure:
-
Accurately weigh the sample and transfer it to a clean, dry vial.
-
Add approximately 0.5-0.6 mL of the chosen deuterated solvent.[1]
-
Gently agitate the vial or use a vortex mixer to ensure complete dissolution. The solution should be clear and free of any particulate matter.
-
Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[1] The final solution height should be around 4-5 cm.
-
Cap the NMR tube securely.
-
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Standard Acquisition Parameters:
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Tuning and Matching: Tune and match the probe for the 13C frequency.
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.
-
Number of Scans (NS): Due to the low sensitivity of 13C NMR, a larger number of scans is necessary. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.[4][5]
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient. For quaternary carbons, a longer delay (5-10 seconds) may be needed for accurate integration, although quantitative 13C NMR is not the primary goal here.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is usually adequate to cover the entire range of carbon chemical shifts in organic molecules.[6][7]
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and perform a baseline correction to ensure accurate peak picking.
-
Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm).[6]
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
Workflow for Stereochemical Assignment
The following diagram illustrates the logical workflow for using the acquired 13C NMR data to assign the stereochemistry of a given sample of methyl 4-(aminomethyl)cyclohexanecarboxylate.
Caption: Workflow for assigning stereochemistry from 13C NMR data.
Conclusion
13C NMR spectroscopy is an indispensable tool for the structural and stereochemical analysis of methyl 4-(aminomethyl)cyclohexanecarboxylate. By understanding the influence of substituent effects and stereochemistry on carbon chemical shifts, researchers can confidently assign the cis and trans isomers. The predictive data and detailed experimental protocol provided in this application note offer a robust framework for the characterization of this important bifunctional molecule and its derivatives, facilitating its application in drug discovery and materials science.
References
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University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. [Link]
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University of Missouri-St. Louis. 13-C NMR Protocol for beginners AV-400. [Link]
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PubChem. (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. [Link]
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SpectraBase. cis-1-Hydroxymethyl-4-aminomethyl-cyclohexane - Optional[13C NMR] - Chemical Shifts. [Link]
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University of California, Los Angeles. 13C NMR Chemical Shift Table. [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
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ResearchGate. Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. [Link]
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Modgraph Consultants Ltd. Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. [Link]
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GC/MS analysis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
An In-Depth Technical Guide to the GC/MS Analysis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the robust analysis of this compound using Gas Chromatography-Mass Spectrometry (GC/MS). This compound, a key ester of tranexamic acid, is of significant interest in pharmaceutical development and quality control. Due to its inherent chemical properties, direct analysis by GC is challenging. This guide details the necessary derivatization steps, optimized instrumental parameters, and data interpretation strategies to achieve accurate and reproducible results.
The Analytical Challenge: Why Derivatization is Essential
This compound possesses a primary amine (-NH₂) and a methyl ester (-COOCH₃) functional group. The primary amine, in particular, presents significant challenges for GC analysis. Its high polarity leads to strong interactions with the active sites (silanol groups) in the GC inlet and on the column's stationary phase, resulting in poor peak shape, tailing, and low response.[1][2] Furthermore, the compound's low volatility makes it difficult to transition into the gas phase without thermal degradation.[3]
To overcome these limitations, a chemical modification process known as derivatization is mandatory.[1] The core objective is to convert the polar, non-volatile analyte into a less polar, more volatile, and thermally stable derivative. This is achieved by replacing the active hydrogen atoms on the primary amine with a non-polar functional group, thereby improving its chromatographic behavior and detectability.[1]
For primary amines, common derivatization techniques include silylation and acylation.[1][2][4] Acylation with reagents like ethyl chloroformate (ECF) is particularly effective for amino acids and related structures, as it produces stable derivatives with excellent chromatographic properties.[5][6] This guide will focus on the ECF derivatization method.
Principle of the Method: Acylation with Ethyl Chloroformate (ECF)
The protocol involves the reaction of the primary amine group of the analyte with ethyl chloroformate in an alkaline medium (e.g., pyridine) and a suitable solvent like acetonitrile. The ECF reacts with the amine to form a stable N-ethoxycarbonyl derivative. This reaction effectively "caps" the polar amine group, significantly increasing the molecule's volatility and thermal stability, making it amenable to GC/MS analysis.
The overall workflow for this analysis is a multi-step process that begins with careful sample preparation and culminates in data analysis and interpretation.
Caption: Overall GC/MS Analysis Workflow.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the derivatization and subsequent GC/MS analysis.
Materials and Reagents
-
Analyte Standard: this compound
-
Derivatizing Reagent: Ethyl Chloroformate (ECF), ≥97%
-
Solvents: Acetonitrile (anhydrous), Pyridine (anhydrous), Hexane (GC grade), Dichloromethane (GC grade), Methanol (HPLC grade)
-
Drying Agent: Anhydrous Sodium Sulfate
-
Equipment: GC-MS system with autosampler, analytical balance, vortex mixer, heating block or water bath, centrifuge, pipettes, 1.5 mL GC vials with inserts.
Preparation of Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol. These will be used to construct the calibration curve.
Derivatization Procedure
-
Sample Aliquot: Transfer 100 µL of the working standard or sample solution into a 2 mL reaction vial.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. The absence of water is critical for the reaction's success.
-
Reagent Addition: Add 100 µL of anhydrous acetonitrile and 50 µL of anhydrous pyridine to the dried residue. Vortex briefly to dissolve.
-
Derivatization Reaction: Add 50 µL of ethyl chloroformate (ECF) to the mixture. Cap the vial tightly and vortex for 30 seconds.
-
Heating: Place the vial in a heating block or water bath set to 60-70°C for 15-20 minutes to complete the reaction.[5]
-
Cooling: Remove the vial and allow it to cool to room temperature.
-
Extraction: Add 500 µL of hexane to the vial, followed by 500 µL of deionized water. Vortex vigorously for 1 minute to extract the derivatized analyte into the organic (hexane) layer.
-
Phase Separation: Centrifuge the vial for 5 minutes at 3000 rpm to ensure complete separation of the organic and aqueous layers.
-
Sample Transfer: Carefully transfer the upper organic layer (hexane) into a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC/MS system.
Caption: Step-by-step derivatization workflow.
GC/MS Instrumental Parameters
The following parameters are recommended as a starting point and should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Justification |
| Gas Chromatograph (GC) | ||
| Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[7][8] | A non-polar column provides excellent separation for a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[8] | Inert gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C[8] | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) or Splitless | Use Split for concentrations >10 µg/mL to avoid column overload. Use Splitless for trace-level analysis to maximize sensitivity.[8] |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Temperature Program | Initial: 100°C, hold 2 min; Ramp: 15°C/min to 280°C, hold 5 min[5] | A temperature ramp allows for effective separation of the analyte from solvent and potential byproducts. |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV[7][8] | Standard ionization energy that produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Mass Range | m/z 40-500 | A wide mass range ensures the capture of the molecular ion and all significant fragment ions. |
| Ion Source Temperature | 230 °C[8] | Maintains the integrity of the ions and prevents condensation. |
| Transfer Line Temperature | 280 °C[8] | Prevents condensation of the analyte as it transfers from the GC column to the MS source. |
Data Interpretation and Expected Results
Identification
The derivatized analyte will be identified by its characteristic retention time on the GC column and its unique mass spectrum. The molecular weight of the starting material, this compound, is 171.24 g/mol .[9] After derivatization with ECF, an ethoxycarbonyl group (-COOCH₂CH₃) with a mass of 73.07 g/mol replaces one hydrogen on the amine, resulting in a derivatized molecular weight of approximately 243.31 g/mol .
Mass Fragmentation
Electron ionization will cause the derivatized molecule to fragment in a predictable manner. The resulting mass spectrum serves as a "fingerprint" for identification. Key expected fragments can be hypothesized based on the structure.
Caption: Proposed EI mass fragmentation pathways.
Quantification
For accurate quantification, an internal standard (IS) method is recommended. A suitable IS would be a compound structurally similar to the analyte but with a different retention time, such as a deuterated analog or a compound like ε-aminocaproic acid (after derivatization).[3] A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. The concentration of the analyte in unknown samples is then determined from this curve.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the analysis of this compound by GC/MS. The key to a successful analysis lies in the chemical derivatization of the polar primary amine group. By converting the analyte into its N-ethoxycarbonyl derivative using ethyl chloroformate, its volatility and thermal stability are significantly enhanced, leading to excellent chromatographic performance. The outlined instrumental parameters and data interpretation guidelines offer a robust framework for researchers, scientists, and drug development professionals to achieve accurate, reliable, and reproducible results in their analytical endeavors.
References
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Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. J Pharmacol Toxicol Methods. Available at: [Link]
-
Determination of Tranexamic Acid Injection and Its Related Substances by RP-HPLC. The Chinese Pharmaceutical Journal. Available at: [Link]
-
Determination of tranexamic acid injection and its related substances by RP-HPLC. Semantic Scholar. Available at: [Link]
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The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health (NIH). Available at: [Link]
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Determination of Tranexamic Acid Injection and Its Related Substances by RP-HPLC. Semantic Scholar. Available at: [Link]
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How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated. MtoZ Biolabs. Available at: [Link]
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Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL. Available at: [Link]
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Analytical methods for quantification of tranexamic acid in biological fluids: A review. CORE. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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HPLC Determination of Tranexamic acid (TXA) on Primesep 200 Column. SIELC Technologies. Available at: [Link]
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Gas Chromatographic Analysis of Tranexamic Acid in Pharmaceutical Preparation Using Ethyl Chloroformate as Derivatizing Reagent. ResearchGate. Available at: [Link]
-
Gas Chromatographic Analysis of Tranexamic Acid in Pharmaceutical Preparation Using Ethyl Chloroformate as Derivatizing Reagent. Request PDF on ResearchGate. Available at: [Link]
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Application Note: High-Purity Isolation of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate via Automated Flash Column Chromatography
Introduction
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a key bifunctional molecule, serving as a crucial building block in the synthesis of various pharmaceutical compounds and specialty polymers. Its structure incorporates a primary amine and a methyl ester on a cyclohexane ring, presenting a unique purification challenge due to its polarity and potential for strong interaction with stationary phases.[1] This application note provides a detailed, robust, and efficient protocol for the purification of this compound from a crude synthetic mixture using automated flash column chromatography. The methodology is designed for researchers, scientists, and drug development professionals seeking to obtain high-purity material for subsequent applications.
The inherent basicity of the primary amine often leads to undesirable interactions with the acidic silanol groups of standard silica gel, resulting in significant peak tailing and poor separation.[2] Furthermore, the absence of a significant UV chromophore in the molecule necessitates the use of alternative detection methods like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[3][4] This guide will address these challenges by detailing the rationale behind the selection of the stationary phase, mobile phase composition, and detection method, ensuring a scientifically sound and reproducible purification strategy.
The Chromatographic Challenge and Strategic Approach
The primary goal is to separate the target compound, this compound, from potential impurities, which may include:
-
The corresponding cis-isomer, (1S,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate.
-
The hydrolyzed carboxylic acid derivative.
-
Unreacted starting materials or other synthesis by-products.
Our strategy is centered around normal-phase chromatography on silica gel, which is a cost-effective and versatile stationary phase for separating compounds with differing polarities.[5] To counteract the problematic amine-silanol interactions, a basic modifier will be incorporated into the mobile phase.
Workflow Overview
The purification process follows a logical sequence designed to maximize both purity and yield.
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Navigating the Large-Scale Synthesis of Methyl 4-(aminomethyl)cyclohexanecarboxylate: A Detailed Guide for Industrial and Research Applications
Methyl 4-(aminomethyl)cyclohexanecarboxylate, a key intermediate in the synthesis of the antifibrinolytic agent tranexamic acid, presents unique challenges for large-scale production. This guide provides an in-depth analysis of scalable synthetic strategies, offering detailed protocols and expert insights into process optimization, safety, and purification. Our focus is on providing a robust framework for researchers, scientists, and drug development professionals to confidently approach the synthesis of this critical molecule.
Strategic Approaches to Synthesis: A Comparative Analysis
The industrial production of methyl 4-(aminomethyl)cyclohexanecarboxylate is primarily dominated by two strategic routes: the hydrogenation of aromatic precursors and the reductive amination of cyclohexanone derivatives. Each pathway offers distinct advantages and challenges in terms of starting material availability, process safety, and stereochemical control.
A prominent and economically viable approach begins with the readily available industrial chemical, dimethyl terephthalate . This multi-step synthesis, while longer, benefits from the low cost of the starting material. A seven-step route has been reported with an overall yield of 59.2% and a purity of 99.6%.[1]
Alternatively, a more direct route involves the catalytic hydrogenation of methyl 4-cyanocyclohexanecarboxylate . This method is attractive due to its fewer steps, though it necessitates careful handling of cyanides and high-pressure hydrogenation.
This guide will provide detailed protocols for both of these industrially relevant synthetic pathways.
Visualization of Synthetic Pathways
To provide a clear overview of the synthetic strategies, the following diagrams illustrate the key transformations in each route.
Caption: Synthetic workflow starting from Dimethyl Terephthalate.
Caption: Direct hydrogenation of the nitrile intermediate.
PART 1: Detailed Protocol for Synthesis from Dimethyl Terephthalate
This seven-step synthesis provides a cost-effective route to the target molecule, leveraging inexpensive starting materials.[1][2][3][4]
Step 1: Monohydrolysis of Dimethyl Terephthalate
-
Reaction: Conversion of dimethyl terephthalate to potassium 4-(methoxycarbonyl)benzoate.
-
Procedure:
-
To a solution of potassium hydroxide in methanol, add dimethyl terephthalate.
-
Heat the mixture to reflux.
-
-
Causality: The use of a stoichiometric amount of KOH ensures the selective hydrolysis of one ester group.
Step 2: Formation of the Acid Chloride
-
Reaction: Conversion of potassium 4-(methoxycarbonyl)benzoate to methyl 4-(chlorocarbonyl)benzoate.
-
Procedure:
-
Suspend the product from Step 1 in a suitable solvent and add bis(trichloromethyl) carbonate (BTC).
-
Heat the reaction mixture.
-
-
Causality: BTC is a safer alternative to phosgene for the formation of acid chlorides.
Step 3: Amidation
-
Reaction: Conversion of methyl 4-(chlorocarbonyl)benzoate to methyl 4-(aminocarbonyl)benzoate.
-
Procedure:
-
React the acid chloride from Step 2 with an aqueous solution of ammonia.
-
-
Causality: The high reactivity of the acid chloride allows for a straightforward reaction with ammonia to form the amide.
Step 4: One-Pot Hydrogenation and Acylation
-
Reaction: Conversion of methyl 4-(aminocarbonyl)benzoate to methyl 4-(acetamidomethyl)benzoate.
-
Procedure:
-
In a high-pressure reactor, combine the amide from Step 3 with a Ni/Al2O3 catalyst and acetic anhydride.
-
Pressurize with hydrogen gas and heat.
-
-
Causality: This one-pot procedure combines the reduction of the amide and the in-situ protection of the resulting amine as an acetamide, improving process efficiency.
Step 5: Hydrogenation of the Aromatic Ring
-
Reaction: Conversion of methyl 4-(acetamidomethyl)benzoate to methyl 4-(acetamidomethyl)cyclohexanecarboxylate.
-
Procedure:
-
Subject the product of Step 4 to catalytic hydrogenation.
-
-
Causality: This step saturates the aromatic ring to form the desired cyclohexane core. The choice of catalyst is crucial for achieving high stereoselectivity of the trans-isomer.
Step 6: Hydrolysis of the Acetamide
-
Reaction: Conversion of methyl 4-(acetamidomethyl)cyclohexanecarboxylate to methyl 4-(aminomethyl)cyclohexanecarboxylate.
-
Procedure:
-
Hydrolyze the acetamide protecting group under basic conditions, for example, using barium hydroxide.[5]
-
-
Causality: This deprotection step yields the final target molecule.
Step 7: Isomerization and Purification
-
Procedure: The resulting mixture of cis and trans isomers is subjected to an isomerization and purification process to isolate the desired trans-isomer.[5]
PART 2: Detailed Protocol for Catalytic Hydrogenation of Methyl 4-cyanocyclohexanecarboxylate
This route offers a more direct synthesis, contingent on the availability of the starting nitrile.
Reaction Parameters
| Parameter | Value |
| Substrate | Methyl 4-cyanocyclohexanecarboxylate |
| Catalyst | Raney Nickel (activated, 50% slurry in water) |
| Reducing Agent | Hydrogen Gas |
| Solvent | Methanol or Ethanol |
| Temperature | 50-100 °C |
| Pressure | 50-100 bar |
Step-by-Step Protocol
-
Reactor Setup and Inerting:
-
Charge a high-pressure stainless-steel autoclave with methyl 4-cyanocyclohexanecarboxylate and the solvent.
-
Carefully add the Raney Nickel slurry under a stream of inert gas (e.g., nitrogen or argon). Safety Note: Raney Nickel is pyrophoric and must be handled with extreme care, always kept wet with solvent.[6][7]
-
Seal the reactor and purge the system multiple times with nitrogen to remove all oxygen.[8]
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Begin agitation and gradually heat the mixture to the target temperature. The reaction is exothermic, and careful temperature control is essential to prevent a runaway reaction.[9]
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
-
Work-up and Catalyst Removal:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen gas.
-
Purge the reactor with nitrogen.
-
The catalyst must be filtered under a wet, inert atmosphere to prevent ignition. The filtered catalyst should be immediately and safely quenched.[8]
-
-
Purification:
Safety Considerations for Large-Scale Hydrogenation
Large-scale hydrogenation reactions, especially with a pyrophoric catalyst like Raney Nickel, are inherently hazardous. A thorough risk assessment is mandatory.
Key Safety Measures:
-
Equipment: Use a properly rated high-pressure reactor with appropriate safety relief systems.[9]
-
Inerting: Thoroughly purge the reactor with an inert gas to remove all oxygen before introducing hydrogen.[8]
-
Catalyst Handling: Handle Raney Nickel as a wet slurry under an inert atmosphere at all times. Never allow it to dry in the air.[6][7][14]
-
Exotherm Control: The hydrogenation is exothermic. Ensure adequate cooling capacity to maintain temperature control and prevent runaway reactions.[9]
-
Hydrogen Safety: Hydrogen is highly flammable. Ensure proper ventilation and eliminate all potential ignition sources.[9]
Conclusion
The large-scale synthesis of methyl 4-(aminomethyl)cyclohexanecarboxylate is a challenging yet achievable endeavor with careful planning and execution. The choice between the multi-step route from dimethyl terephthalate and the more direct hydrogenation of the corresponding nitrile will depend on factors such as starting material cost and availability, as well as the technical capabilities for handling high-pressure reactions and pyrophoric catalysts. The protocols and safety guidelines provided in this document offer a solid foundation for the successful and safe production of this important pharmaceutical intermediate.
References
- Li, Z., et al. (2015). An improved and practical synthesis of tranexamic acid. Organic Process Research & Development.
- Hydrogenation Reaction Safety In The Chemical Industry. (2025). Chemical Engineering World.
- How is tranexamic acid produced? (2023). Typology.
- An Improved and Practical Synthesis of Tranexamic Acid. (2015).
- Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
- An improved and practical synthesis of tranexamic acid. (n.d.). LookChem.
- An Improved and Practical Synthesis of Tranexamic Acid. (2015).
- Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in w
- Raney Nickel - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- hydrogen - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. (n.d.).
- A Comparative Analysis of Methyl Cyclohexanecarboxylate Synthesis Methods. (n.d.). Benchchem.
- Technical Support Center: Purification of Methyl Cyclohexanecarboxyl
- US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. (n.d.).
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The Strategic Role of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate in Modern Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced therapeutic profiles has led to a strategic shift from flat, aromatic systems towards more three-dimensional (3D), sp³-rich scaffolds. These non-planar structures offer improved physicochemical properties, such as enhanced solubility and metabolic stability, and can provide more specific and higher-affinity interactions with biological targets. It is within this paradigm that building blocks like (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate have emerged as invaluable tools for the medicinal chemist.
This bifunctional molecule, featuring a rigid cyclohexane core, presents two key reactive handles—a primary amine and a methyl ester—in a defined trans stereochemical relationship. This fixed geometry allows for precise control over the spatial orientation of substituents, a critical factor in optimizing drug-target interactions. The cyclohexane ring itself serves as a bioisosteric replacement for other cyclic or acyclic moieties, often conferring advantages in terms of metabolic stability and conformational rigidity.
This guide provides an in-depth exploration of the application of this compound in medicinal chemistry, complete with detailed protocols and the scientific rationale behind its use.
Application Notes: A Scaffold for Innovation
A Rigid Linker for Enhanced Target Engagement
The 1,4-trans-disubstituted cyclohexane core of this compound provides a rigid and non-aromatic linker. This rigidity is a key advantage in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The well-defined spatial separation of the aminomethyl and carboxylate groups allows this building block to effectively span distances within a binding pocket, connecting different pharmacophoric elements of a drug candidate with predictable geometry.
For instance, in the design of kinase inhibitors, where molecules often occupy an ATP-binding site with distinct sub-pockets, this building block can be used to project a side chain towards a specific region of the kinase, enhancing selectivity and potency.
Bioisostere for Improved Pharmacokinetics
The cyclohexane moiety can serve as a non-metabolizable bioisostere for more labile groups, such as phenyl rings or aliphatic chains. Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and potential formation of reactive metabolites. Replacing a phenyl group with a cyclohexyl ring can block these metabolic pathways, thereby increasing the half-life and improving the overall pharmacokinetic profile of a drug candidate.
Synthesis of Tranexamic Acid Analogs and Prodrugs
This compound is structurally related to tranexamic acid, an important antifibrinolytic agent. This relationship makes it a key starting material for the synthesis of novel tranexamic acid derivatives and prodrugs. For example, esterification of the carboxylic acid and acylation of the amine can be explored to create prodrugs with enhanced permeability for topical or oral delivery. Research in this area has focused on creating derivatives that can be hydrolyzed in vivo to release the active tranexamic acid.
Physicochemical Properties
A clear understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | PubChem CID: 12721444[1] |
| Molecular Weight | 171.24 g/mol | PubChem CID: 12721444[1] |
| IUPAC Name | methyl 4-(aminomethyl)cyclohexane-1-carboxylate | PubChem CID: 12721444[1] |
| Stereochemistry | (1R,4R) | - |
| Appearance | Colorless to light yellow liquid or solid | Commercial Suppliers |
| Boiling Point | Approx. 235 °C | Predicted |
| Solubility | Soluble in methanol, ethanol, dichloromethane | General Chemical Knowledge |
Experimental Protocols: Amide Coupling for Kinase Inhibitor Synthesis
The primary amine of this compound is a versatile handle for the introduction of this scaffold into a wide range of molecules, most commonly through amide bond formation. The following protocol provides a detailed, self-validating methodology for the coupling of this building block to a representative carboxylic acid-bearing kinase inhibitor core, such as a substituted pyrimidine carboxylic acid, a common motif in kinase inhibitors.
Protocol: Synthesis of a Hypothetical Kinase Inhibitor Analog via Amide Coupling
This protocol describes the synthesis of an amide conjugate between this compound and a generic kinase inhibitor core, "KI-COOH".
Materials:
-
This compound hydrochloride
-
"KI-COOH" (a generic carboxylic acid-containing kinase inhibitor core)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Instrumentation:
-
Magnetic stirrer with stirring bar
-
Round-bottom flasks
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
LC-MS for reaction monitoring and product characterization
Procedure:
-
Reaction Setup: To a clean, dry 100 mL round-bottom flask under a nitrogen atmosphere, add "KI-COOH" (1.0 eq) and dissolve it in anhydrous DMF (approximately 0.1 M concentration).
-
Pre-activation of the Carboxylic Acid: To the stirred solution from step 1, add HATU (1.1 eq). The solution may turn slightly yellow. Allow the mixture to stir at room temperature for 10 minutes. This pre-activation step is crucial for efficient coupling, especially with sterically hindered substrates.
-
Amine Addition: In a separate flask, dissolve this compound hydrochloride (1.2 eq) in a minimal amount of anhydrous DMF. Add DIPEA (2.5 eq) to this solution to neutralize the hydrochloride salt and liberate the free amine. Add this solution dropwise to the activated carboxylic acid mixture from step 2.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by TLC or LC-MS. A typical reaction time is 2-4 hours. The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot on the TLC plate indicates product formation.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), followed by brine (1x). The bicarbonate wash removes any unreacted carboxylic acid and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to afford the pure amide product.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizing the Workflow
A clear visualization of the experimental workflow aids in understanding the sequence of operations and the rationale behind each step.
Sources
The Versatile Building Block: (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate in the Synthesis of Novel Compounds
Introduction: A Scaffold for Innovation
In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful design of novel compounds with desired properties. (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a bifunctional molecule featuring a rigid cyclohexane core, presents a compelling scaffold for the synthesis of a diverse array of chemical entities.[1] Its stereochemically defined trans configuration offers a fixed spatial arrangement of its reactive primary amine and methyl ester functionalities, providing a predictable framework for molecular elaboration.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel compounds. We will explore its application in the development of potent enzyme inhibitors and neurologically active agents, providing both the theoretical underpinnings and practical, step-by-step guidance for its chemical modification.
Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₉H₁₇NO₂ |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | methyl (1R,4R)-4-(aminomethyl)cyclohexane-1-carboxylate |
| Synonyms | trans-Methyl 4-(aminomethyl)cyclohexanecarboxylate, Tranexamic acid methyl ester |
| CAS Number | 50738-63-1 |
Application in the Synthesis of Coagulation Factor Inhibitors
A significant application of the (1R,4R)-4-(aminomethyl)cyclohexane scaffold lies in the design of inhibitors for coagulation factors, particularly Factor XIa (FXIa).[2] The cyclohexane ring serves as a rigid spacer, positioning key pharmacophoric elements for optimal interaction with the enzyme's active site. The primary amine of this compound is a versatile handle for the introduction of various substituents via amide bond formation, a cornerstone of medicinal chemistry.
Workflow for the Synthesis of a Phenyl-amide Derivative
The following workflow outlines the general strategy for the synthesis of a novel amide derivative, a potential intermediate for a Factor XIa inhibitor.
Caption: General workflow for amide coupling.
Protocol 1: HATU-Mediated Amide Coupling
This protocol details the synthesis of a model amide compound from this compound and a substituted benzoic acid using HATU as the coupling agent.
Materials:
-
This compound
-
4-Chlorobenzoic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-chlorobenzoic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Application in the Synthesis of GABA Analogs
The conformationally restricted nature of the cyclohexane ring makes this compound an attractive starting material for the synthesis of γ-aminobutyric acid (GABA) analogs.[3][4] These constrained analogs can exhibit enhanced selectivity for specific GABA receptor subtypes. The primary amine can be elaborated through various chemical transformations, including reductive amination, to introduce diverse functionalities.
Logical Relationship in Reductive Amination
The following diagram illustrates the key steps and relationships in a typical reductive amination reaction.
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
derivatization of the amino group of methyl 4-(aminomethyl)cyclohexanecarboxylate
as a Senior Application Scientist, I will now construct the detailed application notes and protocols for the derivatization of the amino group of methyl 4-(aminomethyl)cyclohexanececarboxylate. This will be a comprehensive guide for researchers, scientists, and drug development professionals. The structure will be designed to provide in-depth technical guidance, following the core directives of autonomy, scientific integrity, and clear visualization.
APPLICATION NOTE & PROTOCOL GUIDE
Derivatization of the Amino Group of Methyl 4-(aminomethyl)cyclohexanecarboxylate: A Comprehensive Guide to Synthesis and Characterization
Introduction: The Strategic Importance of Derivatization
Methyl 4-(aminomethyl)cyclohexanecarboxylate is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a primary amino group and a methyl ester, offers two distinct points for chemical modification. The primary amino group, in particular, serves as a versatile handle for introducing a wide array of functional groups, thereby modulating the molecule's physicochemical properties, biological activity, and pharmacokinetic profile.
This guide provides a detailed exploration of common and effective strategies for the derivatization of the primary amino group of methyl 4-(aminomethyl)cyclohexanecarboxylate. We will delve into the underlying chemical principles of these transformations, provide detailed, step-by-step protocols for key reactions, and discuss the analytical techniques essential for the robust characterization of the resulting derivatives. This document is intended to serve as a practical resource for researchers engaged in drug discovery, lead optimization, and the development of novel chemical entities.
Foundational Principles: Understanding the Reactivity of the Primary Amino Group
The primary amino group (-NH₂) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This inherent nucleophilicity is the cornerstone of most derivatization strategies. The key to successful and selective derivatization lies in understanding and controlling the reaction conditions to favor the desired transformation while minimizing side reactions.
Three common classes of reactions for derivatizing primary amines are:
-
Acylation: The reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form a stable amide bond.
-
Sulfonylation: The reaction with a sulfonyl chloride to yield a sulfonamide.
-
Reductive Amination: The reaction with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine.
The choice of derivatization strategy depends on the desired properties of the final product. For instance, acylation can introduce a variety of substituents to explore structure-activity relationships, while sulfonylation can be used to introduce motifs that mimic transition states of enzymatic reactions. Reductive amination is a powerful tool for building more complex molecular architectures by forming new carbon-nitrogen bonds.[1]
Derivatization Protocols: A Practical Guide
This section provides detailed, step-by-step protocols for the derivatization of methyl 4-(aminomethyl)cyclohexanecarboxylate. Each protocol is designed to be a self-validating system, with explanations for critical steps and considerations for optimization.
Acylation with Acetyl Chloride: Formation of an N-Acetyl Derivative
Acylation of the primary amine with acetyl chloride is a classic transformation that introduces an acetyl group, forming a stable amide. This reaction proceeds via a nucleophilic addition-elimination mechanism.[2][3][4]
Reaction Scheme:
Caption: Acylation of Methyl 4-(aminomethyl)cyclohexanecarboxylate.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Methyl 4-(aminomethyl)cyclohexanecarboxylate | 50738-63-1 | 171.24[5] |
| Acetyl Chloride | 75-36-5 | 78.50 |
| Triethylamine (TEA) | 121-44-8 | 101.19 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 |
Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 4-(aminomethyl)cyclohexanecarboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.1 - 1.5 eq) to the solution and stir for 10 minutes at room temperature. The base is crucial to neutralize the HCl byproduct of the reaction.[6]
-
Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Rationale and Key Considerations:
-
Anhydrous Conditions: Acetyl chloride is highly reactive towards water, so anhydrous conditions are essential to prevent its hydrolysis.
-
Base: A non-nucleophilic base like triethylamine is used to scavenge the HCl produced during the reaction, preventing the protonation of the starting amine which would render it unreactive.[6]
-
Slow Addition: Slow, dropwise addition of the acetyl chloride at low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.
Sulfonylation with Dansyl Chloride: Fluorescent Labeling
Sulfonylation with dansyl chloride is a widely used method for introducing a fluorescent tag onto primary and secondary amines.[7][8] This is particularly useful for analytical applications, such as HPLC with fluorescence detection, enabling sensitive quantification. The reaction proceeds optimally under alkaline conditions to ensure the amine is deprotonated and thus more nucleophilic.[8]
Reaction Scheme:
Caption: Sulfonylation with Dansyl Chloride.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Methyl 4-(aminomethyl)cyclohexanecarboxylate | 50738-63-1 | 171.24[5] |
| Dansyl Chloride | 605-65-2 | 269.75 |
| Sodium Bicarbonate | 144-55-8 | 84.01 |
| Sodium Carbonate | 497-19-8 | 105.99 |
| Acetonitrile (ACN) | 75-05-8 | 41.05 |
Protocol:
-
Buffer Preparation: Prepare a 100 mM carbonate-bicarbonate buffer with a pH of 9.8.
-
Reagent Preparation: Prepare a 50 mM solution of dansyl chloride in acetonitrile. This solution should be used fresh.[9]
-
Derivatization: In a microcentrifuge tube, mix the dansyl chloride solution and the carbonate-bicarbonate buffer in a 1:1 ratio. Add the sample solution of methyl 4-(aminomethyl)cyclohexanecarboxylate.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30-60 minutes.[9]
-
Quenching: Add a small amount of a primary amine solution, such as ethylamine, to quench the excess dansyl chloride.[10]
-
Analysis: The resulting solution can be directly analyzed by reverse-phase HPLC with fluorescence detection.
Rationale and Key Considerations:
-
pH Control: The reaction is highly pH-dependent. The alkaline buffer ensures the amino group is in its more nucleophilic, unprotonated state.[8]
-
Light Sensitivity: Dansyl derivatives are light-sensitive, so the reaction and subsequent handling should be performed in the dark to prevent photodecomposition.
-
Excess Reagent: Using an excess of dansyl chloride ensures the complete derivatization of the amine. The excess reagent is then quenched to prevent interference in the analysis.
Reductive Amination with an Aldehyde: Carbon-Nitrogen Bond Formation
Reductive amination is a versatile method for forming secondary or tertiary amines from a primary amine and a carbonyl compound (aldehyde or ketone).[11] The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[1]
Reaction Scheme:
Caption: Reductive Amination Workflow.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| Methyl 4-(aminomethyl)cyclohexanecarboxylate | 50738-63-1 | 171.24[5] |
| Aldehyde (e.g., Benzaldehyde) | 100-52-7 | 106.12 |
| Sodium Cyanoborohydride (NaBH₃CN) | 25895-60-7 | 62.84 |
| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 |
| Acetic Acid | 64-19-7 | 60.05 |
Protocol:
-
Preparation: Dissolve methyl 4-(aminomethyl)cyclohexanecarboxylate (1.0 eq) and the aldehyde (1.0-1.2 eq) in anhydrous methanol.
-
pH Adjustment: Add a catalytic amount of acetic acid to maintain a slightly acidic pH (around 5-6), which facilitates imine formation.
-
Reducing Agent Addition: Add sodium cyanoborohydride (1.2-1.5 eq) to the reaction mixture in portions.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by carefully adding water. Adjust the pH to basic (pH > 10) with an aqueous base solution (e.g., NaOH). Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Rationale and Key Considerations:
-
Reducing Agent: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde.[1]
-
pH Control: The pH of the reaction is critical. Acidic conditions favor imine formation, but strongly acidic conditions can protonate the amine, rendering it non-nucleophilic.
-
One-Pot Procedure: Reductive amination is often performed as a one-pot reaction, where the imine is formed and reduced in the same reaction vessel.[12]
Characterization of Derivatives: Confirming Success
Thorough characterization of the synthesized derivatives is essential to confirm the identity and purity of the product. A combination of spectroscopic and chromatographic techniques is typically employed.
| Technique | Information Provided |
| NMR Spectroscopy (¹H and ¹³C) | Provides detailed structural information, confirming the formation of the new bond (e.g., amide, sulfonamide, or C-N bond) and the presence of the expected functional groups. |
| Mass Spectrometry (MS) | Determines the molecular weight of the product, confirming the successful addition of the derivatizing group. High-resolution mass spectrometry (HRMS) can provide the elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the final product and can be used to monitor the progress of the reaction. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups, such as the amide C=O stretch or the S=O stretches of a sulfonamide. |
Conclusion
The is a powerful strategy for modifying its properties and exploring its potential in various applications. By understanding the fundamental principles of amine reactivity and carefully controlling reaction conditions, researchers can efficiently synthesize a diverse range of derivatives. The protocols and characterization techniques outlined in this guide provide a solid foundation for the successful synthesis and analysis of these valuable compounds.
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Wikipedia. Reductive amination. [Link]
-
Save My Exams. Acylation Mechanism - A Level Chemistry Revision Notes. [Link]
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Organic Chemistry Tutor. Reductive Amination. [Link]
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Chemistry Steps. Reductive Amination. [Link]
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Study.com. Acylation Overview, Mechanism & Agents. [Link]
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Mastering Chemistry Help. acylation of amines. [Link]
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Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
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Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]
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YouTube. Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]
-
Royal Society of Chemistry. RSC Advances. [Link]
-
Der Pharma Chemica. Synthesis of primary amines by one-pot reductive amination of aldehydes. [Link]
-
ACS Publications. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]
-
PubMed Central. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]
-
Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]
-
PubMed Central. Targeted quantification of amino acids by dansylation. [Link]
-
Chemguide. the reaction of acyl chlorides with ammonia and primary amines. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Chemistry LibreTexts. 23.9: Amines as Nucleophiles. [Link]
-
ResearchGate. (PDF) N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. [Link]
-
Reddit. Acyl Chloride and Primary Amine Reactions. [Link]
-
MDPI. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Link]
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Cardinal Scholar. Amino Acid Analysis by Dansylation: A Revised Method. [Link]
-
ACS Publications. An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. [Link]
-
ResearchGate. ChemInform Abstract: Efficient Acetylation of Primary Amines and Amino Acids in Environmentally Benign Brine Solution Using Acetyl Chloride. [Link]
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-
PubMed Central. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. [Link]
- Google Patents.
-
PubChem. (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. [Link]
-
WIPO Patentscope. WO/2021/107047 METHOD FOR PRODUCING 4-(AMINOMETHYL)CYCLOHEXANE CARBOXYLIC ACID. [Link]
-
ResearchGate. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [Link]
-
Royal Society of Chemistry. Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. [Link]
-
HELDA - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
ester hydrolysis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
An In-Depth Guide to the Ester Hydrolysis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Introduction: The Significance of a Key Synthetic Step
(1R,4R)-4-(aminomethyl)cyclohexanecarboxylic acid, widely known as Tranexamic Acid, is a synthetic derivative of the amino acid lysine.[1] It is a crucial antifibrinolytic agent used clinically to control bleeding in various situations, including major surgery, postpartum hemorrhage, and heavy menstruation, by inhibiting the breakdown of fibrin clots.[1][2] The synthesis of high-purity Tranexamic Acid is a topic of significant interest in pharmaceutical development. A common and critical step in many synthetic routes involves the hydrolysis of its methyl ester precursor, this compound.[2][3]
This application note serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides a detailed examination of the principles, mechanisms, and validated protocols for the successful hydrolysis of this specific ester. We will explore both base- and acid-catalyzed methodologies, offering the causal reasoning behind experimental choices to ensure robust and reproducible outcomes.
Chemical Principles & Mechanistic Overview
The hydrolysis of an ester is a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol.[4] This transformation can be catalyzed by either acid or, more commonly for preparative synthesis, a base. The choice of catalyst fundamentally alters the reaction's mechanism and characteristics.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is the preferred method for the synthesis of carboxylic acids from esters due to its irreversible nature.[5][6][7] The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH or KOH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide ion (⁻OCH₃) as the leaving group.[6]
A critical, irreversible step follows: the liberated methoxide, a strong base, deprotonates the newly formed carboxylic acid. This acid-base reaction forms a carboxylate salt and methanol.[6][8] The resonance-stabilized carboxylate anion is unreactive towards nucleophilic attack, which drives the reaction to completion.[4] An acidic workup is required in the final stage to protonate the carboxylate salt and isolate the neutral carboxylic acid product.[6]
Caption: Acid-Catalyzed Hydrolysis Mechanism.
Comparative Analysis of Hydrolysis Methods
The choice between acid and base catalysis is a critical decision based on desired yield, reaction time, and ease of product isolation. For the hydrolysis of this compound, base catalysis is strongly recommended for preparative-scale synthesis.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) | Rationale & Causality |
| Catalyst | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH, LiOH) | Acids protonate the carbonyl, while bases provide a strong nucleophile (OH⁻). |
| Stoichiometry | Catalytic amount | At least one stoichiometric equivalent | The base is consumed in the reaction to form the carboxylate salt. [7] |
| Reversibility | Reversible [5] | Irreversible [6][7] | The final deprotonation step in saponification prevents the reverse reaction. |
| Reaction Rate | Generally slower | Generally faster | The hydroxide ion is a stronger nucleophile than water. |
| Temperature | Typically requires heating (reflux) to proceed at a reasonable rate. [5][9] | Can often proceed at room temperature, but heating accelerates the reaction. [7] | Higher thermal energy is needed to overcome the activation barrier with a weaker nucleophile. |
| Work-up | Extraction with organic solvent. Neutralization of excess acid. | Acidification of the reaction mixture to precipitate the product, followed by filtration or extraction. [6] | The product of saponification is a water-soluble salt until it is protonated. |
| Typical Yield | >90% (with excess H₂O) | >95% | The irreversible nature of saponification leads to higher conversion and yield. |
| Considerations | The aminomethyl group will be protonated (-NH₃⁺), increasing water solubility. | The aminomethyl group remains a free base (-NH₂). | The charge state of the molecule affects its solubility and handling during work-up. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction monitoring and product isolation.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is the recommended method for achieving a high yield of Tranexamic Acid. It is generally faster and irreversible. [7] Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 6 M
-
Diethyl ether or Dichloromethane for washing
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 3:1 mixture of Methanol and Deionized Water (approx. 10 volumes). [10]2. Addition of Base: Add Sodium Hydroxide (1.5 eq) to the stirred solution. Note: The dissolution of NaOH is exothermic. The base can be added as a solid or as a pre-dissolved aqueous solution.
-
Reaction: Stir the mixture at room temperature (20-25°C). The reaction is typically complete within 2-4 hours. To accelerate the process, the mixture can be heated to reflux (approx. 65-70°C) for 1-2 hours. [7]4. Monitoring: Track the disappearance of the starting material using Thin-Layer Chromatography (TLC) or HPLC (see Analytical Section below).
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Work-up (Purification):
-
Dilute the remaining aqueous residue with deionized water.
-
Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted ester or non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath.
-
Slowly add 6 M HCl dropwise with vigorous stirring to acidify the solution. The zwitterionic Tranexamic Acid product is least soluble at its isoelectric point (pI ≈ 7). Monitor the pH and adjust to approximately pH 7. A white precipitate will form. [11] * Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation: Collect the white solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold water, followed by cold ethanol.
-
Drying: Dry the purified product under vacuum to a constant weight. A typical yield is >95%.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol is an alternative but is less efficient for preparative synthesis due to the reversible nature of the reaction.
Materials:
-
This compound
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), concentrated
-
Dioxane or Tetrahydrofuran (THF) as a co-solvent
-
Deionized Water
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Ethyl Acetate or Dichloromethane for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the ester (1.0 eq) in a 1:1 mixture of dioxane and water. [12]Ensure a large excess of water is present relative to the ester to drive the equilibrium. [5]2. Addition of Acid: Add a catalytic amount of concentrated H₂SO₄ (e.g., 0.2 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 90-100°C) with stirring. The reaction may take several hours to overnight (8-18 hours). [7]4. Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up (Purification):
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.
-
Adjust the pH to ~7 to precipitate the product.
-
If the product does not precipitate cleanly, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purification: The crude product may require further purification by recrystallization from a water/ethanol or water/acetone mixture. [11][13]
Workflow Visualization & Analytical Monitoring
A robust protocol relies on accurate monitoring to determine reaction completion and assess purity.
Caption: Overall Experimental Workflow for Ester Hydrolysis.
| Analytical Method | Parameters |
| Thin-Layer Chromatography (TLC) | Stationary Phase: Silica gel 60 F₂₅₄Mobile Phase (Eluent): Dichloromethane:Methanol:Ammonia (8:2:0.2)Visualization: UV light (254 nm) and/or staining with Ninhydrin or Permanganate dip. The product should have a lower Rf than the starting ester. |
| High-Performance Liquid Chromatography (HPLC) | Column: C18 reverse-phaseMobile Phase: Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid).Detection: UV at ~210 nm or Evaporative Light Scattering Detector (ELSD). |
| ¹H NMR Spectroscopy | Monitor the disappearance of the methyl ester singlet peak (-OCH₃) at approximately 3.6-3.7 ppm. [14] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Insufficient amount of base (for saponification).3. Inactive catalyst (for acid hydrolysis). | 1. Extend reaction time and/or increase temperature. Confirm with TLC/HPLC.2. Add more base and continue the reaction.3. Use fresh acid catalyst. |
| Low Yield | 1. Incomplete precipitation during work-up.2. Product loss during extraction or transfers.3. Incorrect pH for precipitation. | 1. Ensure the solution is thoroughly cooled before filtration. Concentrate the filtrate to recover more product.2. Perform extractions carefully. Back-extract aqueous layers if necessary.3. Calibrate pH meter. Carefully adjust to the isoelectric point (~pH 7). |
| Product is an Oil or Gummy Solid | Presence of impurities or residual solvent. | Purify the crude product by recrystallization from a suitable solvent system like water/ethanol or water/acetone. [11][13] |
| Difficulty Filtering Precipitate | Very fine particles are formed. | Allow the precipitate to age in the cold solution for a longer period. Use a slower filtration method or a finer filter paper. |
References
-
Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]
-
Typology. (2023, August 22). How is tranexamic acid synthesised? Retrieved from [Link]
-
ACS Publications. (2015, February 5). An Improved and Practical Synthesis of Tranexamic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN114181077B - Method for synthesizing tranexamic acid.
-
PubMed. (1991, December). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Science.gov. (n.d.). ester hydrolysis rate: Topics by Science.gov. Retrieved from [Link]
-
Study.com. (n.d.). Video: Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]
-
Tennessee Academy of Science. (n.d.). Determination of the Esters by Alkaline Hydrolysis. Retrieved from [Link]
- Google Patents. (n.d.). EP0675867B1 - HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS.
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
- Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
-
RSC Publishing. (n.d.). Kinetic data for the acidcatalysed hydrolysis of carboxylic esters in water at 25 "C. Retrieved from [Link]
-
PubMed Central (PMC). (2016, February 26). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. Retrieved from [Link]
- Google Patents. (n.d.). US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.
-
Mol-Instincts. (n.d.). Synthesis of trans-4-aminomethyl-cyclohexane-1-carboxylic acid hydrochloride. Retrieved from [Link]
-
ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]
-
alevelchem.com. (n.d.). Ester hydrolysis. Retrieved from [Link]
-
PubChem - NIH. (n.d.). Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. Retrieved from [Link]
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
-
EPA NEPAL. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
Sources
- 1. uk.typology.com [uk.typology.com]
- 2. CN114181077B - Method for synthesizing tranexamic acid - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. study.com [study.com]
- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Protection of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the N-protection of (1R,4R)-methyl 4-(aminomethyl)cyclohexanecarboxylate, a critical building block in pharmaceutical and medicinal chemistry. The strategic protection of the primary amine is paramount for preventing undesirable side reactions during multi-step syntheses.[1][2] This document outlines robust protocols for the installation of three commonly employed amine-protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The rationale behind the selection of each protecting group, detailed step-by-step experimental procedures, reaction mechanisms, and quantitative data are presented to guide researchers, scientists, and drug development professionals in achieving efficient and high-yielding N-protection of this specific substrate.
Introduction: The Strategic Importance of N-Protection
This compound is a bifunctional molecule of significant interest in drug discovery, featuring both a primary amine and a methyl ester. The primary amine is a nucleophilic and basic site, which can readily participate in a variety of chemical transformations.[3] In the context of complex molecule synthesis, it is often necessary to temporarily "mask" the reactivity of the amine to selectively perform reactions at other sites of the molecule. This is achieved through the introduction of a protecting group.[1][2]
The choice of an appropriate N-protecting group is a critical strategic decision in synthesis design, dictated by the overall synthetic route and the chemical stability of the protecting group to various reaction conditions. An ideal protecting group should be:
-
Easy to introduce in high yield.
-
Stable to the reaction conditions planned for subsequent synthetic steps.
-
Readily removable in high yield under mild conditions that do not affect other functional groups in the molecule.[1][4][5]
This guide focuses on three of the most versatile and widely utilized N-protecting groups in modern organic synthesis: Boc, Cbz, and Fmoc. Each offers a unique set of properties, making them suitable for different synthetic strategies.
N-Protection with tert-Butoxycarbonyl (Boc)
The tert-butoxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups due to its ease of introduction and its facile cleavage under mildly acidic conditions.[1][4] It is stable to a wide range of non-acidic reagents, including bases and nucleophiles, making it an excellent choice for many synthetic transformations.[5]
Rationale for Boc Protection
The Boc group is particularly advantageous when subsequent reactions involve basic or nucleophilic conditions, or catalytic hydrogenation, under which the Boc group remains stable. Its removal is typically achieved with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2][6][7]
Reaction Mechanism
The N-Boc protection of this compound with di-tert-butyl dicarbonate (Boc₂O) proceeds via nucleophilic acyl substitution. The primary amine attacks one of the carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol.[1][5]
Caption: Mechanism of N-Boc protection using Boc anhydride.
Experimental Protocol for N-Boc Protection
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.
-
Purify the crude product by column chromatography on silica gel if necessary.
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 |
| Triethylamine (TEA) | 1.2 |
Table 1: Stoichiometry for N-Boc Protection.
N-Protection with Benzyloxycarbonyl (Cbz)
The benzyloxycarbonyl (Cbz or Z) group is another widely used amine-protecting group, introduced by Bergmann and Zervas.[8][9] It is stable to acidic and basic conditions and is readily removed by catalytic hydrogenolysis.[8]
Rationale for Cbz Protection
The Cbz group is orthogonal to the Boc group, meaning one can be selectively removed in the presence of the other.[8] This makes it highly valuable in complex syntheses requiring multiple protecting groups. The Cbz group is the protecting group of choice when subsequent reaction steps involve strong acids or bases, and when the molecule is stable to hydrogenation conditions.
Reaction Mechanism
The N-Cbz protection is typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions. The primary amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of a chloride ion yields the N-Cbz protected product. A base is required to neutralize the HCl generated during the reaction.[8][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. genscript.com [genscript.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate Synthesis
Introduction
Welcome to the technical support guide for the synthesis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot impurity formation during the synthesis of this key chemical intermediate. As a molecule with two stereocenters and multiple reactive functional groups, its synthesis requires careful control of reaction conditions to ensure high purity and yield. This guide provides in-depth, experience-driven advice in a practical question-and-answer format.
The most prevalent synthetic strategy involves the catalytic hydrogenation of an aromatic precursor, typically Methyl 4-cyanobenzoate, to simultaneously reduce the benzene ring and the nitrile group. This guide will focus primarily on impurities arising from this common pathway.
Caption: General synthetic workflow and key stages for impurity formation.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Section 1: Stereoisomeric Impurities
Question: My final product shows a significant peak corresponding to the cis-isomer ((1S,4R) or (1R,4S)). Why is this happening and how can I minimize it?
Answer: The formation of the undesired cis-isomer is one of the most common challenges in this synthesis. The desired (1R,4R) product is the trans-isomer. The ratio of cis to trans isomers is determined during the catalytic hydrogenation of the aromatic ring of the precursor, such as methyl 4-cyanobenzoate.
Causality: Catalytic hydrogenation of a substituted benzene ring proceeds through partially hydrogenated intermediates (cyclohexenes, cyclohexadienes) adsorbed onto the catalyst surface. The stereochemical outcome depends on the mode of hydrogen addition. The formation of the trans-isomer is generally thermodynamically favored, but the kinetic product ratio can be influenced by:
-
Catalyst: Different catalysts exhibit different selectivities. Rhodium-based catalysts (e.g., Rh/C, Rh/Al₂O₃) are often preferred for favoring trans-isomers under specific conditions. Ruthenium catalysts may also be used, but can sometimes lead to higher proportions of the cis-isomer or require more optimization.[1]
-
Solvent: The polarity of the solvent can influence the conformation of the substrate on the catalyst surface, thereby affecting the stereochemical course of the hydrogenation.
-
Temperature and Pressure: Harsher conditions (high temperature and pressure) can sometimes lead to isomerization on the catalyst surface, equilibrating towards the more stable trans product, but can also promote side reactions.
Troubleshooting & Mitigation Strategies:
-
Catalyst Screening: If you are using a non-selective catalyst, screen alternatives. A common starting point is 5% Rh/C in an alcoholic solvent like methanol.
-
Condition Optimization: Systematically vary temperature and hydrogen pressure. Begin with milder conditions (e.g., 50-80°C, 10-20 bar H₂) and gradually increase if the reaction is incomplete. High pressure generally favors hydrogenation.
-
Isomerization: In some cases, a post-hydrogenation isomerization step can be performed. Treating the cis/trans mixture with a strong base (e.g., sodium methoxide) can epimerize the center alpha to the ester, potentially enriching the thermodynamically more stable trans-isomer. This must be carefully controlled to avoid side reactions like hydrolysis.
Section 2: Impurities from Incomplete or Over-Reduction
Question: I'm observing an impurity with a mass corresponding to the starting material or an intermediate. What is it?
Answer: This indicates incomplete reduction. The hydrogenation process involves two distinct transformations: the reduction of the aromatic ring and the reduction of the nitrile group. These may not proceed at the same rate.
-
Methyl 4-cyanocyclohexanecarboxylate: This impurity arises from the complete hydrogenation of the aromatic ring but a failure to reduce the nitrile group. It exists as both cis and trans isomers.[2]
-
Methyl 4-(aminomethyl)benzoate: This results from the reduction of the nitrile group without the hydrogenation of the aromatic ring. This is less common as aromatic ring reduction usually requires more forcing conditions than nitrile reduction.
Mitigation:
-
Increase Catalyst Loading/Reaction Time: The simplest approach is to increase the catalyst-to-substrate ratio or extend the reaction time.
-
Increase Hydrogen Pressure: Ensure the reaction is not starved of hydrogen, which is crucial for driving the reductions to completion.
-
Check Catalyst Activity: The catalyst may be poisoned or deactivated. Ensure starting materials are free from sulfur compounds or other known catalyst poisons.[1]
Question: My analysis shows a low molecular weight impurity identified as (4-(aminomethyl)cyclohexyl)methanol. How did this form?
Answer: This is an over-reduction product. While catalytic hydrogenation is generally selective for the nitrile and aromatic ring, harsh conditions or highly active catalysts can lead to the reduction of the methyl ester group to a primary alcohol.
Causality: The ester functional group can be reduced by strong reducing agents. While less susceptible than ketones or aldehydes, ester reduction can occur under forcing hydrogenation conditions (very high temperatures >150°C, high pressure) or with certain highly active catalyst preparations.
Mitigation:
-
Reduce Reaction Temperature: This is the most critical parameter to control. Lower the temperature to a point where the primary reaction proceeds at an acceptable rate without initiating ester reduction.
-
Choose a Milder Catalyst: If over-reduction is persistent, consider a less active catalyst or a catalyst system known for its selectivity.
Section 3: By-Products from Side Reactions
Question: My mass spectrometry data indicates a high molecular weight species, roughly double the mass of my product. What could this be?
Answer: This is very likely a dimer impurity. The product molecule contains a nucleophilic primary amine and an electrophilic ester carbonyl group. Under certain conditions, these can react via intermolecular condensation to form an amide-linked dimer: (1r,4r)-4-[[[(1r,4r)-4-(methoxycarbonyl)cyclohexyl]methyl]carbamoyl]cyclohexane-1-carboxylic acid methyl ester.
Causality: This amidation reaction is often promoted by:
-
Heat: During distillation for purification, prolonged exposure to high temperatures can drive the condensation reaction.
-
pH: Basic or acidic conditions during workup can catalyze the reaction.
-
Storage: Long-term storage of the product, especially at elevated temperatures, can lead to dimer formation.[3]
Mitigation:
-
Minimize Thermal Stress: Use high-vacuum distillation (e.g., Kugelrohr) to purify the product at the lowest possible temperature. Avoid prolonged heating.
-
Neutral Workup: Ensure the pH is maintained near neutral during aqueous workup procedures after the reaction.
-
Proper Storage: Store the final product in a cool, dark, and dry place. For long-term storage, consider converting it to its hydrochloride salt, which is more stable and less prone to dimerization.[4]
Analytical Protocols & Data
A robust analytical method is crucial for identifying and quantifying these impurities. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a preferred method.
Table 1: Common Impurities and Analytical Observations
| Impurity Name | Common Origin | Typical Analytical Method | Expected Observation |
| (1S,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate (cis-isomer) | Non-selective hydrogenation | Chiral HPLC, GC-MS, ¹H NMR | Peak eluting near the main product; distinct NMR signals for axial/equatorial protons. |
| Methyl 4-cyanocyclohexanecarboxylate | Incomplete nitrile reduction | HPLC, GC-MS | Less polar than the product (shorter retention time in RPLC); absence of amine protons in NMR. |
| (4-(Aminomethyl)cyclohexyl)methanol | Over-reduction of ester | HPLC, GC-MS | More polar than the product (longer retention time in RPLC); absence of methyl ester signal in NMR. |
| Amide Dimer | Thermal stress, improper pH | HPLC-MS, GPC | High molecular weight peak in MS; significantly longer retention time in HPLC. |
| Methyl 4-cyanobenzoate | Unreacted starting material | HPLC, GC-MS | Significantly less polar than the product; characteristic aromatic signals in NMR. |
Protocol: HPLC-UV Method for Purity Analysis
This protocol provides a general starting point for separating the main product from its key impurities.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Rationale: The amine group requires an acidic modifier like TFA for good peak shape.
-
-
Standard & Sample Preparation:
-
Prepare a 1 mg/mL stock solution of your reference standard in a 50:50 mixture of water and acetonitrile.
-
Prepare the sample to be analyzed at the same concentration.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 210 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 20.0 50 25.0 95 30.0 95 30.1 5 | 35.0 | 5 |
-
-
Data Analysis:
-
Integrate all peaks. Purity is typically reported as the area percent of the main product peak. The cis-isomer, if present, will likely elute very close to the trans-isomer peak. Identification should be confirmed by mass spectrometry or by using a pure standard of the impurity.[5]
-
Troubleshooting Logic Diagram
This diagram provides a systematic approach to diagnosing an unknown impurity detected in your final product.
Caption: A logic-flow diagram for systematic impurity identification.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 4-cyanocyclohexanecarboxylate. National Center for Biotechnology Information. [Link]
- Google Patents. (WO2021107047A1) Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
- Google Patents. (KR100577873B1) 4-cyanobenzoic acid and its methyl ester production method.
-
University of Calgary. Reduction of Esters using LiAlH4 to 1o alcohols. [Link]
-
PubChem. Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2021). Dimer Formation in 4-Benzyl-5-Methoxymethyl-3-Methyl-1H-Pyrrole-2-Carboxylic Acid Benzyl Ester. [Link]
-
ResearchGate. (2020). The Reactivity and Deactivation Mechanism of Ru@C Catalyst over Hydrogenation of Aromatics to Cyclohexane Derivatives. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methyl 4-cyanocyclohexanecarboxylate | C9H13NO2 | CID 11389613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride | C9H18ClNO2 | CID 12721445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 4-(aminomethyl)cyclohexanecarboxylate
An In-depth Technical Guide
Welcome to the technical support center for the synthesis of methyl 4-(aminomethyl)cyclohexanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this crucial intermediate. As a key precursor to the antifibrinolytic agent Tranexamic Acid[1] and a valuable building block in polymer and materials science, its efficient and pure synthesis is of paramount importance.
This document moves beyond simple protocols to provide a deep, mechanistic understanding of the common challenges encountered during its synthesis. We will address frequently asked questions in a detailed, problem-solving format, grounded in established chemical principles and supported by authoritative literature.
I. Synthetic Pathways Overview
The most prevalent and industrially relevant method for synthesizing methyl 4-(aminomethyl)cyclohexanecarboxylate is the reduction of the corresponding nitrile, methyl 4-cyanocyclohexanecarboxylate. This transformation can be achieved via two primary routes: catalytic hydrogenation and chemical reduction with metal hydrides. Each pathway presents a unique set of advantages and challenges regarding selectivity, safety, and scale.
Caption: Primary synthetic routes to the target compound.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a practical, question-and-answer format.
Section A: Reaction Efficacy & Yield
Q1: My catalytic hydrogenation of methyl 4-cyanocyclohexanecarboxylate is sluggish or stalls completely. What are the likely causes?
This is a common issue often attributable to catalyst activity, substrate purity, or reaction conditions.
-
Catalyst Deactivation: The catalyst is the heart of the reaction.
-
Poisoning: The starting nitrile or solvent may contain impurities that poison the catalyst. Sulfur, halides, or other coordination compounds can irreversibly bind to the active sites of catalysts like Palladium, Platinum, or Nickel. Ensure the purity of your starting material[2] and use high-purity, hydrogen-compatible solvents.
-
Improper Handling: Raney® Nickel catalysts are often pyrophoric and must be handled under a blanket of solvent or inert gas to prevent oxidation, which renders them inactive. Similarly, Palladium on Carbon (Pd/C) can be deactivated by exposure to air.
-
Insufficient Loading: For challenging reductions, a higher catalyst loading (e.g., 5-10 mol%) may be necessary. Industrial processes often utilize Raney Cobalt or Nickel for their high activity and cost-effectiveness[3][4].
-
-
Reaction Conditions:
-
Insufficient Pressure: Hydrogen pressure is the driving force. While some modern catalysts work at lower pressures[5], many nitrile hydrogenations require elevated pressures (e.g., 50-200 kg/cm ²) to achieve reasonable reaction rates[6].
-
Inadequate Temperature: The reaction may have a significant activation energy barrier. Typical temperatures range from ambient to over 100°C[4][7]. A modest increase in temperature (e.g., from 60°C to 80°C) can dramatically increase the reaction rate.
-
Poor Mass Transfer: Hydrogen gas must dissolve into the liquid phase and diffuse to the catalyst surface. Vigorous stirring is essential to ensure good gas-liquid mixing and prevent the catalyst from settling.
-
Caption: Decision tree for troubleshooting low hydrogenation yield.
Q2: I'm using Lithium Aluminum Hydride (LiAlH₄) and my isolated yield is consistently low. What are the common pitfalls?
LiAlH₄ is a powerful reducing agent, but its reactivity requires careful handling, especially during the workup stage, which is a frequent source of product loss.[8][9]
-
Incomplete Reaction: Although highly reactive, the reaction can be hampered if the LiAlH₄ is old or has been improperly stored, leading to reduced hydride content. Always use freshly opened or properly stored reagent. The reaction typically requires at least two equivalents of hydride[10].
-
Workup ("Quenching") Issues: This is the most critical step. Improper quenching can lead to the formation of gelatinous aluminum and lithium salts that physically trap the amine product, making extraction extremely difficult.
-
The Fieser Workup: A widely adopted and reliable method is the sequential, dropwise addition of 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass (in grams) of LiAlH₄ used[11]. This procedure is designed to produce a granular, easily filterable precipitate of the inorganic salts.
-
Temperature Control: The quench is highly exothermic. Perform the additions slowly at 0°C to prevent the solvent (often THF or ether) from boiling, which can lead to loss of product.
-
-
Product Volatility/Solubility: While the target molecule is not extremely volatile, losses can occur if the solvent is removed too aggressively under high vacuum. Furthermore, as an amino ester, it has some water solubility. Ensure thorough extraction from the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) after the workup.
Section B: Impurity Profile & Side Reactions
Q3: My final product from catalytic hydrogenation is contaminated with significant amounts of secondary amine byproducts. How can I suppress their formation?
This is the most common selectivity challenge in nitrile hydrogenation.[4][12] The formation of secondary (and subsequently tertiary) amines proceeds through the reaction of the primary amine product with the intermediate imine, which is formed after the addition of one mole of H₂ to the nitrile.
Caption: Formation of secondary amine impurity.
Solutions:
-
Use of Ammonia: The most effective and common industrial practice is to conduct the hydrogenation in the presence of ammonia (aqueous or anhydrous)[13]. Ammonia is present in large excess and shifts the equilibrium of the imine-amine reaction away from forming the secondary amine adduct.
-
Acidic Additives: Some methods use acidic additives. For example, performing the reaction in the presence of an acid like HCl can protonate the primary amine as it forms, rendering it non-nucleophilic and unable to react with the imine intermediate. This yields the amine hydrochloride salt directly[5][13].
-
Catalyst Choice:
-
Reaction Conditions: Lower temperatures and higher pressures generally favor the direct hydrogenation of the imine to the primary amine over the competing bimolecular condensation reaction.
| Method | Principle | Typical Conditions | Selectivity for 1° Amine |
| Ammonia Addition | Shifts equilibrium away from secondary amine formation. | 5-10% NH₃ in solvent (e.g., MeOH), 80-120°C, 50-100 bar H₂. | Excellent[13] |
| Acidic Medium | Protonates product, preventing reaction with imine. | MeOH/HCl, Pd/C or PtO₂, RT-60°C, 1-50 bar H₂. | Very Good[5] |
| Catalyst Selection | Ru or Rh catalysts can inherently favor primary amine formation. | Ru/C, water/isopropanol, 100°C, 15 bar H₂. | Good to Excellent[15] |
Section C: Stereochemistry & Isomer Control
Q4: My product is a mixture of cis and trans isomers. How can I obtain the pure trans isomer, which is required for synthesizing Tranexamic Acid?
Controlling and separating the stereoisomers of the 1,4-disubstituted cyclohexane ring is a critical challenge. The final isomeric ratio is a function of both the starting material's stereochemistry and the reaction conditions.
-
Starting Material Control: The synthesis of methyl 4-cyanocyclohexanecarboxylate can produce a mixture of isomers. If possible, starting with a high trans-ratio nitrile will simplify the final purification.
-
Thermodynamic vs. Kinetic Control: The trans isomer, where both large substituents are in the equatorial position, is the thermodynamically more stable product.
-
Isomerization (Epimerization): It is possible to isomerize the undesired cis isomer to the more stable trans isomer. This is often done by treating the isomer mixture with a strong base (e.g., sodium hydroxide, potassium hydroxide) at elevated temperatures, which can deprotonate the carbon alpha to the ester, allowing for equilibration[14][16]. Raney Nickel has also been reported to facilitate this isomerization under specific conditions[14].
-
-
Purification and Separation:
-
Selective Crystallization: This is the most effective method for separating the final product isomers or their derivatives. The cis and trans isomers often have different crystal packing energies and solubilities. For the related tranexamic acid, a patented method involves recrystallization from cold water (below 21.5°C), where the trans isomer selectively crystallizes as a trihydrate[16][17]. A similar principle can be applied to the methyl ester, likely requiring screening of various solvent systems (e.g., hexane/ethyl acetate, isopropanol, acetone/water).
-
Derivatization: In some cases, derivatizing the amine (e.g., as a Boc-protected carbamate or an amide) can alter the physical properties of the isomers sufficiently to allow for easier separation by chromatography or crystallization, followed by deprotection[14].
-
III. Key Experimental Protocols
Protocol 1: Selective Catalytic Hydrogenation to Primary Amine
This protocol is a representative example and may require optimization.
-
Reactor Setup: To a high-pressure autoclave, add methyl 4-cyanocyclohexanecarboxylate (1.0 eq), methanol saturated with ammonia (approx. 7N, 10 volumes), and Raney Nickel (50% slurry in water, ~10% wt/wt loading, wash with methanol before use).
-
Inerting: Seal the reactor and purge the headspace 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to 50 bar (approx. 725 psi). Begin vigorous stirring and heat the reaction mixture to 90-100°C.
-
Monitoring: Monitor the reaction progress by the cessation of hydrogen uptake and by periodic sampling for analysis by GC or TLC. The reaction is typically complete in 4-12 hours.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel may be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol and ammonia. The resulting crude oil can be purified by vacuum distillation or by an acid-base workup to isolate the amine.
Protocol 2: Purification by Isomer-Selective Crystallization (Conceptual)
-
Dissolution: Dissolve the crude mixture of cis/trans-methyl 4-(aminomethyl)cyclohexanecarboxylate in a minimal amount of a suitable hot solvent (e.g., a mixture of acetone and water, or isopropanol).
-
Cooling: Slowly cool the solution to room temperature, then further cool to 0-5°C in an ice bath. The thermodynamically more stable trans isomer is often less soluble and should crystallize preferentially.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Analysis: Analyze the mother liquor and the crystals by ¹H NMR or GC to determine the isomeric ratio. The process may need to be repeated to achieve the desired purity.
IV. References
-
Chemguide. (n.d.). Reduction of Nitriles. Retrieved from Chemguide. [Link]
-
Royal Society of Chemistry. (n.d.). Catalysis Science & Technology. Retrieved from Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. [Link]
-
JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction. Retrieved from JoVE. [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from Chemistry Steps. [Link]
-
Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from Periodica Polytechnica Chemical Engineering. [Link]
-
Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from Chemistry LibreTexts. [Link]
-
Google Patents. (n.d.). US4375003A - Method for the hydrogenation of nitriles to primary amines. Retrieved from Google Patents.
-
ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Retrieved from ChemRxiv. [Link]
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from Organic Synthesis. [Link]
-
National Institutes of Health. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Retrieved from PMC. [Link]
-
Typology. (2023). How is tranexamic acid synthesised?. Retrieved from Typology. [Link]
-
Google Patents. (n.d.). US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. Retrieved from Google Patents.
-
Google Patents. (n.d.). US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1. Retrieved from Google Patents.
-
Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from Der Pharma Chemica. [Link]
-
Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. Retrieved from Google Patents.
-
Google Patents. (n.d.). US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid. Retrieved from Google Patents.
-
Google Patents. (n.d.). WO2021111475A1 - Process for preparing tranexamic acid. Retrieved from Google Patents.
-
Google Patents. (n.d.). CN114181077B - Method for synthesizing tranexamic acid. Retrieved from Google Patents.
-
ResearchGate. (2025). An Improved and Practical Synthesis of Tranexamic Acid. Retrieved from ResearchGate. [Link]
-
WIPO Patentscope. (n.d.). WO/2021/107047 METHOD FOR PRODUCING 4-(AMINOMETHYL)CYCLOHEXANE CARBOXYLIC ACID. Retrieved from WIPO Patentscope. [Link]
-
Molbase. (n.d.). Synthesis of trans-4-aminomethyl-cyclohexane-1-carboxylic acid hydrochloride. Retrieved from Molbase. [Link]
-
Google Patents. (n.d.). EP 3411355 B1 - PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID. Retrieved from European Patent Office. [Link]
-
Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Retrieved from Google Patents.
-
PubChem. (n.d.). (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. Retrieved from PubChem. [Link]
-
Google Patents. (n.d.). CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid. Retrieved from Google Patents.
-
PubChem. (n.d.). Methyl 4-aminocyclohexanecarboxylate. Retrieved from PubChem. [Link]
-
Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid. Retrieved from Organic Syntheses. [Link]
-
PubChem. (n.d.). Methyl 4-cyanocyclohexanecarboxylate. Retrieved from PubChem. [Link]
-
Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Retrieved from Google Patents.
Sources
- 1. uk.typology.com [uk.typology.com]
- 2. Methyl 4-cyanocyclohexanecarboxylate | C9H13NO2 | CID 11389613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - Google Patents [patents.google.com]
- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. pp.bme.hu [pp.bme.hu]
- 13. prepchem.com [prepchem.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 15. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 16. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 17. US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Stereochemical Integrity in the Synthesis of 4-(Aminomethyl)cyclohexanecarboxylate
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(aminomethyl)cyclohexanecarboxylate, widely known as tranexamic acid (the trans-isomer). The biological activity of this compound is critically dependent on its stereochemistry, with the trans isomer being the active pharmaceutical ingredient and the cis isomer being inactive.[1]
This guide is designed to provide in-depth, practical solutions to the common challenge of preventing undesired isomerization (cis/trans interconversion), which is often colloquially referred to as racemization in this context. We will delve into the mechanistic underpinnings of stereochemical loss and provide validated protocols to ensure your synthesis yields the desired isomer with high purity.
Frequently Asked Questions (FAQs)
Q1: What exactly is "racemization" in the context of synthesizing 4-(aminomethyl)cyclohexanecarboxylate?
While classic racemization refers to the conversion of a chiral molecule into an equal mixture of enantiomers, 4-(aminomethyl)cyclohexanecarboxylate is an achiral molecule. The critical stereochemical feature is the diastereomeric relationship between the aminomethyl and carboxylate groups on the cyclohexane ring. The term "racemization" in this context is commonly used to describe the undesired isomerization of the therapeutically active trans isomer into the inactive cis isomer, or failure to selectively produce the trans isomer, leading to a difficult-to-separate mixture.
Q2: Which steps in the synthesis are most vulnerable to loss of stereochemical control?
Several stages of the synthesis can lead to a mixture of cis and trans isomers:
-
Catalytic Hydrogenation: The reduction of an aromatic precursor like p-aminobenzoic acid or 4-cyanobenzoic acid can produce a mixture of isomers. The final cis/trans ratio is highly dependent on the catalyst, solvent, and reaction conditions.[2][3]
-
Base- or Acid-Catalyzed Epimerization: Any step involving strong bases or acids, particularly at elevated temperatures, can cause epimerization at the C-1 or C-4 positions of the cyclohexane ring, scrambling the stereochemistry. This is a risk during hydrolysis, protection, or deprotection steps.[4][5]
-
Carboxylic Acid Activation: If the synthesis involves activating the carboxyl group (e.g., for conversion to an amide that is later reduced), the conditions can promote epimerization of the adjacent C-4 carbon. This process is mechanistically similar to racemization in peptide synthesis.[6][7]
Q3: What are the primary mechanisms that lead to cis/trans isomerization?
The two main mechanisms are:
-
Thermodynamic Equilibration: Under harsh conditions (e.g., strong base, high heat), a proton on the carbon bearing a substituent (C-1 or C-4) can be abstracted to form a planar enolate or a related intermediate. Reprotonation can occur from either face, leading to a mixture of isomers that reflects thermodynamic stability (the trans isomer is generally more stable).[8]
-
Oxazolone Formation (in Amide Coupling): When activating the carboxylic acid of a protected intermediate like N-Boc-trans-4-(aminomethyl)cyclohexanecarboxylic acid for coupling, an oxazolone intermediate can form. The α-proton (at C-4) of this intermediate is acidic and can be removed by a base, leading to a loss of stereochemistry at that center.[7][9]
Q4: How can I accurately determine the cis/trans ratio of my product?
The most reliable method is ¹H NMR spectroscopy. The axial and equatorial protons of the cyclohexane ring have distinct chemical shifts and coupling constants. The trans isomer typically shows a larger coupling constant for the C-1 and C-4 protons due to their trans-diaxial relationship in the chair conformation. HPLC analysis on a suitable column can also effectively separate and quantify the diastereomers.
Troubleshooting Guides & Protocols
Problem 1: My final product is a mixture of cis and trans isomers after catalytic hydrogenation.
Root Cause Analysis: The hydrogenation of aromatic precursors is rarely perfectly stereoselective. The choice of catalyst, hydrogen pressure, temperature, and solvent additives all influence the final isomeric ratio. For example, hydrogenation of p-aminobenzoic acid using a Ruthenium-on-Carbon (Ru/C) catalyst in an alkaline medium is a common method, but conditions must be precisely controlled to maximize the trans product.[2][3][10]
Solutions & Mitigation Strategies:
-
Optimize Hydrogenation Conditions: The trans isomer is often favored under thermodynamic control. Experiment with different catalysts (Ru/C, Raney Ni), solvents, and bases to find the optimal conditions for your specific substrate.
-
Implement a Post-Synthesis Isomerization/Purification Step: Since the trans isomer is more stable, a crude cis/trans mixture can be subjected to base-catalyzed epimerization to enrich the trans content, followed by selective crystallization.
Workflow: From Hydrogenation to Isomerically Pure Product
Caption: Workflow for obtaining isomerically pure product.
Protocol: Base-Catalyzed Isomerization of 4-Aminomethylcyclohexanecarboxylic Acid
This protocol is designed to convert a mixture of cis and trans isomers to a mixture highly enriched in the more thermodynamically stable trans isomer.
-
Dissolution: Dissolve the crude mixture of 4-aminomethylcyclohexanecarboxylic acid in an aqueous solution of a strong base (e.g., 2 equivalents of NaOH or KOH).
-
Heating: Heat the alkaline solution to reflux (approx. 100-120°C) for several hours (e.g., 4-8 hours). Monitor the reaction by taking aliquots and analyzing the cis/trans ratio by NMR.
-
Cooling & Crystallization: Once the equilibrium favors the trans isomer (typically >95%), cool the reaction mixture slowly. The trans isomer is often less soluble and will selectively crystallize.
-
Isolation: Filter the solid product, wash with cold water or an appropriate solvent, and dry under vacuum.[8]
-
Purity Check: Confirm the final isomeric purity using NMR or HPLC.
Problem 2: I am observing isomerization during a step involving carboxylic acid activation (e.g., amide formation).
Root Cause Analysis: This is a classic problem in peptide chemistry that applies directly to this substrate. The use of a coupling reagent forms a highly activated ester intermediate. If a base is present, it can abstract the proton at the C-4 position, leading to a planar intermediate and subsequent loss of stereointegrity. The choice of coupling reagent, base, and additives is paramount.[6][7][11]
Solutions & Mitigation Strategies:
-
Select the Right Coupling Reagent: While carbodiimides like DCC and EDC are common, they form highly reactive O-acylisourea intermediates that are prone to causing isomerization. Onium salts such as HATU, HBTU, and COMU are generally safer as they rapidly convert the carboxylic acid to a less reactive, more stable active ester.
-
Use Racemization-Suppressing Additives: When using carbodiimides, it is essential to include an additive. 1-Hydroxybenzotriazole (HOBt) is a classic choice, but 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are significantly more effective at preventing isomerization.[9][12][13]
-
Choose Your Base Wisely: The base's role is to neutralize acid byproducts and deprotonate the amine component. However, it can also act as the culprit in proton abstraction.
-
Control the Temperature: Perform the coupling reaction at low temperatures (start at 0°C and allow to warm slowly to room temperature). This reduces the rate of all reactions, including the undesired epimerization.[9]
Mechanism: How Additives Prevent Isomerization
Caption: Additives intercept the reactive intermediate to prevent isomerization.
Table 1: Comparison of Reagents for Carboxylic Acid Activation
| Category | Reagent/Additive | Pro(s) | Con(s) / Risk of Isomerization |
| Coupling Reagent | EDC, DCC | Inexpensive, common | High Risk without additives |
| HATU, HBTU, COMU | Fast, efficient, low risk | More expensive, can cause side reactions | |
| Additive | HOBt | Standard, inexpensive | Less effective than newer options; explosive hazard when anhydrous[9] |
| HOAt, OxymaPure | Highly effective at suppression | More expensive than HOBt | |
| Base | Triethylamine (TEA) | Inexpensive | High Risk due to low steric hindrance |
| DIPEA | Moderately hindered, good choice | Moderate risk, must be high purity | |
| N-Methylmorpholine (NMM) | Weak base, low risk | Slower reaction rates | |
| 2,4,6-Collidine | Highly hindered, Very Low Risk | Expensive, can be difficult to remove |
Analytical Protocols
Protocol: Quantifying Isomeric Purity by ¹H NMR
-
Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the final product in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl to protonate the amine and carboxylate for sharper signals).
-
Acquisition: Acquire a standard ¹H NMR spectrum with sufficient scans to achieve a good signal-to-noise ratio.
-
Analysis:
-
Identify the characteristic signals for the C-1 and C-4 methine protons of the cyclohexane ring.
-
For the trans isomer, these protons are typically axial-axial, resulting in a triplet of triplets with a large coupling constant (J > 10 Hz).
-
For the cis isomer, one proton is axial and one is equatorial, resulting in more complex and narrower multiplets.
-
Integrate the distinct signals corresponding to the cis and trans isomers. The ratio of the integrals directly corresponds to the isomeric ratio of the sample.
-
References
- 1. researchgate.net [researchgate.net]
- 2. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]
- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 9. bachem.com [bachem.com]
- 10. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - Google Patents [patents.google.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Yield of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Welcome to the technical support center for the synthesis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this crucial pharmaceutical intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the expertise to troubleshoot and optimize your reaction yields effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions encountered during the synthesis.
Q1: What are the principal synthetic routes for preparing this compound?
There are two primary pathways to synthesize this target molecule, each with distinct advantages and challenges:
-
Catalytic Hydrogenation of an Aromatic Precursor: This is a widely used industrial method that often starts from p-aminomethylbenzoic acid or a related derivative. The process involves the reduction of the benzene ring to a cyclohexane ring. A key challenge with this route is controlling the stereochemistry, as it typically produces a mixture of cis and trans isomers.[1] Subsequent esterification of the carboxylic acid yields the final methyl ester.
-
Reduction of a Cyclohexane-based Nitrile: This route begins with a pre-formed cyclohexane ring containing a nitrile group, such as trans-4-cyanocyclohexane-1-carboxylic acid or its methyl ester.[2] The critical step is the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂). While this method offers better initial stereochemical control (if starting with the trans isomer), the main challenge is preventing the formation of secondary and tertiary amine by-products during the reduction.[3][4]
Q2: My synthesis from an aromatic precursor is yielding a low trans:cis isomer ratio. How can I improve the stereoselectivity for the desired (1R,4R) product?
Achieving a high trans isomer ratio is a critical challenge. The thermodynamic stability of the trans isomer is higher, but reaction kinetics can favor the cis product. Here are key strategies to enhance trans selectivity:
-
Catalyst Selection: Ruthenium (Ru)-based catalysts, particularly Ru on activated carbon (Ru/C), have been shown to be highly effective. In the presence of a strong acid and under appropriate temperature and pressure, Ru catalysts can simultaneously reduce the aromatic ring and promote the isomerization of the cis isomer to the more stable trans form.[1]
-
Reaction Conditions: Temperature plays a crucial role. Increasing the reaction temperature (e.g., towards 150°C) during hydrogenation with a Ru catalyst can significantly enhance the conversion of the cis to the trans isomer.[1] However, temperatures exceeding 200°C may lead to deamination and other side reactions.[1]
-
Solvent and Additives: Conducting the hydrogenation in an acidic aqueous or alkanol solution (e.g., using hydrochloric or sulfuric acid) is a key condition for the simultaneous reduction and trans-isomerization process.[1]
-
Post-Synthesis Isomerization/Purification: If a mixture is obtained, the isomers must be separated. The trans isomer of the parent acid, tranexamic acid, can be selectively crystallized from water at low temperatures (below 21.5°C), as it forms a hydrate.[5][6] This principle can be adapted for the purification of related derivatives.
Q3: During the reduction of my nitrile intermediate, I'm seeing significant amounts of secondary and tertiary amines. What causes this, and how can I maximize the primary amine yield?
This is the most common issue when reducing nitriles. The formation of secondary and tertiary amines occurs through a well-understood side reaction pathway. The primary amine product can react with an intermediate imine, which is formed during the nitrile reduction. This new, larger imine is then further reduced to a secondary amine. This process can repeat to form a tertiary amine.[7][8]
To suppress these side reactions:
-
Ammonia Addition: The most effective method is to conduct the reaction in a solvent saturated with ammonia (e.g., methanolic ammonia).[3][4] The high concentration of ammonia shifts the equilibrium away from the formation of the secondary imine, thereby promoting the desired primary amine product.
-
Catalyst Choice: Raney Nickel is often highly effective for nitrile hydrogenation and can provide excellent selectivity for the primary amine, sometimes outperforming precious metal catalysts like Palladium or Platinum in this regard.[4]
-
Reaction Conditions: Lower temperatures can sometimes reduce the rate of the condensation side reaction. However, this must be balanced with achieving a reasonable overall reaction rate.[9]
Q4: My final yield is low after purification. What are the recommended best practices for isolating this compound?
Low recovery is often due to suboptimal purification strategies. Given that the product is an amino ester, it has both basic and potentially hydrolyzable functional groups.
-
Initial Workup: After the reaction, the catalyst should be carefully filtered off. If an acidic or basic medium was used, it must be neutralized. Be cautious during neutralization as the process can be exothermic.
-
Extraction: The product's solubility can be pH-dependent. At a neutral or slightly basic pH, the free amine form is less water-soluble and can be extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Purification via Salt Formation: A highly effective method for purification is to convert the amine to its hydrochloride (HCl) salt. By bubbling dry HCl gas through an ethereal or alcoholic solution of the crude product, the hydrochloride salt often precipitates as a clean, white solid, leaving many non-basic impurities behind.[10]
-
Recrystallization: For separating cis/trans isomers, controlled recrystallization is key. As mentioned, leveraging the differential solubility or hydrate formation of the isomers at specific temperatures can be a powerful tool.[5][6]
Troubleshooting Guide: In-Depth Scenarios
This section provides detailed troubleshooting for specific experimental failures.
Problem: Incomplete or Stalled Catalytic Hydrogenation
Symptoms: You observe a significant amount of unreacted starting material (e.g., p-aminomethylbenzoic acid) via TLC or LC-MS analysis, even after extended reaction times.
Systematic Troubleshooting:
-
Catalyst Activity: This is the most common culprit.
-
Cause: Precious metal catalysts (Pd/C, Pt/C, Ru/C) can be pyrophoric when dry and are often handled wet.[11] Over time, they can oxidize or adsorb impurities from the atmosphere, leading to deactivation. Raney Nickel is particularly susceptible to deactivation upon exposure to air.
-
Solution: Always use a fresh batch of catalyst from a reputable supplier or a newly opened container. Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) during transfer to the reaction vessel.[12]
-
-
Hydrogen Supply & Pressure:
-
Cause: The reaction is stoichiometric with hydrogen. Leaks in the hydrogenation apparatus or an insufficient initial pressure will cause the reaction to stall once the available hydrogen is consumed.
-
Solution: Before starting, leak-test your hydrogenation system. Ensure all fittings are secure. For challenging reductions, increasing the hydrogen pressure (within the safety limits of your equipment) can significantly increase the reaction rate.[1]
-
-
Presence of Catalyst Poisons:
-
Cause: Certain functional groups or impurities can irreversibly bind to the catalyst's active sites, "poisoning" it. Sulfur compounds (thiols, thioethers), strong chelating agents, and some halides are notorious catalyst poisons.
-
Solution: Ensure your starting materials and solvents are of high purity. If poisoning is suspected, pretreating the starting material by passing it through a plug of activated carbon or silica gel can sometimes remove the offending impurities.
-
Troubleshooting Workflow: Incomplete Hydrogenation
Sources
- 1. US4048222A - Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 6. US3839429A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Revision Notes - Reduction of Amides and Nitriles to Amines | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 10. labproinc.com [labproinc.com]
- 11. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 4-(Aminomethyl)cyclohexanecarboxylate
Welcome to the technical support center for the purification of methyl 4-(aminomethyl)cyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this crucial intermediate in high purity. Here, we will delve into the intricacies of cis/trans isomerization, identify common impurities, and provide detailed troubleshooting protocols for various purification techniques.
Introduction: The Core Purification Challenge
Methyl 4-(aminomethyl)cyclohexanecarboxylate is a bifunctional molecule with its utility often dependent on the specific stereochemistry of the 1,4-disubstituted cyclohexane ring. The primary challenge in its purification lies in the separation of the cis and trans diastereomers and the removal of process-related impurities. The trans isomer is frequently the desired product in pharmaceutical applications due to its specific conformational properties.[1]
The thermodynamic stability of 1,4-disubstituted cyclohexanes plays a pivotal role in the purification strategy. The trans isomer, which can adopt a chair conformation with both the aminomethyl and the methoxycarbonyl groups in equatorial positions, is generally the more stable isomer.[2] Conversely, the cis isomer must have one substituent in the sterically less favorable axial position, leading to 1,3-diaxial interactions and higher steric strain.[2] This inherent stability difference is a key consideration during purification, as conditions can be manipulated to favor the formation of the desired trans isomer.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude methyl 4-(aminomethyl)cyclohexanecarboxylate?
A1: The impurity profile largely depends on the synthetic route. Common impurities include:
-
Unreacted starting materials: Such as 4-(aminomethyl)cyclohexanecarboxylic acid, methanol, or methyl p-aminobenzoate.[3][4][5]
-
The undesired cis-isomer: The hydrogenation of aromatic precursors or the esterification of the parent acid often yields a mixture of cis and trans isomers.[6]
-
Byproducts of the reaction: These can include oligomeric species or products of side reactions.
-
Residual catalysts and reagents: Acids or bases used in esterification, or hydrogenation catalysts.[7]
-
Solvents: Residual solvents from the reaction or workup.
Q2: How can I determine the cis/trans ratio of my sample?
A2: The most common and effective methods for determining the cis/trans ratio are:
-
Gas Chromatography (GC): A powerful technique for separating the volatile isomers. A capillary GC with a nonpolar or medium-polarity column can often resolve the cis and trans isomers, allowing for quantification based on peak area.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a suitable column and mobile phase, can separate the isomers.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to distinguish between the cis and trans isomers due to the different magnetic environments of the protons and carbons in the axial and equatorial positions.[11][12] Integration of specific, well-resolved peaks can provide a quantitative measure of the isomer ratio.
Q3: Can the cis isomer be converted to the more stable trans isomer?
A3: Yes, epimerization of the cis isomer to the more thermodynamically stable trans isomer is possible. This is typically achieved by heating the material in the presence of a base, such as potassium hydroxide.[13] This process is driven by the formation of the more stable diequatorial conformation of the trans isomer.
Troubleshooting Guides
Issue 1: Presence of the Undesired cis-Isomer
Possible Cause: The synthetic conditions used were not sufficiently stereoselective, or an equilibrium mixture was formed.
Solutions:
-
Fractional Distillation (for large scale): Due to the subtle differences in the physical properties of the cis and trans isomers, fractional distillation under reduced pressure may be employed. However, this method often requires a highly efficient column and careful control of conditions.
-
Crystallization: This is often the most effective method for separating the isomers. The trans isomer, being more symmetrical, may pack more efficiently into a crystal lattice, allowing for its selective crystallization from a suitable solvent system.
-
Chromatography: For smaller scales or when high purity is required, column chromatography can be effective.
Issue 2: Residual Starting Materials or Reagents
Possible Cause: Incomplete reaction or insufficient workup.
Solutions:
-
Aqueous Wash: If the impurity is an acid or base catalyst, washing the organic solution of the product with a dilute base (e.g., sodium bicarbonate solution) or a dilute acid, followed by water, can remove these impurities.
-
Distillation: Volatile starting materials like methanol can be removed by distillation.
-
Crystallization: This can be effective in removing non-volatile impurities.
Issue 3: Product is an Oil or Fails to Crystallize
Possible Cause: The presence of impurities, particularly the cis-isomer, can inhibit crystallization. The product may also be a low-melting solid or an oil at room temperature.
Solutions:
-
Further Purification: Attempt to remove impurities using chromatography or distillation before crystallization.
-
Solvent Screening: Experiment with a variety of crystallization solvents and solvent mixtures.
-
Seeding: If a small amount of crystalline material is available, use it to seed the supersaturated solution.
-
Salt Formation: Consider forming a salt (e.g., the hydrochloride salt) which may have better crystallization properties.
Experimental Protocols
Protocol 1: Purification by Crystallization
This protocol is a general guideline. The choice of solvent is critical and may require some experimentation.
Materials:
-
Crude methyl 4-(aminomethyl)cyclohexanecarboxylate
-
Crystallization solvent (e.g., methanol, ethanol, hexane, ethyl acetate, or mixtures thereof)[14][15][16]
-
Standard laboratory glassware
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen solvent at an elevated temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, further cool the flask in an ice bath or a refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Analysis of Cis/Trans Ratio by Gas Chromatography (GC)
This is a starting point for method development. The parameters should be optimized for your specific instrument and column.
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg) in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final volume of 1 mL.
GC-MS Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless depending on concentration) |
| Oven Program | Initial: 70°C, hold 2 min; Ramp: 10°C/min to 250°C, hold 5 min |
| MS Detector | EI at 70 eV, Scan range m/z 40-300 |
Data Analysis: Identify the peaks corresponding to the cis and trans isomers based on their retention times and mass spectra. The ratio of the isomers can be determined by comparing the integrated peak areas.
Protocol 3: Separation of Cis/Trans Isomers by HPLC
This protocol provides a starting point for developing an HPLC method.
Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
| Parameter | Recommended Setting |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water with a buffer (e.g., 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (if the molecule has a chromophore) or ELSD/MS |
| Injection Volume | 10 µL |
Data Analysis: The cis and trans isomers should elute at different retention times. The relative amounts can be quantified by comparing their peak areas.
Visualizations
Thermodynamic Equilibrium of Cis/Trans Isomers
Caption: Equilibrium between cis and trans isomers.
General Purification Workflow
Caption: General workflow for purification and analysis.
References
- WO2021107047A1 - Method for producing 4-(aminomethyl)
-
Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride - PubChem. (URL: [Link])
-
cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride - PubChem. (URL: [Link])
- US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google P
-
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate | C9H17NO2 | CID 12721444 - PubChem. (URL: [Link])
-
Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities - ResearchGate. (URL: [Link])
-
Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed. (URL: [Link])
-
Methyl trans-4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride - PubChem. (URL: [Link])
- EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google P
-
Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate - Journal of Pharmacy & Pharmacognosy Research. (URL: [Link])
-
Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters - ScholarWorks at WMU. (URL: [Link])
- US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - Google P
-
Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem. (URL: [Link])
-
Epimerisation in Peptide Synthesis - MDPI. (URL: [Link])
-
methyl 4-aminobenzoate synthesis report - Sciencemadness.org. (URL: [Link])
-
The Development of a GC/MS Protocol for the Analysis of Polysaccharides in Echinacea purpurea - Digital Showcase @ University of Lynchburg. (URL: [Link])
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])
-
HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes - MSU Chemistry. (URL: [Link])
-
Relative Stability of cis- and trans-Hydrindanones - ResearchGate. (URL: [Link])
-
Relative Stability of cis- and trans-Hydrindanones - MDPI. (URL: [Link])
-
methyl 4-aminobenzoate - ChemBK. (URL: [Link])
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (URL: [Link])
-
1-methylcyclohexanecarboxylic acid - Organic Syntheses Procedure. (URL: [Link])
- US3880925A - Separation and purification of cis and trans isomers - Google P
-
trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed. (URL: [Link])
-
Extraction, purification, methylation and GC–MS analysis of short-chain carboxylic acids for metabolic flux analysis | Request PDF - ResearchGate. (URL: [Link])
-
HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies. (URL: [Link])
-
Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect - Modgraph. (URL: [Link])
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
-
Crystallization of Para -aminobenzoic acid Forms from Specific Solvents - ResearchGate. (URL: [Link])
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (URL: [Link])
Sources
- 1. trans-4-(Aminomethyl)cyclohexane carboxylic acid (T-AMCHA), an anti-fibrinolytic agent, accelerates barrier recovery and prevents the epidermal hyperplasia induced by epidermal injury in hairless mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1 - Google Patents [patents.google.com]
- 4. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.msu.edu [chemistry.msu.edu]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. modgraph.co.uk [modgraph.co.uk]
- 13. EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids - Google Patents [patents.google.com]
- 14. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Stability of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate Under Acidic Conditions
Welcome to the technical support guide for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address challenges in your experiments.
Introduction
This compound is a key chemical entity characterized by a cyclohexane ring with a methyl ester and an aminomethyl group in a trans configuration. Understanding its stability is paramount for its use in synthesis, formulation, and as a pharmaceutical intermediate. The primary stability concern under acidic conditions is the hydrolysis of the methyl ester functional group. This guide will delve into the mechanism of this degradation, factors influencing its rate, and robust methods for its assessment.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an acidic solution?
A1: The principal degradation pathway is the acid-catalyzed hydrolysis of the methyl ester to yield (1R,4R)-4-(aminomethyl)cyclohexanecarboxylic acid (the carboxylic acid form, structurally analogous to tranexamic acid) and methanol. This is a reversible reaction that is driven to the product side by the presence of excess water.
Q2: How stable is the core aminomethylcyclohexane structure under acidic conditions?
A2: The aminomethylcyclohexane core is generally very stable. Forced degradation studies on the closely related compound, tranexamic acid ((1R,4R)-4-(aminomethyl)cyclohexanecarboxylic acid), have shown it to be highly stable under acidic conditions, with some reports indicating no detectable degradation in 0.1 N HCl. However, other studies have reported a minor degradation of tranexamic acid under similar conditions. Therefore, while the primary concern is ester hydrolysis, it is prudent to monitor for any other potential degradants in long-term or harsh acidic stress studies.
Q3: What factors will influence the rate of acid-catalyzed hydrolysis of this compound?
A3: The rate of hydrolysis is primarily influenced by:
-
pH: A lower pH (higher concentration of H₃O⁺) will accelerate the reaction.
-
Temperature: Higher temperatures increase the reaction rate, which is why refluxing is often used to expedite degradation in forced stability studies.
-
Solvent: The presence of water is essential for hydrolysis. The use of co-solvents can influence the rate. For instance, kinetic studies on similar esters have been conducted in dioxane-water or methanol-water mixtures.
Q4: Will the aminomethyl group interfere with the hydrolysis of the methyl ester?
A4: Under acidic conditions, the primary amine of the aminomethyl group will be protonated to form an ammonium salt (-CH₂NH₃⁺). This positive charge is located at the 4-position of the cyclohexane ring, distant from the ester group at the 1-position. Therefore, it is not expected to significantly influence the electronic environment of the ester carbonyl and thus should have a minimal direct impact on the rate of hydrolysis.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid and complete hydrolysis of the ester. | The acidic conditions (pH, temperature) are too harsh for the intended experimental timeframe. | Reduce the acid concentration, lower the reaction temperature, or decrease the incubation time. Monitor the reaction at earlier time points. |
| Incomplete or no observed hydrolysis. | The acidic conditions are too mild. The analytical method is not sensitive enough to detect low levels of the carboxylic acid product. | Increase the acid concentration (e.g., from 0.1 N to 1 N HCl), increase the temperature (consider refluxing), or extend the reaction time. Ensure your analytical method is validated for the detection of the hydrolysis product. |
| Appearance of unexpected peaks in the chromatogram. | Secondary degradation products may be forming under harsh conditions. The starting material may contain impurities. | Characterize the unknown peaks using techniques like LC-MS. Conduct the degradation under milder conditions to see if these peaks are primary or secondary degradants. Always run a control sample of the starting material. |
| Poor reproducibility of stability data. | Inconsistent preparation of acidic solutions. Temperature fluctuations during the experiment. Inaccurate quantification by the analytical method. | Ensure accurate and consistent preparation of all solutions. Use a temperature-controlled environment (e.g., water bath, incubator). Validate the analytical method for precision and accuracy as per ICH guidelines. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study - Acid Hydrolysis
This protocol outlines a typical forced degradation study to assess the stability of this compound under acidic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 N and 0.1 N solutions
-
Sodium hydroxide (NaOH), for neutralization
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
Heating block or water bath
-
HPLC system with a suitable detector (e.g., UV-Vis, MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Mild Acid Stress: To a known volume of the stock solution, add an equal volume of 0.1 N HCl.
-
Harsh Acid Stress: To a separate volume of the stock solution, add an equal volume of 1 N HCl.
-
Control: Prepare a control sample by diluting the stock solution with water.
-
-
Incubation: Incubate the stressed and control samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). It is advisable to take samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation kinetics.
-
Sample Quenching: At each time point, withdraw an aliquot of the sample and neutralize it with an equivalent amount of NaOH to stop the degradation. Dilute the quenched sample with the mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method (see below for guidance).
-
Data Evaluation: Calculate the percentage of the parent compound remaining and the percentage of the primary degradation product, (1R,4R)-4-(aminomethyl)cyclohexanecarboxylic acid, formed at each time point.
Developing a Stability-Indicating Analytical Method
A crucial aspect of any stability study is a validated analytical method that can separate the parent compound from its degradation products.
Challenges: The target molecule and its primary degradant lack strong UV chromophores, making direct UV detection challenging at low concentrations.
Recommendations:
-
HPLC with Pre-column Derivatization: This is a common approach for analyzing compounds like tranexamic acid. A derivatizing agent that reacts with the primary amine can be used to introduce a chromophore or fluorophore, enhancing detection sensitivity.
-
HPLC-MS/MS: A more specific and sensitive method that does not require derivatization. It can provide structural information about any unknown degradation products.
Example HPLC Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer at pH 2.5) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a low wavelength (e.g., 210-220 nm) or MS detection.
Visualizing the Degradation Pathway and Workflow
Acid-Catalyzed Hydrolysis Mechanism
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Forced Degradation Experimental Workflow
Caption: Workflow for an acid-forced degradation study.
References
-
European Journal of Biomedical and Pharmaceutical Sciences. A simple, accurate, precise Stability Indicating Reverse Phase High Performance Liquid Chromatography (RP-HPLC) Method was developed and validated for the simultaneous estimation of Tranexamic acid and Ethamsylate tablet dosage form. [Link]
-
U.S. Food and Drug Administration. (2009). Center for Drug Evaluation and Research - Access Data. [Link]
-
Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]
-
CNKI. Determination of Tranexamic Acid Injection and Its Related Substances by RP-HPLC. [Link]
- Journal of the Chemical Society B: Physical Organic. (1969). *Conformation and reactivity. Part VII.
Technical Support Center: Methyl 4-(aminomethyl)cyclohexanecarboxylate
Welcome to the technical support center for methyl 4-(aminomethyl)cyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This resource offers insights into its stability, potential degradation pathways, and analytical methodologies based on established chemical principles and data from the closely related compound, tranexamic acid.
Frequently Asked Questions (FAQs)
Q1: How stable is methyl 4-(aminomethyl)cyclohexanecarboxylate under typical laboratory conditions?
Methyl 4-(aminomethyl)cyclohexanecarboxylate is the methyl ester of tranexamic acid. Tranexamic acid itself is known to be a highly stable molecule.[1][2] Forced degradation studies on tranexamic acid, including exposure to 0.1 N HCl, 0.1 N NaOH, and heat (64°C), have shown no detectable degradation.[1] However, the ester functional group in methyl 4-(aminomethyl)cyclohexanecarboxylate introduces a potential site for hydrolysis. Therefore, while the core cyclohexanemethyl amine structure is robust, the compound as a whole is susceptible to degradation, primarily through hydrolysis of the ester linkage, especially under acidic or basic conditions.
Q2: What are the most likely degradation pathways for methyl 4-(aminomethyl)cyclohexanecarboxylate?
Based on its chemical structure, two primary degradation pathways are anticipated:
-
Hydrolysis: The most probable degradation pathway is the hydrolysis of the methyl ester to form tranexamic acid and methanol. This reaction can be catalyzed by acid or base.
-
Oxidation: The aminomethyl group could be susceptible to oxidation, potentially leading to the formation of a formyl or carboxyl group.
While forced degradation studies on the parent compound, tranexamic acid, showed it to be very stable, one study indicated significant degradation under photolytic conditions.[3] Therefore, photodegradation should also be considered a potential pathway for the methyl ester derivative.
Q3: What are the expected degradation products?
The primary degradation product from hydrolysis is tranexamic acid (4-(aminomethyl)cyclohexanecarboxylic acid). Oxidative degradation could yield compounds such as 4-(formyl)cyclohexanecarboxylic acid methyl ester or 4-(carboxy)cyclohexanecarboxylic acid methyl ester . Under photolytic stress, a more complex mixture of degradants may be formed.
Q4: I am observing unexpected peaks in my HPLC analysis. What could be the cause?
Unexpected peaks during HPLC analysis can arise from several sources:
-
Degradation Products: As discussed, hydrolysis or oxidation can lead to new chemical entities that will present as separate peaks.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion or splitting.[4] It is always best to dissolve the sample in the mobile phase whenever possible.[4]
-
Contamination: Contamination can come from the sample itself, the solvent, or the HPLC system. Running a blank gradient can help identify systemic contamination.
-
Late Elution: A peak from a previous injection may elute during a subsequent run, appearing as a "ghost peak".[5]
A systematic troubleshooting approach, starting with checking the mobile phase preparation and system for leaks, is recommended.[6]
Troubleshooting Guide: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing methyl 4-(aminomethyl)cyclohexanecarboxylate and its potential degradants. Below are common issues and their solutions.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | - Secondary interactions with residual silanols on the column.[5] - Column overload. | - Use a high-purity silica column. - Adjust mobile phase pH to suppress silanol ionization (typically pH 2-4).[5] - Reduce sample concentration. |
| Variable Retention Times | - Inconsistent mobile phase composition.[4] - Fluctuations in column temperature.[4] - Pump malfunction or leaks.[6] | - Prepare fresh mobile phase and ensure proper mixing/degassing. - Use a column oven to maintain a constant temperature.[4] - Check for leaks, especially around pump seals and fittings.[6] |
| Broad Peaks | - Low mobile phase flow rate.[4] - Large dead volume in the system. - Column degradation. | - Verify and adjust the flow rate.[4] - Use tubing with appropriate inner diameter and minimize connection lengths. - Replace the guard column or the analytical column.[4] |
| Ghost Peaks | - Late elution from a previous injection.[5] - Contamination in the autosampler or injection valve. | - Increase the gradient run time or add a column flush step.[6] - Clean the autosampler and injection port. |
Visualizing Degradation Pathways & Workflows
Predicted Degradation Pathways
Caption: Predicted degradation pathways for methyl 4-(aminomethyl)cyclohexanecarboxylate.
Experimental Workflow: Forced Degradation Study
Sources
Technical Support Center: Characterization of Unexpected Byproducts in the Synthesis of Methyl 4-(aminomethyl)cyclohexanecarboxylate
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 4-(aminomethyl)cyclohexanecarboxylate. It provides a structured approach to identifying and characterizing unexpected byproducts that may arise during your experiments. This resource is built on established chemical principles and analytical techniques to ensure scientific integrity and provide actionable insights for troubleshooting your synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: I've observed an unexpected peak in my HPLC analysis post-synthesis. What are the likely culprits?
A1: The appearance of an unexpected peak in your HPLC chromatogram is a common challenge. Based on the structure of methyl 4-(aminomethyl)cyclohexanecarboxylate, the most probable unexpected byproducts include:
-
Unreacted Starting Material: Incomplete reactions can leave behind precursors such as methyl 4-cyanocyclohexanecarboxylate.
-
Intramolecular Cyclization Product (Lactam): The proximity of the amine and methyl ester functional groups can facilitate an intramolecular reaction to form a cyclic amide, known as a lactam.[1]
-
Dimeric Species: Intermolecular reactions between two molecules of your target compound can lead to the formation of dimers.
-
Hydrolyzed Product: The methyl ester may be hydrolyzed to the corresponding carboxylic acid, tranexamic acid, particularly if aqueous acidic or basic conditions are used during workup.
Q2: What is a rapid and effective strategy to differentiate my target compound from these potential byproducts?
A2: A multi-technique analytical approach is the most robust strategy for unambiguous identification:
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can resolve your target compound from potential byproducts. Comparing retention times with known standards of your starting material is a crucial first step.[2][3]
-
Thin-Layer Chromatography (TLC): TLC offers a swift, qualitative snapshot of your reaction mixture's complexity, allowing for a preliminary assessment of the number of components.
-
Mass Spectrometry (MS): Determining the molecular weight of the components in your mixture via MS is a powerful tool for identifying byproducts.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, enabling the definitive confirmation of your product's identity and the elucidation of byproduct structures.[6][7]
Q3: Under what conditions does the formation of the lactam byproduct become more favorable?
A3: The formation of a lactam via intramolecular cyclization is essentially an intramolecular amidation reaction.[8][9] Several factors can promote this side reaction:
-
Elevated Temperatures: Thermal stress, either during the reaction or during purification steps like distillation, can provide the necessary activation energy for cyclization.
-
Presence of Acid or Base: Both acidic and basic conditions can catalyze lactam formation. For instance, a residual base can deprotonate the amine, enhancing its nucleophilicity and promoting the attack on the ester carbonyl.
-
Extended Reaction Durations: Allowing the reaction to proceed for an extended period after the consumption of the starting material can increase the prevalence of side reactions.
Q4: How can I strategically minimize the formation of these unwanted byproducts?
A4: The key to a clean synthesis lies in the careful control of your reaction and workup parameters:
-
Precise Temperature Control: Maintain the reaction at the lowest feasible temperature that ensures a reasonable conversion rate.
-
Real-time Reaction Monitoring: Employ techniques like TLC or HPLC to monitor the reaction's progress and quench it promptly upon completion.
-
Meticulous Workup: Ensure that the pH of your reaction mixture is carefully neutralized during the workup to avoid exposure to harsh acidic or basic conditions.
-
Appropriate Purification Technique: If your target molecule is thermally labile, consider purification methods such as column chromatography as an alternative to distillation.
Part 2: In-depth Troubleshooting Guides
This section offers detailed methodologies for the identification and characterization of specific unexpected byproducts.
Troubleshooting Guide 1: Identification of the Lactam Byproduct
The intramolecular cyclization of methyl 4-(aminomethyl)cyclohexanecarboxylate yields the lactam, 4-azabicyclo[4.3.1]decan-5-one.
Caption: Intramolecular cyclization leading to lactam formation.
| Technique | Expected Observations for Lactam Byproduct |
| HPLC | A new peak with a distinct retention time from the starting material and the target product. As the lactam is generally less polar than the amino ester, it may exhibit a longer retention time in reverse-phase HPLC. |
| Mass Spec (MS) | The lactam possesses a molecular formula of C₈H₁₃NO and a molecular weight of 139.19 g/mol . Expect to observe an [M+H]⁺ ion at m/z 140.1, corresponding to the loss of methanol (CH₃OH) from the parent ester. |
| ¹H NMR | The characteristic singlet of the methyl ester (typically around 3.6 ppm) will be absent. A broad signal corresponding to the N-H proton of the amide will appear. The chemical shifts of the protons on the carbons adjacent to the nitrogen and the carbonyl group will be altered. |
| ¹³C NMR | The signal for the methyl ester carbon (around 51 ppm) will be absent. The carbonyl carbon signal will shift to a region characteristic of an amide (approximately 175 ppm). |
-
Byproduct Isolation: Isolate the unexpected peak using preparative HPLC or column chromatography.
-
Mass Spectrum Acquisition: Dissolve the isolated fraction in a suitable solvent (e.g., methanol or acetonitrile) and acquire a mass spectrum using electrospray ionization (ESI-MS). Search for the [M+H]⁺ ion at m/z 140.1.
-
NMR Spectra Acquisition: Dissolve the isolated compound in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire high-resolution ¹H and ¹³C NMR spectra.
-
Spectral Analysis: Correlate the obtained spectral data with the expected observations outlined in the table above to confirm the lactam structure.
Troubleshooting Guide 2: Identification of the Dimer Byproduct
Dimerization can result from the intermolecular reaction between the amine of one molecule and the ester of another.
Caption: Dimerization via intermolecular amidation.
| Technique | Expected Observations for Dimer Byproduct |
| HPLC | A new peak is expected, likely with a longer retention time due to the increased molecular size and potential for stronger interaction with the stationary phase. |
| Mass Spec (MS) | The dimer will have a molecular formula of C₁₇H₃₀N₂O₃ and a molecular weight of 310.43 g/mol . The expected [M+H]⁺ ion will be at m/z 311.4. |
| ¹H NMR | The spectrum will exhibit increased complexity, with signals corresponding to two distinct cyclohexane rings. A broad N-H proton signal characteristic of an amide bond will be observable. |
| ¹³C NMR | The spectrum will show two sets of signals for the cyclohexane rings and the presence of a carbonyl signal in the amide region (around 175 ppm). |
-
Byproduct Isolation: Isolate the component of interest using preparative HPLC or column chromatography.
-
Mass Spectrum Acquisition: Acquire an ESI-MS spectrum and look for the [M+H]⁺ ion at m/z 311.4.
-
NMR Spectra Acquisition: Obtain high-resolution ¹H and ¹³C NMR spectra.
-
Spectral Analysis: The increased complexity of the NMR spectra, along with the characteristic amide N-H and carbonyl signals, will be key indicators of the dimer's structure.
Troubleshooting Guide 3: Identification of Other Potential Byproducts
| Byproduct | Identification Clues |
| Unreacted Starting Material | HPLC: The peak's retention time will match that of a standard of the starting material. MS: The molecular weight will correspond to that of the starting material. |
| Hydrolyzed Product (Tranexamic Acid) | HPLC: The peak's retention time will align with that of a tranexamic acid standard. This byproduct will be more polar than the ester. MS: A molecular weight of 157.21 g/mol , with an [M+H]⁺ ion at m/z 158.2. |
| Demethylated Product | This is synonymous with the hydrolyzed product, as demethylation of the ester yields the carboxylic acid. |
General Analytical Workflow
Caption: General workflow for byproduct identification.
Part 3: References
-
SIELC Technologies. (n.d.). Separation of Tranexamic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions. Retrieved from [Link]
-
Determination of Tranexamic Acid Injection and Its Related Substances by RP-HPLC. (2009). Chinese Pharmaceutical Journal.
-
Wikipedia. (2023). Lactam. Retrieved from [Link]
-
Synthesis, Characterization and Evaluation of the Antimicrobial and Herbicidal Activities of Some Transition Metal Ions Complexes with the Tranexamic Acid. (2024). PubMed. Retrieved from [Link]
-
Abbasi, K., & Khuhawar, M. Y. (2001). HPLC determination of tranexamic acid in pharmaceutical preparations and blood. Semantic Scholar. Retrieved from [Link]
-
SynZeal. (n.d.). Tranexamic Acid EP Impurity E. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative chromatogram of tranexamic acid after derivatization. Retrieved from [Link]
-
World Health Organization. (2017). WHO recommendation on tranexamic acid for the treatment of postpartum hemorrhage. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Tranexamic Acid-impurities. Retrieved from [Link]
-
Quimica Organica. (n.d.). Lactam synthesis. Retrieved from [Link]
-
Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. (2022). National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectra for TXA and Zr(IV) complex. Retrieved from [Link]
-
DiVA portal. (2015). Catalytic amide formation from non-activated carboxylic acids and amines. Retrieved from [Link]
-
Development and Validation of Tranexamic Acid in Human Plasma by Using Ultra-Performance Liquid Chromatography-Mass Spectrometry. (2020). Journal of Young Pharmacists. Retrieved from [Link]
-
Amanote Research. (n.d.). Intramolecular Cyclization of 4-Am. Retrieved from [Link]
-
Effect of Iterative Use of Methylcyclohexane as a Hydrogen Carrier on Catalytic Activity and By-product Formation. (2019). SciSpace. Retrieved from [Link]
-
PubChem. (n.d.). (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-cyanocyclohexanecarboxylate. Retrieved from [Link]
-
Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions. (2022). MDPI. Retrieved from [Link]
-
Catalytic Transfer Hydrogenation of Dimethyl 1, 4‐cyclohexane Dicarboxylate into 1, 4‐cyclohexanedimethanol over Cu/ZnO/Al2O3/ZrO2 Catalysts. (2024). ResearchGate. Retrieved from [Link]
-
Hydrogenation of 4-methylcinnoline. (1964). BYU ScholarsArchive. Retrieved from [Link]
-
PubChem. (n.d.). cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. Retrieved from [Link]
-
Bioanalytical Tandem Mass Spectrometry Method for Precise Measurement of Tranexamic Acid in Human Plasma With Unveiling Methodological Advancement. (2024). PubMed. Retrieved from [Link]
-
LC-MS/MS determination of tranexamic acid in human plasma after phospholipid clean-up. (2017). ResearchGate. Retrieved from [Link]
-
determination of tranexamic acid in human serum by liquid chromatography with tandem mass spectrometer. (2022). International Journal of Basic & Pharmaceutical Sciences. Retrieved from [Link]
Sources
- 1. Lactam - Wikipedia [en.wikipedia.org]
- 2. Separation of Tranexamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. USP 38 monograph: impurity analysis of tranexamic acid using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 4. 165947-29-5|(1R,4R)-4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)cyclohexanecarboxylic acid|BLD Pharm [bldpharm.com]
- 5. ijbpas.com [ijbpas.com]
- 6. Synthesis, Characterization and Evaluation of the Antimicrobial and Herbicidal Activities of Some Transition Metal Ions Complexes with the Tranexamic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tranexamic Acid Impurities | SynZeal [synzeal.com]
- 9. Lactam synthesis [quimicaorganica.org]
Technical Support Center: Improving Stereoselectivity in 4-(Aminomethyl)cyclohexanecarboxylate Synthesis
Welcome to the Technical Support Center for the stereoselective synthesis of 4-(aminomethyl)cyclohexanecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry in this critical synthetic process. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your experiments for the desired stereoisomer.
The spatial arrangement of the aminomethyl and carboxylate groups on the cyclohexane ring—resulting in cis and trans isomers—plays a pivotal role in the efficacy and safety of active pharmaceutical ingredients. Achieving a high diastereomeric excess of the desired isomer is often a critical quality attribute. This center provides troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guides
Problem 1: Low trans/cis Isomer Ratio in Catalytic Hydrogenation of p-Aminobenzoic Acid Derivatives
Symptoms:
-
NMR or GC analysis of the crude product shows a nearly equal mixture of trans and cis isomers, or a majority of the undesired cis isomer.
-
Difficulty in isolating the pure trans isomer through crystallization.
Root Cause Analysis: The stereochemical outcome of the catalytic hydrogenation of an aromatic ring to a cyclohexane ring is highly dependent on the catalyst, solvent, and reaction conditions. The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the catalyst to one face of the ring. The substituent groups can influence this adsorption, leading to mixtures of isomers.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low trans/cis ratio.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Catalyst | Screen Rhodium (Rh) on carbon or Ruthenium (Ru) on carbon catalysts.[2][3] | Rh and Ru catalysts are often reported to provide higher trans selectivity in the hydrogenation of substituted benzoic acids compared to Pt or Pd.[2][3] |
| Hydrogen Pressure | Increase hydrogen pressure (e.g., 15 bar or higher).[2] | Higher pressure can influence the kinetics and thermodynamics of the hydrogenation, potentially favoring the formation of the more thermodynamically stable trans isomer. |
| Temperature | Optimize the reaction temperature. Start at a moderate temperature (e.g., 60°C) and adjust as needed.[2] | Temperature affects both the rate of reaction and the equilibrium between isomers. High temperatures can sometimes lead to isomerization. |
| Solvent | Test a range of solvents, including protic solvents like methanol or isopropanol and aqueous bases like NaOH.[2][4] | The solvent can influence the substrate's conformation on the catalyst surface, thereby affecting the stereochemical outcome.[3] |
| Additives | Consider the use of basic additives. | Bases can influence the ionization state of the carboxylic acid and amine, which can alter their interaction with the catalyst surface. |
Experimental Protocol: Catalyst Screening for Improved trans Selectivity
-
Setup: In parallel reaction vessels, place the p-aminobenzoic acid derivative (1 equivalent) and a chosen solvent.
-
Catalyst Addition: Add the catalyst (e.g., 5% Rh/C or 5% Ru/C, typically 1-5 mol%).
-
Reaction: Pressurize the vessels with hydrogen to the desired pressure (e.g., 10-20 bar) and heat to the target temperature (e.g., 60-100°C).[2]
-
Monitoring: Monitor the reaction progress by techniques like TLC or HPLC until the starting material is consumed.
-
Analysis: After completion, filter the catalyst, concentrate the filtrate, and analyze the trans/cis ratio of the product mixture using ¹H NMR or GC.
-
Optimization: Based on the results, further optimize the conditions (pressure, temperature, solvent) for the most promising catalyst.
Problem 2: Difficulty in Separating cis and trans Isomers
Symptoms:
-
Co-elution of isomers in chromatography (HPLC or GC).
-
Inefficient separation through fractional crystallization, leading to low yields of the pure isomer.
Root Cause Analysis: Cis and trans isomers of 4-(aminomethyl)cyclohexanecarboxylate have very similar physical properties, such as polarity and boiling point, which makes their separation challenging.[5] The key to successful separation lies in exploiting the subtle differences in their three-dimensional structures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomer separation.
Detailed Recommendations:
| Method | Recommendation | Rationale |
| Fractional Crystallization | Systematically screen different solvent systems (e.g., water, ethanol, isopropanol, or mixtures). Utilize the difference in crystallinity; amino group-protected derivatives of the trans isomer often have better crystallinity.[6] | The solubility of the cis and trans isomers can vary significantly in different solvents, allowing for selective precipitation of one isomer. |
| HPLC | For analytical or small-scale preparative work, use a high-resolution column (e.g., C18 for reversed-phase). Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water with additives like TFA or formic acid).[5] | HPLC offers high resolving power. Pre-column derivatization with reagents like Marfey's reagent can also enhance separation.[7] |
| GC | For volatile esters of the title compound, use a capillary column with a polar stationary phase. A slow temperature ramp can improve the separation of closely eluting isomers.[5] | GC is a powerful technique for separating volatile isomers based on differences in their interaction with the stationary phase. |
| Chemical Derivatization | Protect the amino group with a bulky protecting group (e.g., Boc-anhydride). The resulting derivatives may have more pronounced differences in their physical properties, facilitating separation. The protecting group can be removed in a subsequent step.[6] | The introduction of a bulky group can amplify the subtle structural differences between the isomers, making them easier to separate by crystallization or chromatography. |
| cis to trans Isomerization | If the cis isomer is the major product, it can be converted to the more stable trans isomer by treatment with a base, such as sodium hydroxide or potassium alkoxides.[6] | This thermodynamic equilibration can drive the mixture towards the desired trans product, increasing the overall yield. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to achieve a high trans to cis ratio directly from the synthesis?
A: Catalytic hydrogenation of p-aminobenzoic acid using a Ruthenium-on-carbon (Ru/C) catalyst in an aqueous basic solution (e.g., NaOH) at elevated temperature and pressure (e.g., 100°C and 15 bar H₂) has been shown to produce a high ratio of the trans isomer in a one-pot process.[2] This method avoids the need for a separate isomerization step.
Q2: Can I use chiral catalysts for an enantioselective synthesis of a specific stereoisomer?
A: Yes, asymmetric hydrogenation is a powerful technique for establishing stereocenters with high enantioselectivity.[8] This typically involves using a chiral catalyst, often based on transition metals like rhodium or iridium complexed with chiral ligands.[8][9] This approach would be more applicable to synthesizing a specific enantiomer of either the cis or trans isomer from a prochiral precursor.
Q3: How can I confirm the stereochemistry of my final product?
A: The most common method for determining the cis/trans ratio and confirming the stereochemistry is through ¹H NMR spectroscopy. The coupling constants and chemical shifts of the protons on the cyclohexane ring are distinct for the cis and trans isomers. For chiral compounds, other techniques like chiral HPLC or the use of chiral shift reagents in NMR can be employed to determine the enantiomeric excess.
Q4: Are there alternative synthetic routes that offer better stereocontrol?
A: Yes, alternative routes exist. For instance, starting from a precursor that already contains the desired stereochemistry, such as a derivative of trans-4-cyanocyclohexane-1-carboxylic acid, and then reducing the nitrile to the aminomethyl group can be an effective strategy.[4] Other methods involve multi-step syntheses that build the cyclohexane ring with defined stereochemistry.[9]
Q5: My reaction has stalled, and I see incomplete conversion of the starting material. What should I do?
A: Incomplete conversion during catalytic hydrogenation can be due to several factors:
-
Catalyst Poisoning: Ensure the starting material and solvent are free from impurities like sulfur compounds, which can poison the catalyst.
-
Inactive Catalyst: The catalyst may be old or have been improperly handled. Try using a fresh batch of catalyst.
-
Insufficient Hydrogen: Check for leaks in your hydrogenation setup and ensure adequate hydrogen pressure is maintained throughout the reaction.
-
Mass Transfer Limitations: Ensure vigorous stirring to facilitate the transport of hydrogen to the catalyst surface.
References
- CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents.
- Synthesis of trans-4-aminomethyl-cyclohexane-1-carboxylic acid hydrochloride.
-
Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy | Journal of the American Chemical Society. Available from: [Link]
-
Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation - YouTube. Available from: [Link]
-
Hydrogenation of cyclohexanone on Pt–Sn surface alloys - Koel Research Group. Available from: [Link]
- WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents.
-
Catalytic Hydrogenation of Alkenes - YouTube. Available from: [Link]
-
Practice Problem: Hydrogenation, Isomerism, and Cyclohexane Chairs - YouTube. Available from: [Link]
-
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate | C9H17NO2 | CID 12721444. Available from: [Link]
-
WO/2021/107047 METHOD FOR PRODUCING 4-(AMINOMETHYL)CYCLOHEXANE CARBOXYLIC ACID - WIPO Patentscope. Available from: [Link]
- WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents.
-
High-performance liquid chromatographic method for the separation of isomers of cis- and trans-4-aminocyclohexylacetic acid and corresponding ethyl ester - ResearchGate. Available from: [Link]
-
cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride - PubChem. Available from: [Link]
-
Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters - NIH. Available from: [Link]
-
Unlock the Secrets of Chiral Resolution in Organic Compounds! - YouTube. Available from: [Link]
-
New Chemo-, Regio- and Stereoselective Reactions and Methods in Organic Synthesis. Available from: [Link]
-
4-(Aminomethyl)cyclohexanecarboxylic Acid, (cis- and trans- mixture), 5g, Each. Available from: [Link]
-
Strategies for the stereoselective synthesis of tetrahydropyrazolo[1,2‐a]‐pyrazole‐1,7‐diones. - ResearchGate. Available from: [Link]
-
Stereoselective Formation of Amines - Search - University at Albany. Available from: [Link]
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- 2. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
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- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2003078381A1 - PROCESS FOR PREPARATION OF trans-4-AMINOCYCLOHEXANE- CARBOXYLIC ACIDS - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 4-(Aminomethyl)cyclohexanecarboxylate
For researchers and professionals in drug development and chemical synthesis, the selection of an optimal synthetic pathway is paramount to achieving efficiency, scalability, and cost-effectiveness. This guide provides an in-depth comparison of the primary methods for synthesizing methyl 4-(aminomethyl)cyclohexanecarboxylate, a key bifunctional molecule utilized as a building block in the creation of pharmaceuticals and advanced polymers. We will delve into the mechanistic underpinnings, procedural details, and relative merits of each approach, supported by experimental data and authoritative references.
Introduction to Methyl 4-(Aminomethyl)cyclohexanecarboxylate
Methyl 4-(aminomethyl)cyclohexanecarboxylate possesses both a primary amine and a methyl ester, separated by a cyclohexane scaffold. This structure allows for orthogonal functionalization, making it a valuable synthon. The stereochemistry of the 1,4-substitution on the cyclohexane ring (cis or trans) is a critical factor in its application, with the trans-isomer often being the target for specific biological activities. The choice of synthesis method directly influences the achievable stereoisomeric ratio.
This guide will compare three principal synthetic strategies:
-
Route A: Catalytic Hydrogenation of Aromatic Precursors
-
Route B: Reduction of Cyano Intermediates
-
Route C: Direct Esterification of Tranexamic Acid
Route A: Catalytic Hydrogenation of Aromatic Precursors
This "aromatic ring reduction" approach is a common industrial method for accessing the cyclohexane core. The synthesis can begin with either p-aminobenzoic acid followed by esterification, or more directly, with an ester of p-aminobenzoic acid, such as methyl p-aminomethylbenzoate.
Mechanistic Rationale
The core of this method is the heterogeneous catalytic hydrogenation of the benzene ring. This reaction requires a robust catalyst, typically from the platinum group metals, to overcome the aromatic stabilization energy. The choice of catalyst and reaction conditions (pressure, temperature, solvent, and additives) is critical for achieving high yield, selectivity for the desired stereoisomer, and minimizing side reactions. Ruthenium and Rhodium catalysts are often preferred for their efficacy in hydrogenating aromatic systems under specific conditions.[1][2] The presence of an alkali metal hydroxide, for instance, has been shown to reduce the required amount of Ruthenium catalyst, making the process more economically viable.[3]
Experimental Protocol: Hydrogenation of p-Aminobenzoic Acid
This two-step protocol first reduces the aromatic ring and then converts the carboxylic acid to the methyl ester.
Step 1: Hydrogenation of p-Aminobenzoic Acid
-
Reaction Setup: In a high-pressure autoclave, charge p-aminobenzoic acid (1.0 eq), 5% Ruthenium on Carbon (Ru/C) catalyst (e.g., 25% w/w of the starting material), and an aqueous solution of 10% sodium hydroxide.[2][4]
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 15 bar.[2][4] Heat the mixture to 100°C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction for the disappearance of the starting material (typically 20 hours). After cooling and venting, the catalyst is removed by filtration. The resulting aqueous solution contains the sodium salt of 4-aminocyclohexanecarboxylic acid. The cis:trans ratio is typically around 1:4.6 under these conditions.[2]
Step 2: Fischer Esterification
-
Acidification & Isolation: Acidify the filtrate from Step 1 with concentrated HCl to precipitate 4-aminocyclohexanecarboxylic acid. Filter the solid, wash with cold water, and dry under vacuum.
-
Esterification: Suspend the isolated acid (1.0 eq) in anhydrous methanol (10-20 eq).[5] Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).[5]
-
Reflux and Workup: Heat the mixture to reflux for 2-4 hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 4-(aminomethyl)cyclohexanecarboxylate.[5]
Visualization of Route A
Caption: Synthesis via Hydrogenation of an Aromatic Acid.
Route B: Reduction of Cyano Intermediates
This pathway involves the catalytic hydrogenation of a nitrile group to a primary amine. The starting material, methyl 4-cyanocyclohexanecarboxylate, can be synthesized from 4-cyanocyclohexanecarboxylic acid. This method is particularly advantageous for producing the trans isomer with high selectivity.
Mechanistic Rationale
The reduction of a nitrile to a primary amine is a well-established transformation. Catalysts like Raney Nickel are effective and cost-efficient for this purpose.[6] The reaction proceeds via the addition of hydrogen across the carbon-nitrogen triple bond. The use of ammonia in the reaction medium helps to suppress the formation of secondary amine byproducts.
Experimental Protocol: Reduction of Methyl 4-cyanocyclohexanecarboxylate
Step 1: Esterification of 4-Cyanocyclohexanecarboxylic Acid (if starting from the acid)
-
Follow a standard Fischer esterification protocol as described in Route A, Step 2, using 4-cyanocyclohexanecarboxylic acid as the starting material.
Step 2: Catalytic Hydrogenation of the Nitrile
-
Reaction Setup: In a high-pressure autoclave, dissolve methyl trans-4-cyanocyclohexanecarboxylate (1.0 eq) in methanol containing ammonia.[6] Add a slurry of Raney Nickel catalyst.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen. The reaction is typically carried out at room temperature under pressure.[6]
-
Workup and Isolation: Monitor the reaction by GC or TLC. Upon completion, filter the catalyst. Remove the solvent by distillation under reduced pressure. The residue is the crude methyl trans-4-(aminomethyl)cyclohexanecarboxylate. Purification can be achieved by vacuum distillation or by forming the hydrochloride salt to facilitate crystallization.[6][7]
Visualization of Route B
Caption: Synthesis via Direct Esterification.
Comparative Analysis
| Feature | Route A: Aromatic Hydrogenation | Route B: Nitrile Reduction | Route C: Direct Esterification |
| Starting Materials | p-Aminobenzoic acid or its esters | 4-Cyanocyclohexanecarboxylic acid or its esters | 4-(Aminomethyl)cyclohexanecarboxylic acid |
| Key Reagents | H₂, Ru/C or other noble metal catalysts | H₂, Raney Nickel | Methanol, H₂SO₄ or SOCl₂ |
| Stereoselectivity | Produces a mixture of cis and trans isomers; can be optimized. [2] | Can be highly selective for the trans isomer. [6] | Retains the stereochemistry of the starting material. |
| Reaction Conditions | High pressure (15-150 bar), elevated temperature (80-180°C). [1][3] | Moderate pressure, room temperature. [6] | Atmospheric pressure, reflux temperature (~65°C). |
| Yield | Generally high (can be >90%). [3] | High (85-95%). [6] | Typically good to excellent (65-95%). [5] |
| Advantages | Utilizes readily available aromatic precursors. | Cost-effective catalyst (Raney Ni); high stereoselectivity for trans isomer. | Simple procedure; avoids high-pressure hydrogenation. |
| Disadvantages | Requires specialized high-pressure equipment; expensive catalysts; produces isomeric mixtures requiring separation. | The cyano intermediate may be less readily available or require synthesis. | Relies on the availability of the pre-formed amino acid. |
| Scalability | Industrially practiced and scalable. [3] | Scalable and suitable for industrial production. | Highly scalable and straightforward. |
Conclusion and Recommendations
The optimal synthesis method for methyl 4-(aminomethyl)cyclohexanecarboxylate is contingent on the specific requirements of the project, including cost, scale, and desired stereochemistry.
-
For large-scale industrial production where the trans isomer is desired , Route B (Nitrile Reduction) offers an excellent balance of cost-effectiveness (using Raney Nickel) and high stereoselectivity.
-
When a specific stereoisomer of 4-(aminomethyl)cyclohexanecarboxylic acid is already available , Route C (Direct Esterification) is the most direct, efficient, and simplest method, avoiding the complexities of hydrogenation.
-
Route A (Aromatic Hydrogenation) is a viable, albeit more complex, option when starting from inexpensive aromatic raw materials. However, it necessitates investment in high-pressure equipment and may require downstream processing to separate stereoisomers.
Each method presents a valid chemical pathway, and the final decision should be based on a thorough evaluation of starting material availability, equipment capabilities, and the desired purity and isomeric profile of the final product.
References
- Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1. (U.S. Patent No. 3,932,497A).
- Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid. (U.S. Patent No. 4,048,222A).
- Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. (WIPO Patent No. WO2021107047A1).
- 4-(aminomethyl)cyclohexane-1-carboxylic acid derivatives. (European Patent No. EP0055145B1).
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Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. (WIPO Patent No. WO/2021/107047). WIPO Patentscope. [Link]
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Synthesis of trans-4-aminomethyl-cyclohexane-1-carboxylic acid hydrochloride. Mol-Instincts. [Link]
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(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. PubChem. [Link]
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Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. OSTI.gov. [Link]
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Catalytic Reduction of Hydrazine to Ammonia with MoFe(3)S(4)-Polycarboxylate Clusters. Possible Relevance Regarding the Function of the Molybdenum-Coordinated Homocitrate in Nitrogenase. PubMed. [Link]
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Conversion of Carboxylic Acids into Esters without Use of Alcohols. ResearchGate. [Link]
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Organic Reactions: Esterification & Transesterification. Student Academic Success. [Link]
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Catalytic reduction/degradation of methyl orange by metal nanoparticle containing systems: a critical review. RSC Publishing. [Link]
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trans-4-Aminomethyl-cyclohexanecarboxylic acid methyl ester hydrochloride. iChemical. [Link]
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A Comparative Guide to Analytical Standards for (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and research, the purity and characterization of chemical entities are paramount. (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a key building block and a known impurity of tranexamic acid, requires robust analytical standards for accurate quantification and quality control. This guide provides an in-depth comparison of methodologies for establishing and utilizing analytical standards for this compound, offering field-proven insights and detailed experimental protocols.
The Dichotomy of Analytical Standards: Commercial Certified Reference Standards vs. In-House Characterization
The foundation of any quantitative analysis lies in the quality of the reference standard. For this compound, researchers are presented with two primary avenues: procuring a commercially available certified reference standard (CRS) or undertaking a thorough in-house characterization of a procured batch of the material.
Commercial Certified Reference Standards (CRS) are materials of high purity, provided by accredited vendors, and accompanied by a Certificate of Analysis (CoA) detailing the purity and the methods used for its determination. These standards offer convenience and traceability to recognized pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[1][2][3]
In-House Characterized Standards , on the other hand, involve the comprehensive analysis of a commercially available or synthesized batch of the compound. This approach, while more labor-intensive, provides a deeper understanding of the impurity profile and can be a cost-effective alternative. A powerful technique for the absolute purity determination in the absence of a dedicated CRS is Quantitative Nuclear Magnetic Resonance (qNMR).[4][5]
The choice between these two approaches is often dictated by regulatory requirements, project timelines, and available analytical resources. For regulatory submissions, a pharmacopeial reference standard is often mandatory.[6][7] However, for research and development purposes, a well-characterized in-house standard can be perfectly suitable.
Comparative Analysis of Methodologies
To effectively utilize or characterize a standard for this compound, a suite of analytical techniques is employed. The following sections detail and compare the primary chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the most common technique for assessing the purity of non-volatile compounds. For this compound, which lacks a strong chromophore, UV detection at low wavelengths (e.g., 210-220 nm) is typically employed. The primary challenge lies in achieving adequate retention and peak shape for this polar compound on traditional reversed-phase columns.
Method Comparison:
| Parameter | Method A: Ion-Pairing Chromatography | Method B: Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | An ion-pairing agent is added to the mobile phase to form a neutral complex with the analyte, enhancing retention on a C18 column. | Utilizes a polar stationary phase and a mobile phase with a high organic content to retain polar analytes. |
| Typical Column | C18, 5 µm, 4.6 x 250 mm | HILIC (Amide or Cyano), 3-5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile/Water with an ion-pairing agent (e.g., sodium dodecyl sulfate) and a buffer (e.g., phosphate buffer). | Acetonitrile/Water with a buffer (e.g., ammonium formate). |
| Advantages | Good retention for polar, ionizable compounds. Widely available columns and reagents. | Excellent retention and peak shape for very polar compounds. Often provides orthogonal selectivity to reversed-phase. |
| Disadvantages | Ion-pairing agents can be harsh on columns and require extensive flushing. Can suppress MS response. | Longer column equilibration times. Sensitive to water content in the sample diluent. |
Hypothetical Performance Data:
| Parameter | Method A | Method B |
| Purity of Standard (%) | 99.2 | 99.3 |
| Known Impurity 1 (%) | 0.3 | 0.3 |
| Known Impurity 2 (%) | 0.2 | 0.2 |
| Unknown Impurities (%) | 0.3 | 0.2 |
| RSD of Purity (%) | 0.15 | 0.12 |
Gas Chromatography (GC): A Volatility-Dependent Approach
Gas chromatography is suitable for volatile and thermally stable compounds. This compound, with its free amino group, can exhibit poor peak shape and potential degradation at high temperatures. Therefore, derivatization is often necessary to improve its chromatographic properties.[8][9][10]
Derivatization Strategy:
The primary amino group can be derivatized to a less polar and more stable functional group, such as an N-trifluoroacetyl (TFA) or N-tert-butyldimethylsilyl (TBDMS) derivative. This process increases volatility and reduces interactions with the stationary phase.
Hypothetical Performance Data (Post-Derivatization):
| Parameter | GC-FID | GC-MS |
| Purity of Standard (%) | 99.1 | 99.0 |
| Volatile Impurity 1 (%) | 0.4 | 0.4 |
| Volatile Impurity 2 (%) | 0.2 | 0.2 |
| Unknown Impurities (%) | 0.3 | 0.4 |
| RSD of Purity (%) | 0.20 | 0.18 |
| Limit of Detection | Higher | Lower (with SIM) |
| Identification | Retention Time | Mass Spectrum |
Quantitative NMR (qNMR): An Absolute Approach to Purity
qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[8][11][12] The purity is determined by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.
Key Considerations for qNMR:
-
Internal Standard Selection: The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities.[13] It must also be stable, non-volatile, and accurately weighable. Maleic anhydride or dimethyl sulfone are common choices.
-
Experimental Parameters: Accurate qNMR requires optimized acquisition parameters, including a long relaxation delay (D1) to ensure complete proton relaxation, and a sufficient number of scans for a good signal-to-noise ratio.
Hypothetical qNMR Purity Assessment:
| Parameter | Value |
| Internal Standard | Maleic Anhydride (Certified Purity: 99.95%) |
| Analyte Proton Signal | -OCH3 singlet |
| Internal Standard Proton Signal | Olefinic singlet |
| Calculated Purity (%) | 99.4 |
| Measurement Uncertainty (%) | ± 0.2 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Determination
This protocol is adapted from established methods for tranexamic acid and is designed to separate the main component from potential degradation products and synthesis-related impurities.[4][5][14][15]
1. Instrumentation and Conditions:
-
System: HPLC with UV or PDA detector.
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 0.05 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 70 30 25 70 30 26 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard and dissolve in 50.0 mL of Mobile Phase A.
-
Sample Solution (0.5 mg/mL): Prepare the sample to be analyzed at the same concentration as the standard solution using Mobile Phase A as the diluent.
3. Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard solution in replicate to establish system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Purity is calculated based on the area percent of the main peak relative to the total peak area of all peaks.
Protocol 2: GC-MS Analysis with Derivatization
This protocol outlines a method for the analysis of this compound after derivatization.
1. Derivatization:
-
To approximately 1 mg of the sample in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. Instrumentation and Conditions:
-
System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
3. Analysis:
-
Inject the derivatized sample.
-
Purity is determined by the area percent of the derivatized main component. The mass spectrum is used for peak identification and to investigate co-eluting impurities.
Protocol 3: Purity Determination by Quantitative NMR (qNMR)
This protocol provides a framework for determining the absolute purity of this compound.
1. Instrumentation and Reagents:
-
System: NMR Spectrometer (≥400 MHz).
-
Internal Standard: Maleic Anhydride (certified purity ≥ 99.5%).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound and 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
3. NMR Acquisition Parameters:
-
Pulse Program: Standard quantitative 1D proton experiment.
-
Relaxation Delay (D1): ≥ 5 times the longest T1 of the protons of interest (typically 30-60 seconds).
-
Number of Scans (NS): 16 or higher for adequate signal-to-noise.
-
Pulse Angle: 90°.
4. Data Processing and Calculation:
-
Process the spectrum with an appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte (e.g., the methyl ester singlet) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualization of Workflows
Caption: HPLC Purity Analysis Workflow.
Caption: qNMR Absolute Purity Workflow.
Conclusion
The establishment of a reliable analytical standard for this compound is a critical step in research and drug development. While commercially available certified reference standards offer a convenient and traceable solution, a thorough in-house characterization provides a deeper understanding of the material and can be a viable alternative. The choice of analytical methodology—be it a stability-indicating HPLC method, a derivatization-based GC-MS approach, or an absolute qNMR determination—should be guided by the specific requirements of the analysis, including the need for impurity profiling, the nature of potential impurities, and regulatory considerations. By employing the detailed protocols and comparative insights provided in this guide, researchers can confidently establish and utilize analytical standards for this compound, ensuring the accuracy and integrity of their scientific endeavors.
References
-
United States Pharmacopeia. General Chapter <11> USP Reference Standards. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Ph. Eur. reference standards. [Link]
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The Value of Pharmacopeial Reference Standards. (2021, June 23). YouTube. [Link]
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Chaudhary, A., Shah, S., & Patil, S. (2023). ANALYTICAL METHOD VALIDATION OF TRANEXAMIC ACID INJECTION. YMER, 22(10). [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Determination of Anti-Haemorrhagic Ethamsylate and Anti-Fibrinolytic Tranexamic Acid in Combined Formulation using Green Assessment. (2023, November 6). ResearchGate. [Link]
-
Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Tranexamic Acid and Ethamsylate in. (2024, May 21). Acta Scientific. [Link]
-
European Pharmacopoeia Reference Standards. (2019). EDQM. [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021, January 18). MDPI. [Link]
-
Tranexamic Acid Methyl Ester. GLP Pharma Standards. [Link]
-
Tranexamic Acid Impurities. SynZeal. [Link]
-
Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]
-
Tranexamic Acid-impurities. Pharmaffiliates. [Link]
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Pauli, G. F., Chen, S. N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231. [Link]
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Derivatization reactions and reagents for gas chromatography analysis. (2012). InTech. [Link]
-
Tranexamic Acid EP Impurity E. SynZeal. [Link]
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This compound. PubChem. [Link]
-
Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. PubChem. [Link]
-
(1R,4r)-4-(((1R,4R)-4-(((1r,4R)-4-(Aminomethyl)cyclohexane-1-carboxamido)methyl)cyclohexane-1-carboxamido)methyl)cyclohexane-1-carboxylic Acid. Pharmaffiliates. [Link]
- Method for producing 4-(aminomethyl)cyclohexane carboxylic acid. (2021).
-
Tranexamic Impurities and Related Compound. Veeprho. [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]
-
USP: <11> Reference Standards - Draft published for Comment. (2024, May 15). ECA Academy. [Link]
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Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2021, October 13). National Center for Biotechnology Information. [Link]
-
qNMR. BIPM. [Link]
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How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? (2015, November 25). ResearchGate. [Link]
-
Acids: Derivatization for GC Analysis. (2005). In Encyclopedia of Analytical Science (Second Edition). [Link]
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European Journal of Biomedical and Pharmaceutical Sciences. (2026). [Link]
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Derivatization in GC. (n.d.). [Link]
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Differentiating Cis and Trans Isomers of Methyl 4-(Aminomethyl)cyclohexanecarboxylate: A Spectroscopic Comparison Guide
In the landscape of pharmaceutical development and materials science, the precise stereochemical structure of a molecule is not a trivial detail; it is a critical determinant of its biological activity, physical properties, and safety profile. For professionals in drug discovery and chemical synthesis, the ability to unambiguously distinguish between stereoisomers is a fundamental requirement. This guide provides an in-depth comparison of the spectroscopic data for the cis and trans isomers of methyl 4-(aminomethyl)cyclohexanecarboxylate, a key building block in the synthesis of various active pharmaceutical ingredients.
The structural difference between the cis and trans isomers of this 1,4-disubstituted cyclohexane derivative, while subtle, gives rise to distinct and measurable differences in their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. Understanding these differences is paramount for quality control, reaction monitoring, and final product characterization. This guide will delve into the theoretical underpinnings and present experimental data to provide a practical framework for differentiating these two isomers.
The Decisive Role of Cyclohexane Conformation
The key to understanding the spectroscopic differences between the cis and trans isomers lies in the chair conformation of the cyclohexane ring. In this low-energy conformation, substituents can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). The relative orientation of the aminomethyl and methyl carboxylate groups is fixed in each isomer, leading to distinct chemical environments for the ring's protons and carbons.
-
Trans Isomer: In its most stable conformation, the trans isomer can have both the aminomethyl and methyl carboxylate groups in equatorial positions (diequatorial). This arrangement minimizes steric hindrance.
-
Cis Isomer: The cis isomer is forced to have one substituent in an axial position and the other in an equatorial position (axial-equatorial).
This fundamental conformational difference is the primary driver of the variations observed in their respective spectra.
dot
Caption: Conformational difference between cis and trans isomers.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, which is directly influenced by its axial or equatorial position.
Generally, axial protons on a cyclohexane ring are more shielded (experience a weaker magnetic field) and thus appear at a lower chemical shift (upfield) compared to their equatorial counterparts.[1] This is due to the anisotropic effects of the surrounding C-C bonds.[1]
Key Differentiating Signals:
-
Methine Protons (H1 and H4): The protons on the carbons bearing the substituents (C1 and C4) are the most informative.
-
In the trans isomer , where both substituents are equatorial, the corresponding methine protons (H1 and H4) are axial. These protons will exhibit a broad multiplet with large axial-axial coupling constants (J_ax-ax ≈ 8-13 Hz) and will be shifted relatively upfield.
-
In the cis isomer , one methine proton will be axial and the other equatorial. This results in more complex and often narrower multiplets due to a mix of smaller axial-equatorial and equatorial-equatorial couplings. The chemical shifts of these protons will also differ significantly from the trans isomer.
-
-
Cyclohexane Ring Protons: The remaining methylene protons of the cyclohexane ring will appear as broad, overlapping multiplets. In the trans isomer, the signals for the axial and equatorial protons are often more separated than in the cis isomer due to the higher degree of symmetry in the diequatorial conformation.
Table 1: Comparative ¹H NMR Data (Predicted for Methyl Esters)
| Proton Assignment | cis-Isomer (Predicted δ, ppm) | trans-Isomer (Predicted δ, ppm) | Rationale for Difference |
| -OCH₃ | ~3.67 | ~3.66 | Minimal difference expected as it is distant from the stereocenter's direct influence. |
| -CH₂NH₂ | ~2.60 | ~2.55 | The orientation of the aminomethyl group (axial vs. equatorial) subtly alters the chemical environment. |
| H1 (CH-COOCH₃) | Broader, more downfield | Sharper, more upfield | The H1 proton's environment (axial vs. equatorial) and its coupling to neighboring protons are distinct. |
| H4 (CH-CH₂NH₂) | Different from H1 | Similar environment to H1 | In the cis isomer, H1 and H4 are inequivalent. In the trans, they are in more similar environments. |
| Cyclohexane CH₂ | 1.40 - 2.10 (complex overlap) | 1.20 - 2.00 (more resolved) | Higher symmetry in the trans isomer can lead to a less complex spectrum for the ring protons. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides complementary information. The chemical shifts of the cyclohexane ring carbons are influenced by steric interactions, particularly the γ-gauche effect. An axial substituent causes a shielding effect (an upfield shift of ~5-7 ppm) on the γ-carbons (carbons at position 3 relative to the substituent).
Key Differentiating Signals:
-
Ring Carbons (C2, C3, C5, C6):
-
In the cis isomer , the axial substituent will cause a noticeable upfield shift for the C3 and C5 carbons relative to the diequatorial trans isomer.
-
In the trans isomer , with both groups equatorial, this γ-gauche shielding is absent, and the ring carbons will resonate further downfield.
-
-
Substituent-Bearing Carbons (C1 and C4): The chemical shifts of C1 and C4 will also differ between the two isomers due to the different steric environments.
Table 2: Comparative ¹³C NMR Data (Predicted)
| Carbon Assignment | cis-Isomer (Predicted δ, ppm) | trans-Isomer (Predicted δ, ppm) | Rationale for Difference |
| C=O | ~176 | ~177 | Minor difference expected. |
| -OCH₃ | ~51 | ~51.5 | Minimal difference expected. |
| C1 (CH-COOCH₃) | ~42 | ~43 | Different steric environment for the carboxyl-bearing carbon. |
| C4 (CH-CH₂NH₂) | ~38 | ~40 | Different steric environment for the aminomethyl-bearing carbon. |
| -CH₂NH₂ | ~45 | ~46 | Subtle shift based on group orientation. |
| Ring CH₂ Carbons | Some signals shifted upfield | Signals generally downfield | The axial group in the cis isomer shields the γ-carbons (C3, C5). |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy provides information about the vibrational frequencies of functional groups. While many of the absorptions for the ester and amine groups will be similar in both isomers (e.g., C=O stretch, N-H stretch), the key differences often lie in the "fingerprint region" (below 1500 cm⁻¹).
The overall molecular symmetry and the vibrational coupling between different parts of the molecule are different for the cis and trans isomers. This can lead to subtle but consistent differences in the number, position, and intensity of peaks in the fingerprint region, particularly those associated with C-C stretching and CH₂ bending of the cyclohexane ring. The trans isomer, often having a higher degree of symmetry, may show a simpler spectrum with fewer bands in this region compared to the less symmetric cis isomer.
Table 3: Key IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Isomer-Specific Observations |
| N-H Stretch (Amine) | 3300 - 3500 (broad) | Largely similar for both isomers. |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Similar for both isomers. |
| C=O Stretch (Ester) | ~1735 | Position is very similar for both isomers. |
| C-O Stretch (Ester) | 1170 - 1250 | May show slight shifts between isomers. |
| Fingerprint Region | 800 - 1400 | The pattern of peaks will be distinct for each isomer, serving as a unique fingerprint. The trans isomer may exhibit a simpler spectrum. |
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) is generally not effective for distinguishing between these types of stereoisomers. The initial molecular ion ([M]⁺) will have the same mass-to-charge ratio (m/z) for both cis and trans isomers. Furthermore, the fragmentation patterns, which are dictated by bond strengths and the stability of resulting fragments, are typically very similar or identical for diastereomers and may not provide a reliable basis for differentiation.
Experimental Protocols
To obtain high-quality, reproducible data, the following experimental protocols are recommended.
dot
Caption: General workflow for spectroscopic analysis of isomers.
NMR Sample Preparation and Acquisition:
-
Sample Preparation: Accurately weigh 10-20 mg of the methyl 4-(aminomethyl)cyclohexanecarboxylate isomer into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆). Ensure the chosen solvent dissolves the sample completely and does not have signals that overlap with key analyte peaks.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Acquisition: Acquire the ¹H and ¹³C{¹H} NMR spectra on a spectrometer operating at a field strength of at least 400 MHz for protons to ensure adequate signal dispersion.
IR Sample Preparation and Acquisition:
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Sample Preparation (Thin Film): If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
Conclusion
The differentiation of cis and trans isomers of methyl 4-(aminomethyl)cyclohexanecarboxylate is reliably achieved through a combination of ¹H and ¹³C NMR spectroscopy. The key distinguishing features arise from the fixed conformational differences of the cyclohexane ring, which places the protons and carbons in unique chemical environments. ¹H NMR is particularly powerful, with the chemical shifts and coupling constants of the methine protons at C1 and C4 providing clear, diagnostic information. ¹³C NMR serves as an excellent confirmatory technique, with the γ-gauche effect providing a predictable upfield shift for the ring carbons of the cis isomer. While IR spectroscopy offers a unique fingerprint for each isomer, NMR provides a more detailed and readily interpretable dataset for unambiguous structural elucidation. For any researcher working with these or similar substituted cyclohexanes, a thorough understanding of these spectroscopic principles is essential for ensuring stereochemical purity and advancing their scientific objectives.
References
-
Jensen, F. R., Bushweller, C. H., & Beck, B. H. (n.d.). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society. [Link]
-
Brainly. (2023). How does NMR distinguish between axial and equatorial protons?. [Link]
Sources
A Comparative Guide to the Biological Activity of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate Derivatives
This guide provides a comprehensive comparison of the biological activities of derivatives of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. As researchers and drug development professionals, understanding the structure-activity relationships (SAR) of this scaffold is crucial for the design of novel therapeutics. This document synthesizes available data on their primary antifibrinolytic activity, alongside explorations into their anti-inflammatory and antimicrobial potential. While direct comparative data for a broad range of methyl ester derivatives is limited, this guide draws upon extensive research on the closely related tranexamic acid (the carboxylic acid form) derivatives to provide valuable insights.
Introduction: The Tranexamic Acid Scaffold
This compound is a derivative of tranexamic acid, a well-established antifibrinolytic agent. Tranexamic acid's mechanism of action involves the inhibition of plasmin, a serine protease crucial for the dissolution of fibrin clots. By blocking the lysine-binding sites on plasminogen, tranexamic acid prevents its conversion to plasmin and subsequent fibrinolysis. This activity has made it a staple in clinical settings to control bleeding. The modification of the carboxyl group to a methyl ester, as in this compound, and other derivatizations can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. This guide will delve into these modifications and their effects on biological activity.
Antifibrinolytic Activity: A Focus on Plasmin Inhibition
The primary and most well-documented biological activity of this compound derivatives is their ability to inhibit plasmin, thereby preventing the breakdown of fibrin clots. The potency of this inhibition is a key parameter in assessing the potential of these compounds as hemostatic agents.
Structure-Activity Relationship (SAR)
The core structure of tranexamic acid, with its cyclohexane ring and the spatial arrangement of the aminomethyl and carboxylate groups, is critical for its activity. Modifications to either of these functional groups can lead to significant changes in plasmin inhibitory potency.
-
Modifications to the Amino Group: N-acylation of the amino group generally leads to a decrease in antifibrinolytic activity. However, certain peptide-based derivatives have been explored to target the active site of plasmin, rather than the lysine-binding sites, offering a different mechanism of inhibition.
Comparative Inhibitory Activity
The following table summarizes the plasmin inhibitory activity of various tranexamic acid derivatives, providing a basis for understanding the SAR of this class of compounds. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by half.
| Compound/Derivative | Modification | Plasmin Inhibition IC50 (µM) | Reference |
| Tranexamic Acid | Parent Compound | ~10,000 | |
| N-Acetyl-tranexamic acid | Acetylation of the amino group | > 10,000 | |
| Tranexamic acid methyl ester | Esterification of the carboxyl group | Data not readily available | |
| YO-2 | Tranexamic acid-L-tyrosine-n-octylamide | Potent inhibitor | |
| PSI-112 | Tranexamic acid-based peptidomimetic | Potent inhibitor |
Note: The IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes. The significantly higher potency of YO-2 and PSI-112 highlights the potential of developing highly active plasmin inhibitors by targeting the enzyme's active site.
Experimental Protocol: In Vitro Plasmin Inhibition Assay (Chromogenic)
This protocol outlines a standard method for determining the plasmin inhibitory activity of test compounds using a chromogenic substrate.
Principle: Plasmin cleaves a synthetic chromogenic substrate, releasing a colored compound (p-nitroaniline), which can be quantified spectrophotometrically. The presence of an inhibitor reduces the rate of color development, and the IC50 can be calculated from a dose-response curve.
Materials:
-
Human Plasmin
-
Chromogenic Plasmin Substrate (e.g., S-2251: H-D-Val-Leu-Lys-pNA)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
-
Test compounds (dissolved in an appropriate solvent)
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, add 50 µL of Tris-HCl buffer to each well.
-
Add 10 µL of various concentrations of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 20 µL of human plasmin solution to each well (except the negative control) and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Exploring Beyond Antifibrinolysis: Anti-inflammatory and Antimicrobial Activities
While the primary focus has been on their antifibrinolytic properties, derivatives of this compound have also been investigated for other potential therapeutic applications.
Anti-inflammatory Effects
Recent studies have suggested that tranexamic acid may possess anti-inflammatory properties.[2][3][4][5] The mechanism is thought to be related to the inhibition of plasmin, which can cleave and activate various inflammatory mediators. By modulating plasmin activity, these compounds could potentially reduce the inflammatory cascade.
A systematic review has suggested that tranexamic acid has an anti-inflammatory effect in patients undergoing orthopedic surgery, as indicated by decreased levels of C-reactive protein and interleukin-6.[2][4][5] However, this effect was not consistently observed in other types of surgeries.[2][4][5] Further research is needed to fully elucidate the anti-inflammatory potential of this compound derivatives and their specific mechanisms of action.
This protocol is used to assess the potential anti-inflammatory effects of test compounds by measuring their ability to inhibit the release of pro-inflammatory cytokines from immune cells stimulated with LPS.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells like macrophages, leading to the release of pro-inflammatory cytokines such as TNF-α and IL-6. The inhibitory effect of a test compound on this process can be quantified using ELISA.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)
-
RPMI-1640 cell culture medium
-
Fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Culture and differentiate THP-1 cells into macrophage-like cells using PMA, or isolate PBMCs from healthy donors.
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine inhibition for each concentration of the test compound.
Antimicrobial Activity
There is emerging interest in the antimicrobial properties of cyclohexane derivatives. The structural features of these compounds, including their lipophilicity and the presence of amino and carboxyl groups, suggest they may interact with microbial cell membranes or essential enzymes.
While comprehensive studies on the antimicrobial spectrum of this compound derivatives are limited, some research on related aminocyclohexanecarboxylic acid derivatives has shown activity against certain bacterial strains. The mechanism of action is not yet fully understood and warrants further investigation.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining the MIC.[6][7][8][9][10]
Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the test compound. After incubation, the lowest concentration of the compound that inhibits visible bacterial growth is determined as the MIC.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform two-fold serial dilutions of the compound in MHB in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.
Visualizing the Concepts
To better illustrate the relationships and processes described in this guide, the following diagrams have been generated using Graphviz.
Caption: Mechanism of antifibrinolytic action.
Caption: Workflow for MIC determination.
Conclusion and Future Directions
This compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents. Their well-established antifibrinolytic activity, coupled with emerging evidence of anti-inflammatory and antimicrobial potential, provides a strong rationale for continued research.
Future studies should focus on:
-
Synthesizing and screening a broader library of methyl ester derivatives to establish a more direct and comprehensive SAR for this specific subclass.
-
Elucidating the precise mechanisms underlying their anti-inflammatory and antimicrobial effects.
-
Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of promising candidates.
By systematically exploring the biological activities of these compounds, the scientific community can unlock their full therapeutic potential for a range of clinical applications.
References
-
Hancock Laboratory. MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. [Link]
-
Microbe Online. Broth Dilution Method for MIC Determination. (2013, November 15). [Link]
- Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian journal of microbiology, 38, 369-380.
-
Svahn, C. M., Merenyi, F., Karlson, L., Widlund, L., & Grälls, M. (1986). Tranexamic acid derivatives with enhanced absorption. Journal of medicinal chemistry, 29(4), 448–453. [Link]
- Tengborn, L., Blombäck, M., & Berntorp, E. (2015). Tranexamic acid--an old drug still going strong and making a revival. Thrombosis research, 135(2), 231–242.
-
ResearchGate. Tranexamic Acid and Its Potential Anti-Inflammatory Effect: A Systematic Review | Request PDF. [Link]
-
Pure. Tranexamic Acid and Its Potential Anti-Inflammatory Effect: A Systematic Review. [Link]
-
OUCI. Tranexamic Acid and Its Potential Anti-Inflammatory Effect: A Systematic Review. [Link]
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- 4. pure.au.dk [pure.au.dk]
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A Comparative Guide to the Cost-Effective Synthesis of Methyl 4-(aminomethyl)cyclohexanecarboxylate
Introduction: The Strategic Importance of Methyl 4-(aminomethyl)cyclohexanecarboxylate
Methyl 4-(aminomethyl)cyclohexanecarboxylate, a key building block in the pharmaceutical industry, is the methyl ester of tranexamic acid. Tranexamic acid is an essential medication used to treat or prevent excessive blood loss from major trauma, postpartum bleeding, surgery, tooth extraction, heavy menstruation, and nosebleeds.[1] Its inclusion on the World Health Organization's List of Essential Medicines underscores its importance in global health.[1] The efficiency and cost-effectiveness of its synthesis are therefore of paramount importance to ensure its wide availability and affordability.
This guide provides an in-depth analysis of four distinct synthetic routes to methyl 4-(aminomethyl)cyclohexanecarboxylate, evaluating them based on cost, yield, safety, and scalability. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions when selecting a synthetic strategy.
Overview of Synthetic Strategies
The synthesis of methyl 4-(aminomethyl)cyclohexanecarboxylate primarily revolves around the construction of the 4-(aminomethyl)cyclohexanecarboxylic acid core structure, followed by esterification. The key challenge lies in achieving the desired trans stereochemistry, as the trans isomer is the biologically active form. The four routes analyzed in this guide are:
-
Route 1: Catalytic Hydrogenation of Methyl p-Aminobenzoate
-
Route 2: Multi-step Synthesis from Dimethyl Terephthalate
-
Route 3: Functional Group Transformation of 1,4-Cyclohexanedicarboxylic Acid
-
Route 4: From Ethyl 4-Oxocyclohexanecarboxylate via a Cyanohydrin Intermediate
The following diagram provides a high-level overview of the decision-making process for selecting a synthetic route.
Caption: A workflow diagram illustrating the key considerations for selecting a synthetic route.
Detailed Analysis of Synthetic Routes
Route 1: Catalytic Hydrogenation of Methyl p-Aminobenzoate
This is arguably the most direct route, involving the reduction of the aromatic ring of methyl p-aminobenzoate. The starting material, methyl p-aminobenzoate, is readily prepared via Fischer esterification of p-aminobenzoic acid.
Caption: Reaction scheme for the synthesis via catalytic hydrogenation of methyl p-aminobenzoate.
Causality Behind Experimental Choices:
-
Esterification First: The esterification of p-aminobenzoic acid is performed first to protect the carboxylic acid from reduction during the subsequent hydrogenation step.
-
Catalyst and Conditions: A ruthenium-on-carbon (Ru/C) catalyst is often employed for the hydrogenation of the benzene ring, as it is effective for this transformation.[2] The reaction typically requires high pressure and temperature to overcome the stability of the aromatic ring.[2] The use of an alkali metal hydroxide, such as sodium hydroxide, has been shown to reduce the required catalyst loading and allow for its repeated use, making the process more economically viable.[2]
-
Isomer Control: The hydrogenation of the aromatic ring typically yields a mixture of cis and trans isomers.[3] Achieving a high trans to cis ratio is a significant challenge. Some methods report achieving a trans:cis ratio of up to 4.6:1 directly from the hydrogenation.[3] Separation of the desired trans isomer can be achieved by fractional crystallization or by converting the mixture to a salt, taking advantage of the different solubilities of the cis and trans salts.
Cost-Effectiveness Analysis:
This route is attractive due to its relatively few steps. The starting materials, p-aminobenzoic acid and methanol, are inexpensive bulk chemicals. The main cost driver is the ruthenium catalyst and the high-pressure hydrogenation equipment. However, the ability to recycle the catalyst can mitigate this cost.
Route 2: Multi-step Synthesis from Dimethyl Terephthalate
This route offers an alternative that avoids some of the more hazardous reagents of older methods and can produce a high-purity product. A notable seven-step synthesis has been reported with a 59.2% overall yield and 99.6% purity.[1][4]
Caption: Synthetic pathway starting from ethyl 4-oxocyclohexanecarboxylate.
Causality Behind Experimental Choices:
-
Introduction of the Cyano Group: The synthesis begins with the formation of a cyanohydrin from the starting ketone using sodium cyanide. T[5]his introduces the carbon atom that will become the aminomethyl group.
-
Reductive Amination: The cyano group is then reduced to a primary amine. This is typically achieved through catalytic hydrogenation, often in the presence of ammonia to suppress the formation of secondary amines. *[5] Mild Conditions: A key advantage of this route is that it generally employs milder reaction conditions compared to the high-pressure hydrogenation of aromatic rings.
[5]Cost-Effectiveness Analysis:
Ethyl 4-oxocyclohexanecarboxylate is a commercially available starting material. The use of highly toxic sodium cyanide is a major drawback of this route, requiring stringent safety protocols and specialized waste handling, which adds to the cost. However, the avoidance of high-pressure reactors can be a significant cost saving in terms of capital expenditure.
Comparative Data Summary
| Metric | Route 1 (from p-Aminobenzoic Acid) | Route 2 (from Dimethyl Terephthalate) | Route 3 (from 1,4-Cyclohexanedicarboxylic Acid) | Route 4 (from Ethyl 4-Oxocyclohexanecarboxylate) |
| Starting Material Cost | Low | Low | Low | Moderate |
| Number of Steps | Low (2-3) | High (7) | Moderate (4-5) | Moderate (5-6) |
| Overall Yield | Moderate to High | High (reported 59.2%) | [1] Moderate (highly dependent on selectivity) | Moderate |
| Key Reagents | Ru/C, H2, NaOH | Ni/Al2O3, Ru-Al2O3, KOH | SOCl2, NH3, NaBr, NaOH or NaN3 | NaCN, POCl3, Raney Ni, Pd/C |
| Key Conditions | High pressure, high temperature | Moderate to high temperature | Moderate | Moderate |
| Safety Concerns | High-pressure H2 | Use of various solvents and reagents | Potentially explosive NaN3 | Highly toxic NaCN |
| Scalability | Good, with appropriate infrastructure | Excellent, proven on a larger scale | Moderate, depends on handling of hazardous reagents | Good, but requires specialized handling of cyanide |
Experimental Protocols
Protocol for Route 1: Catalytic Hydrogenation of Methyl p-Aminobenzoate
Step 1: Esterification of p-Aminobenzoic Acid 1[6]. To a round-bottom flask, add p-aminobenzoic acid (1 eq), methanol (10-20 eq), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq). 2. Reflux the mixture for 2-4 hours, monitoring the reaction by TLC. 3. After cooling, neutralize the mixture with a saturated solution of sodium bicarbonate. 4. The product, methyl p-aminobenzoate, will precipitate and can be collected by filtration.
Step 2: Hydrogenation of Methyl p-Aminobenzoate 1[2][3]. In a high-pressure autoclave, charge methyl p-aminobenzoate (1 eq), 5% Ru/C catalyst (typically 5-10 wt%), and an aqueous solution of sodium hydroxide. 2. Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 50-200 kg/cm ². 3. Heat the mixture to 90-200°C with stirring for several hours. 4. After cooling and venting the hydrogen, filter the catalyst. 5. Acidify the filtrate to precipitate the product, which is a mixture of cis and trans isomers of 4-(aminomethyl)cyclohexanecarboxylic acid. 6. The acid can then be esterified to the methyl ester using standard Fischer esterification conditions.
Conclusion and Recommendations
The choice of the most cost-effective synthetic route to methyl 4-(aminomethyl)cyclohexanecarboxylate is highly dependent on the specific manufacturing context, including the scale of production, available equipment, and safety regulations.
-
For large-scale industrial production, Route 2 (from Dimethyl Terephthalate) appears to be a very strong candidate. It has a high reported overall yield and purity, and it avoids some of the most hazardous reagents. A[1]lthough it has more steps, the process has been optimized for efficiency.
-
Route 1 (from p-Aminobenzoic Acid) is the most direct and has high atom economy. If the infrastructure for high-pressure hydrogenation is available and the catalyst can be efficiently recycled, this route can be very cost-effective.
-
Route 4 (from Ethyl 4-Oxocyclohexanecarboxylate) offers the advantage of milder conditions, avoiding high-pressure reactions. However, the use of sodium cyanide is a significant safety and environmental concern that must be carefully managed.
[5]* Route 3 (from 1,4-Cyclohexanedicarboxylic Acid) is theoretically appealing due to the inexpensive starting material, but its practical cost-effectiveness depends heavily on achieving high selectivity in the mono-functionalization step and the safe handling of potentially hazardous reagents like sodium azide.
Ultimately, a thorough process hazard analysis and a detailed cost-of-goods calculation for each route, based on bulk raw material prices and local operational costs, are necessary to make the final, optimal decision.
References
-
LookChem. (n.d.). An improved and practical synthesis of tranexamic acid. Retrieved from [Link]
-
ResearchGate. (2025). An Improved and Practical Synthesis of Tranexamic Acid. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]
-
ResearchGate. (2024). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Retrieved from [Link]
- Google Patents. (n.d.). US3932497A - Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.
- Google Patents. (n.d.). CN100427457C - The preparation method of p-aminobenzoic acid.
- Google Patents. (n.d.). WO2015104721A2 - An improved process for the preparation of tranexamic acid.
-
ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.
- Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
- Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
-
Sciencemadness.org. (2017). methyl 4-aminobenzoate synthesis report. Retrieved from [Link]
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- 3. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 4. An improved and practical synthesis of tranexamic acid - Lookchem [lookchem.com]
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- 6. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]
A Comparative Guide to the Validation of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate Purity by HPLC
Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its specific stereochemistry and high purity are paramount, as even minute impurities—be they structural isomers, stereoisomers, or process-related contaminants—can significantly impact the safety and efficacy of the final drug product. Therefore, a robust, validated analytical method for purity assessment is not merely a quality control checkpoint but a foundational pillar of drug development and manufacturing.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity validation of this compound. We will delve into the causality behind methodological choices, present comparative data, and provide a detailed, field-proven HPLC protocol, adhering to the stringent standards of international regulatory bodies.
The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)
For assessing the purity and quantifying related substances of this compound, RP-HPLC is the predominant methodology. Its widespread adoption is due to its high resolving power, robustness, and adaptability.
Causality of Methodological Choices
The molecular structure of this compound—a non-aromatic molecule with a primary amine and an ester group—presents a unique analytical challenge: the absence of a strong UV chromophore. This fundamentally dictates the choice of detector.
-
Column Selection: A C18 (octadecylsilyl) stationary phase is the logical starting point. Its non-polar nature provides effective retention for the cyclohexyl ring, allowing for separation based on subtle differences in polarity among the analyte and its potential impurities.
-
Mobile Phase Strategy: The presence of the primary amine group (-NH2) necessitates careful pH control of the mobile phase. At acidic to neutral pH, the amine is protonated (-NH3+), enhancing its solubility in the aqueous mobile phase but also increasing the risk of peak tailing due to interaction with residual silanols on the silica support. Therefore, a buffered mobile phase (e.g., ammonium formate or phosphate buffer) is essential to ensure consistent ionization and symmetrical peak shapes. An organic modifier like acetonitrile or methanol is used to elute the analyte from the column.
-
Detection: Given the lack of a UV-absorbing moiety, universal detectors that do not rely on chromophores are required.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are excellent choices. They nebulize the eluent, evaporate the solvent, and measure the light scattered by the remaining non-volatile analyte particles. This provides a response proportional to the mass of the analyte, making it ideal for purity determinations where impurity standards may not be available.
-
Derivatization: An alternative, albeit more complex, approach involves pre-column or post-column derivatization to attach a UV-active tag (e.g., a dansyl or benzoyl group) to the primary amine. While this allows for the use of highly sensitive UV detectors, the derivatization reaction itself must be validated for completeness and consistency, adding significant complexity to the workflow.
-
HPLC Analysis Workflow
Caption: High-level workflow for HPLC purity analysis.
A Comparative Analysis of Alternative Methodologies
While RP-HPLC is the primary choice, a comprehensive validation strategy should consider orthogonal methods that provide complementary information. Each technique offers distinct advantages and limitations.
A. Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating volatile compounds.[1] Given the analyte's relatively low molecular weight, GC is a plausible alternative, particularly for identifying volatile organic impurities from the synthesis process.
-
Principle: Separation occurs in a gaseous mobile phase based on the compound's boiling point and interaction with a stationary phase within a capillary column.
-
Field-Proven Insights: Direct analysis of primary amines by GC can be problematic. The highly basic nature of the amine group leads to strong interactions with the column material, resulting in poor peak shape (tailing) and potential sample loss.[2] To mitigate this, derivatization is often employed to convert the amine into a less polar, more volatile derivative (e.g., a silyl or acetyl derivative), which improves chromatographic performance significantly.[3]
-
Verdict: GC is best suited as a complementary method for specific applications, such as quantifying residual solvents or volatile starting materials, rather than as the primary tool for overall purity assessment.
B. Chiral Chromatography
The analyte, this compound, possesses two chiral centers. The designation (1R,4R) specifies a single stereoisomer. However, synthetic processes can potentially generate other stereoisomers (diastereomers and enantiomers) which may have different pharmacological and toxicological profiles.
-
Principle: Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to their separation. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives) or cyclodextrins.[4]
-
Field-Proven Insights: This technique is not just an alternative; it is essential for confirming the stereochemical purity of the compound. A standard RP-HPLC method will not separate enantiomers and may not separate all diastereomers. A dedicated chiral method, either on HPLC or Supercritical Fluid Chromatography (SFC), is required to ensure the correct stereoisomer is present and to quantify any undesired isomers.[5]
-
Verdict: Mandatory for full characterization and quality control. It is an orthogonal and necessary component of a complete validation package, not a replacement for the primary RP-HPLC purity method.
C. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary analytical method for purity determination without the need for identical reference standards for impurities.[6][7]
-
Principle: The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8] By accurately weighing the sample and a certified internal standard of known purity into the same NMR tube, the absolute purity of the target analyte can be calculated.
-
Field-Proven Insights: qNMR offers a significant advantage as an orthogonal technique to chromatography.[7] It can detect and quantify impurities that may not be visible by HPLC (e.g., those that co-elute or do not respond in the detector) as well as inorganic impurities.[7] However, its sensitivity is generally lower than that of HPLC, making it less suitable for quantifying trace-level impurities.
-
Verdict: An excellent, high-accuracy method for assigning the purity value to a primary reference standard. It provides a robust, independent verification of the purity value obtained by HPLC, strengthening the overall validation package.
At-a-Glance Method Comparison
The following table summarizes the key performance attributes of each analytical technique for the validation of this compound purity.
| Parameter | RP-HPLC with ELSD/CAD | Gas Chromatography (GC) | Chiral Chromatography | Quantitative NMR (qNMR) |
| Primary Application | Purity & Related Substances | Volatile Impurities & Solvents | Stereoisomeric Purity | Absolute Purity & Reference Standard Characterization |
| Specificity | High for structural isomers | High for volatile compounds | High for stereoisomers | High for structurally distinct molecules |
| Sensitivity (Typical LOQ) | ~0.05 - 0.1% | ~0.01 - 0.05% (for suitable analytes) | ~0.05 - 0.1% | ~0.1 - 0.5% |
| Precision (RSD) | < 5% for impurities | < 10% for trace analysis | < 5% for isomeric impurities | < 1% for main component |
| Throughput | Moderate to High | Moderate | Low to Moderate | Low |
| Key Advantage | Robust, versatile, and the industry standard for purity. | Excellent for volatile impurities. | The only way to confirm stereochemical purity. | Primary method; no need for impurity standards.[6] |
| Key Limitation | Requires universal detector; won't separate enantiomers. | Amine activity can cause poor peak shape; derivatization often needed.[2] | Requires specialized columns and method development. | Lower sensitivity for trace impurities; potential signal overlap. |
A Validated HPLC Protocol: From Theory to Practice
This section provides a detailed, step-by-step protocol for the HPLC-ELSD/CAD method. This protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) to ensure the chromatographic system is performing adequately before any sample analysis, as mandated by pharmacopeial guidelines like USP <621>.[9][10]
Experimental Protocol: HPLC Purity Determination
| Parameter | Condition | Rationale |
| Instrument | High-Performance Liquid Chromatograph | Standard platform for pharmaceutical analysis. |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) | Universal detection for non-chromophoric analyte. |
| Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm | Robust C18 column with good peak shape for basic compounds. |
| Mobile Phase A | 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid | Buffered aqueous phase to ensure consistent protonation of the amine. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 0-5 min (5% B), 5-25 min (5% to 60% B), 25-30 min (60% B), 30.1-35 min (5% B) | Gradient elution to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature for reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Sample Diluent | Mobile Phase A | Ensures sample is fully dissolved and compatible with the mobile phase. |
| Standard Conc. | 1.0 mg/mL | For system suitability and identification. |
| Sample Conc. | 1.0 mg/mL | For purity analysis. |
System Suitability Test (SST) Protocol
As per ICH and USP guidelines, SSTs are integral to method validation and routine analysis.[11][12] Before sample analysis, perform five replicate injections of the standard solution.
-
Tailing Factor (T): The tailing factor for the main peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD): The %RSD for the peak area of the five replicate injections should be ≤ 2.0%.
-
Theoretical Plates (N): The plate count for the main peak should be ≥ 2000.
Validation Logic Diagram
The following diagram illustrates the decision-making process during method validation, grounded in the principles of ICH Q2(R1).[13][14][15]
Caption: Decision workflow for analytical method validation.
Conclusion: An Integrated Analytical Strategy
The validation of purity for this compound demands a multi-faceted analytical approach. While a well-developed RP-HPLC method with a universal detector like ELSD or CAD serves as the cornerstone for quantifying purity and related substances, it cannot stand alone. A comprehensive and scientifically sound validation package must be built on the principle of orthogonality:
-
RP-HPLC establishes the primary purity profile.
-
Chiral Chromatography confirms the critical stereochemical identity and purity.
-
GC can be employed to control for volatile and process-related impurities.
-
qNMR provides an absolute, independent confirmation of the primary reference standard's purity.
By integrating these techniques, researchers, scientists, and drug development professionals can build a robust, self-validating system that ensures the quality of this vital intermediate, thereby safeguarding the integrity of the final pharmaceutical product.
References
- Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP)
- Title: ICH Q2(R1)
- Title: <621> CHROMATOGRAPHY Source: USP URL
- Title: qNMR: A powerful tool for purity determination Source: RSSL URL
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL
- Title: Generic GC–FID for Volatile Amine Quantitation in Pharma Source: LCGC International URL
- Source: Pharmtech.
- Source: US Pharmacopeia (USP)
- Title: Q2(R1)
- Title: Revised ICH Guideline Q2(R1)
- Title: Are You Sure You Understand USP <621>?
- Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: Journal of Medicinal Chemistry - ACS Publications URL
- Source: National Institutes of Health (NIH)
- Title: A Guide to Quantitative NMR (qNMR)
- Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
- Title: Gas chromatographic analysis of amine mixtures in drug formulations Source: PubMed URL
- Source: PubMed Central (PMC)
- Title: Separation and Characterization of Amine Drugs and Their Enantiomers by Capillary Column Gas Chromatography-Mass Spectrometry Source: Journal of AOAC INTERNATIONAL URL
- Title: Amines Analysis by Packed Column GC Source: LabRulez GCMS URL
- Title: Novel methods of chiral separation Source: Mapping Ignorance URL
- Title: Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor Source: PubMed URL
- Title: Chiral Chromatography Frequently Asked Questions Source: Sigma-Aldrich URL
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A Senior Application Scientist's Guide to Protecting Group Strategies for 4-(Aminomethyl)cyclohexanecarboxylate
Introduction: The Strategic Importance of 4-(Aminomethyl)cyclohexanecarboxylate and its Protection
4-(Aminomethyl)cyclohexanecarboxylate, a bifunctional cycloaliphatic building block, serves as a critical scaffold in medicinal chemistry and materials science. Its rigid cyclohexane core imparts conformational constraint, while the primary amine and carboxylic acid functionalities offer versatile handles for synthetic elaboration. However, the simultaneous presence of a nucleophilic amine and an electrophilic carboxylic acid necessitates a carefully planned protecting group strategy to achieve chemoselectivity in multi-step syntheses.[1]
The choice of protecting groups is not merely a matter of convenience; it is a strategic decision that dictates the feasibility, efficiency, and success of a synthetic route. An ideal protecting group should be introduced in high yield, remain stable throughout subsequent reaction steps, and be selectively removed under mild conditions that do not compromise the integrity of the target molecule.[2][3] This guide provides a comparative analysis of common protecting groups for both the amino and carboxyl moieties of 4-(aminomethyl)cyclohexanecarboxylate, grounded in mechanistic principles and supported by experimental protocols. We will explore the concept of orthogonality, a cornerstone of modern synthesis that allows for the sequential deprotection of functional groups, enabling the construction of complex molecular architectures.[4][5][6][7]
Part 1: Protection of the Amino Group
The primary amine of 4-(aminomethyl)cyclohexanecarboxylate is a potent nucleophile and base. Its reactivity must be masked to prevent unwanted side reactions during transformations involving the carboxyl group, such as esterification or amide bond formation. The most prevalent amine protecting groups are carbamates, which effectively temper the amine's nucleophilicity.[8][9]
Common Amine Protecting Groups: A Comparative Overview
We will focus on the three most widely adopted amine protecting groups in pharmaceutical and peptide chemistry: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).
| Protecting Group | Structure | Common Protection Reagent | Deprotection Conditions | Key Advantages & Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl)[10][11][12] | Pro: Stable to base, hydrogenolysis, and mild nucleophiles. Widely used and cost-effective.[13] Con: Requires strong acid for removal, which may not be suitable for acid-labile substrates. | |
| Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[14][15] | Pro: Stable to acidic and basic conditions.[16] Orthogonal to Boc. Con: Not compatible with reactions using reducing agents or catalysts that can be poisoned. Hydrogenolysis may not be suitable for molecules with other reducible groups (e.g., alkynes, alkenes). | |
| Fmoc | Fmoc-OSu, Fmoc-Cl | Base (e.g., Piperidine in DMF)[8][17] | Pro: Cleaved under very mild, non-acidic conditions. Orthogonal to both Boc and Cbz. Con: Base-lability limits its use with base-sensitive functional groups or reactions requiring strong basic conditions. |
Mechanism of Protection and Deprotection
The choice of a protecting group is intrinsically linked to its removal conditions. Understanding the mechanisms allows for logical troubleshooting and optimization.
Caption: Deprotection pathways for common amine protecting groups.
-
Boc Deprotection (Acidolysis): The mechanism involves protonation of the carbamate carbonyl by a strong acid like trifluoroacetic acid (TFA), followed by the loss of a stable tert-butyl cation to form a carbamic acid, which spontaneously decarboxylates to yield the protonated amine.[9][12]
-
Cbz Deprotection (Hydrogenolysis): The benzylic C-O bond is susceptible to cleavage by catalytic hydrogenation. The reaction, typically mediated by palladium on carbon (Pd/C), reduces the Cbz group to yield the free amine, toluene, and carbon dioxide.[16][14][18]
-
Fmoc Deprotection (Base-mediated β-elimination): The fluorenyl ring system has an acidic proton at the C9 position. A base, such as piperidine, abstracts this proton, initiating an E1cb-type elimination that liberates the free amine and a dibenzofulvene-piperidine adduct.[2]
Experimental Protocol: Boc Protection of 4-(Aminomethyl)cyclohexanecarboxylate
Rationale: The Boc group is selected for its robust stability under a wide range of conditions, making it a reliable choice for early-stage protection. The use of (Boc)₂O with a mild base like sodium bicarbonate in a biphasic system ensures efficient reaction while simplifying purification.[11]
-
Dissolution: Suspend 4-(aminomethyl)cyclohexanecarboxylate (1.0 eq) in a 1:1 mixture of Dioxane and Water.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the suspension and stir until the solid dissolves.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in Dioxane dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Concentrate the mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
-
Acidification & Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1M HCl solution. A white precipitate of the product should form. Extract the product into ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product, typically as a white solid.[19]
Part 2: Protection of the Carboxyl Group
The carboxylic acid is protected to prevent it from acting as a nucleophile (as a carboxylate) or undergoing unwanted reactions during transformations targeting the amino group. The most common strategy is its conversion to an ester.[7][8]
Common Carboxyl Protecting Groups: A Comparative Overview
The choice of ester is dictated by the desired deprotection method, which must be orthogonal to the amine protecting group.
| Protecting Group | Structure | Common Protection Method | Deprotection Conditions | Key Advantages & Disadvantages |
| Methyl (Me) Ester | Fischer Esterification (MeOH, H⁺) | Saponification (e.g., LiOH, NaOH)[20][21] | Pro: Simple to install. Con: Basic hydrolysis conditions are harsh and not compatible with base-labile groups like Fmoc. | |
| Benzyl (Bn) Ester | Benzyl bromide (BnBr) + Base | Catalytic Hydrogenolysis (H₂, Pd/C)[18][22][23] | Pro: Stable to both acidic and basic conditions. Orthogonal to Boc and Fmoc. Con: Deprotection conditions are identical to those for Cbz, preventing their simultaneous orthogonal use. | |
| tert-Butyl (tBu) Ester | Isobutylene, H⁺ | Strong Acid (e.g., TFA, HCl)[8][24] | Pro: Stable to base and hydrogenolysis. Orthogonal to Cbz and Fmoc. Con: Deprotection conditions are identical to those for Boc, preventing their simultaneous orthogonal use. |
Workflow for Ester Protection and Deprotection
The synthetic logic for carboxyl protection mirrors that of amines, focusing on achieving selective cleavage.
Caption: Protection and deprotection routes for carboxylic acids.
Part 3: Orthogonal Protection Strategies in Practice
The power of protecting groups is fully realized when they are used in an orthogonal set, allowing for the selective deprotection of one group while others remain intact.[4][25] This is essential when 4-(aminomethyl)cyclohexanecarboxylate is used as a linker, requiring sequential modification at both the N- and C-termini.
Case Study: A Boc/Bn Orthogonal Strategy
A common and highly effective orthogonal pairing is the acid-labile Boc group for the amine and the hydrogenolysis-labile Benzyl ester for the carboxyl group. This allows for two distinct, non-interfering deprotection pathways.
Synthetic Scenario: Couple the carboxylic acid of Boc-protected 4-(aminomethyl)cyclohexanecarboxylate to an amino acid ester (e.g., H₂N-Gly-OMe), followed by selective deprotection of the Boc group to expose the amine for further elongation.
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The Strategic Advantage of Stereochemistry: A Comparative Guide to (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate in Advanced Drug Development
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that profoundly influences the efficacy, selectivity, and safety profile of a therapeutic candidate. This guide provides an in-depth technical analysis of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate , a key intermediate that offers distinct advantages in the synthesis of complex molecular architectures. We will objectively compare its performance with potential alternatives, supported by experimental insights, to illuminate its strategic value in modern medicinal chemistry.
Introduction to this compound: A Building Block Defined by its Geometry
This compound is a disubstituted cyclohexane derivative characterized by a trans stereochemical relationship between the aminomethyl and methyl carboxylate groups. This specific three-dimensional arrangement is not a trivial detail; it imparts a rigid and defined conformation that is crucial for precise molecular recognition by biological targets. The structural rigidity of the cyclohexane ring, combined with the specific spatial orientation of its functional groups, makes it an invaluable scaffold for the synthesis of molecules designed to fit into well-defined binding pockets of enzymes and receptors.
This guide will delve into a key application of this building block: its use in the development of dual-target inhibitors, a burgeoning area in cancer therapy. Specifically, we will explore its role in the synthesis of dual inhibitors of Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).
Application Focus: Engineering Dual PARP/HDAC Inhibitors for Cancer Therapy
The concurrent inhibition of PARP and HDAC has emerged as a promising strategy in oncology, particularly for cancers with deficiencies in DNA repair pathways.[1] Olaparib, a potent PARP inhibitor, has seen significant clinical success. However, combination therapies with HDAC inhibitors can offer synergistic effects. The design of single molecules that can inhibit both targets is an elegant approach to improving therapeutic outcomes.[1][2]
The synthesis of such dual inhibitors often involves the modification of a known inhibitor scaffold, like that of Olaparib, with a linker and a zinc-binding group characteristic of HDAC inhibitors, such as a hydroxamic acid. This compound serves as an ideal linker in this context. Its amine functionality provides a reactive handle for coupling to the core inhibitor structure, while the ester can be hydrolyzed and further functionalized or directly coupled to the zinc-binding moiety.
Caption: Synthetic approach to dual PARP/HDAC inhibitors.
The Critical Role of Stereochemistry: A Comparative Perspective
The trans-isomer provides a linear, extended conformation, which is often crucial for bridging two distinct binding domains or for positioning functional groups at an optimal distance for interaction with a target protein. In contrast, the cis-isomer would adopt a more bent or folded conformation, which could lead to a suboptimal fit within the binding site, steric clashes, or an incorrect orientation of the pharmacophoric elements.
Table 1: Hypothetical Comparison of Cis vs. Trans Isomers in Drug Design
| Feature | (1R,4R)-trans-isomer | (1R,4S)-cis-isomer (Hypothetical) | Rationale |
| Conformation | Extended, linear | Bent, folded | The trans-substituents on the cyclohexane ring are in a diaxial or diequatorial arrangement, leading to a more linear geometry. |
| Binding Affinity | Potentially Higher | Potentially Lower | The extended conformation of the trans-isomer is more likely to span the required distance and orient functional groups correctly for optimal binding. |
| Selectivity | Potentially Higher | Potentially Lower | A precise geometric fit, as offered by the trans-isomer, often correlates with higher selectivity for the intended target over off-targets. |
| Synthetic Accessibility | Well-established | May require specific synthetic routes | The thermodynamic stability of the trans-isomer often makes it the more readily accessible product in many synthetic sequences. |
This principle is supported by studies on other cyclic systems where the stereochemistry of substituents dramatically influences biological activity. For instance, comparative analyses of cis and trans isomers of other neurologically active compounds have demonstrated that only one isomer exhibits the desired pharmacological effect, highlighting the stringent stereochemical requirements of receptor binding.
Experimental Protocols
The following are representative experimental protocols for the key synthetic transformations involving this compound in the context of synthesizing dual PARP/HDAC inhibitors.
Protocol 1: Amide Coupling of this compound to a Carboxylic Acid-Functionalized PARP Inhibitor Core
Objective: To form the key amide bond connecting the building block to the core inhibitor scaffold.
Materials:
-
Carboxylic acid-functionalized PARP inhibitor core (1.0 eq)
-
This compound hydrochloride (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard workup and purification reagents
Procedure:
-
To a solution of the carboxylic acid-functionalized PARP inhibitor core in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound hydrochloride to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide-linked intermediate.
Caption: Workflow for amide coupling.
Protocol 2: Hydrolysis of the Methyl Ester and Formation of the Hydroxamic Acid
Objective: To convert the methyl ester of the intermediate to the final hydroxamic acid, the zinc-binding moiety.
Materials:
-
Amide-linked intermediate from Protocol 1 (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
THF/Water mixture
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)
-
EDC (1.5 eq)
-
HOBt (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard workup and purification reagents
Procedure:
-
Ester Hydrolysis: Dissolve the amide-linked intermediate in a mixture of THF and water. Add LiOH and stir at room temperature until the hydrolysis is complete (monitored by LC-MS). Acidify the reaction mixture with 1N HCl and extract the carboxylic acid product.
-
Hydroxamic Acid Formation: Dissolve the resulting carboxylic acid in anhydrous DMF. Add EDC, HOBt, and DIPEA, and stir for 15 minutes. Add hydroxylamine hydrochloride and continue stirring at room temperature for 12-16 hours.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the final dual PARP/HDAC inhibitor by preparative HPLC.
Conclusion: The Strategic Choice for Precision Drug Design
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists aiming to design highly specific and potent therapeutic agents. Its rigid, trans-configured scaffold provides a predictable and optimal geometry for interacting with biological targets, a feature that is paramount in the development of next-generation drugs such as dual-target inhibitors. While its cis-isomer and other flexible linkers may be synthetically accessible, they are unlikely to replicate the precise spatial arrangement required for high-affinity binding and potent biological activity. The experimental evidence from the broader field of medicinal chemistry consistently underscores the importance of stereochemical control, making this compound a superior choice for rational drug design.
References
-
Yuan, Y. et al. Olaparib hydroxamic acid derivatives as dual PARP and HDAC inhibitors for cancer therapy. Eur. J. Med. Chem.139 , 376-388 (2017). Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12721444, this compound. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12721443, cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride. Available at: [Link]
-
Ma, L. et al. Novel dual inhibitors of PARP and HDAC induce intratumoral STING-mediated antitumor immunity in triple-negative breast cancer. Acta Pharm. Sin. B14 , 256-271 (2024). Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate: A Guide for Laboratory Professionals
This guide provides a detailed protocol for the proper disposal of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, a key reagent in pharmaceutical development and chemical synthesis. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document synthesizes information from safety data sheets of structurally similar compounds and general chemical waste management principles to offer a comprehensive operational plan.
Understanding the Compound: Hazard Profile and Characteristics
Key Hazard Considerations:
-
Corrosivity and Irritation: The presence of the aminomethyl group suggests the compound is a weak base and may be corrosive or irritating to the skin and eyes. A related compound, trans-4-(Aminomethyl)cyclohexanecarboxylic acid, is classified as a skin and eye irritant[1]. The hydrochloride salt of a similar ester is known to cause serious eye damage[2].
-
Potential for Harmful Vapors: Although data on inhalation toxicity is limited, it is prudent to handle this compound in a well-ventilated area to avoid inhaling any potential vapors or aerosols.
-
Flammability: The flash point for the related "METHYL 4-(AMINOMETHYL)CYCLOHEXANECARBOXYLATE" (CAS 23199-14-6) is 106.2°C, indicating it is not highly flammable but will burn[3].
| Property | Value (for related CAS 23199-14-6) | Source |
| Molecular Formula | C9H17NO2 | [4] |
| Molecular Weight | 171.24 g/mol | [4] |
| Boiling Point | 240.7°C at 760 mmHg | [3] |
| Flash Point | 106.2°C | [3] |
| Density | 1.014 g/cm³ | [3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the potential for skin and eye irritation, appropriate personal protective equipment is mandatory when handling this compound.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are required. A face shield should be used if there is a risk of splashing.
-
Skin and Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: Use in a well-ventilated laboratory or under a chemical fume hood. If significant aerosolization is anticipated, consult your institution's Environmental Health and Safety (EHS) office regarding the need for respiratory protection.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Although not highly flammable, it is good practice to remove any potential ignition sources from the spill area.
-
Containment: For liquid spills, contain the material using an inert absorbent such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels for large spills.
-
Neutralization (for small spills): For very small spills, cautious neutralization with a weak acid (e.g., citric acid solution) can be considered, followed by absorption.
-
Collection: Carefully scoop the absorbed material and any contaminated debris into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: The collected spill waste must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it should be treated as a hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain. [5]
-
Waste Identification and Segregation:
-
This compound should be segregated as a non-halogenated organic waste.
-
Due to its amine functionality, it is basic. Avoid mixing it with acidic waste streams to prevent a potentially exothermic neutralization reaction.
-
Keep it separate from strong oxidizing agents.
-
-
Containerization:
-
Use a designated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with organic amines and esters (e.g., high-density polyethylene).
-
The label must include the words "Hazardous Waste," the full chemical name: "this compound," and the associated hazards (e.g., "Irritant," "Corrosive").
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
The storage area should be cool, dry, and well-ventilated, away from heat and direct sunlight.
-
Ensure the container is tightly sealed to prevent the release of vapors.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's certified hazardous waste disposal service.
-
The most probable method of final disposal for this type of organic compound is incineration at a licensed facility.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 4-(AMINOMETHYL)CYCLOHEXANECARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 4. This compound | C9H17NO2 | CID 12721444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
A Senior Application Scientist's Guide to Handling (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
This document provides essential safety protocols for the handling and disposal of (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. As a research chemical, comprehensive hazard data may not be fully available. Therefore, this guide synthesizes information from its core chemical functionalities—a primary aminocyclohexane and a methyl ester—to establish a robust safety framework. The protocols herein are designed for research scientists and drug development professionals to ensure personal safety, experimental integrity, and environmental compliance.
Hazard Assessment: A Proactive Approach to Safety
Understanding the potential hazards of this compound is paramount. The molecule's structure suggests a combination of hazards associated with its constituent functional groups.
-
Aminocyclohexane Moiety: Primary amines, particularly on an aliphatic scaffold like cyclohexylamine, are often corrosive and basic. They can cause severe skin burns and eye damage.[1][2] Inhalation may lead to respiratory tract irritation with symptoms like coughing and a burning sensation.[1] The hydrochloride salt of the closely related methyl 4-aminocyclohexane-1-carboxylate is classified as causing serious eye damage.[3] It is prudent to assume the free base form is also a significant eye and skin irritant.
-
Methyl Ester Moiety: Simple methyl esters can be flammable.[4][5] While the flash point for this specific molecule is listed at 106.2°C, appropriate precautions against ignition sources should still be taken.[6]
-
General Handling: As with any research chemical where toxicological properties are not fully investigated, it should be handled with care to minimize direct contact and aerosol generation.[7][8]
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is required to create a reliable barrier against exposure. The following equipment is mandatory for all personnel handling this compound.
| Body Area | Required PPE | Rationale and Standard |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Amines can be corrosive and cause severe eye damage.[1][3] A face shield worn over goggles provides maximum protection from splashes during transfers or in the event of a spill. Standard safety glasses are insufficient. |
| Hands | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact. Amines can be absorbed through the skin or cause burns.[2][8] Gloves must be inspected for integrity before each use and changed immediately if contaminated.[9] |
| Body | Chemical-Resistant Laboratory Coat | A fully fastened lab coat protects against accidental spills and contamination of personal clothing.[10] |
| Respiratory | Chemical Fume Hood | All handling of the compound must be performed within a certified chemical fume hood to minimize the inhalation of potential vapors or aerosols.[7][11] This is the primary engineering control to protect respiratory safety. |
| Feet | Closed-Toe Shoes | Protects feet from spills and falling objects.[9] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for ensuring safety and procedural consistency.
Phase 1: Pre-Handling & Preparation
-
Review Safety Data: Before beginning work, thoroughly review this guide and any available Safety Data Sheet (SDS).[7]
-
Prepare Workspace: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[10]
-
Assemble Materials: Have all necessary equipment, including a designated waste container, within the fume hood to minimize movement in and out of the controlled space.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[12] Ensure a chemical spill kit is readily available.[7]
Phase 2: Active Handling
-
Don PPE: Put on all required PPE as outlined in the table above before entering the laboratory space where the chemical is handled.
-
Conduct Operations in Fume Hood: Perform all transfers, weighing, and manipulations of the compound exclusively within the fume hood.[11]
-
Minimize Contamination: Use clean spatulas and glassware to avoid cross-contamination.[13] When transferring the material, do so carefully to prevent generating aerosols or dust.
-
Maintain Situational Awareness: Avoid working alone. Ensure another trained individual is aware of the work being performed.
Phase 3: Post-Handling & Decontamination
-
Secure Compound: Tightly seal the primary container and store it according to institutional guidelines.[7]
-
Decontaminate Workspace: Wipe down the surfaces of the fume hood and any equipment used with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination. Dispose of contaminated gloves and other disposable items in the designated hazardous waste container.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[11]
Integrated Safety and Disposal Workflow
The following diagram illustrates the complete lifecycle for safely handling this compound, from initial preparation to final waste disposal.
Caption: Workflow for handling this compound.
Spill and Waste Disposal Plan
Emergency Spill Protocol
-
Alert Personnel: Immediately notify others in the vicinity.
-
Evacuate (If Necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's emergency response team.
-
Contain the Spill: If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., sand, vermiculite) to contain the liquid. Do not use combustible materials.
-
Clean and Decontaminate: Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.
-
Report: Report the incident to your Environmental Health and Safety (EHS) department.
Chemical Waste Disposal
Improper disposal of amine-containing compounds can be harmful to the environment, particularly aquatic life.[14] Never dispose of this chemical down the drain.[15]
-
Waste Segregation: Classify all materials contaminated with this compound as hazardous chemical waste.[15]
-
Liquid Waste: Unused solutions or reaction mixtures.
-
Solid Waste: Contaminated gloves, pipette tips, absorbent pads, and empty containers.
-
-
Containerization:
-
Storage and Disposal:
References
- Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025, October 17). Google Cloud.
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment. Google Cloud.
- Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
- Amine Disposal For Businesses. Collect and Recycle.
- Proper Disposal of AF 430 Amine: A Guide for Labor
- trans-4-(Aminomethyl)
- Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride.
- Personal protective equipment for handling t-butyl ester-PEG4-CH2COOH. Benchchem.
- SAFETY DATA SHEET - Methyl cyclohexanecarboxylate. (2011, February 10). Fisher Scientific.
- Material Safety Data Sheet - Methyl cyclohexanecarboxyl
- METHYL 4-(AMINOMETHYL)CYCLOHEXANECARBOXYLATE - Safety Data Sheet. (2025, August 9). Chemicalbook.
- SAFETY DATA SHEET - trans-4-Aminomethyl-1-cyclohexanecarboxylic Acid. FUJIFILM Wako Chemicals.
- Safety Data Sheet Cyclohexylamine. (2021, June 19). SILVER FERN CHEMICAL, INC..
- ICSC 0245 - CYCLOHEXYLAMINE. Inchem.org.
- CYCLOHEXYLAMINE. (2022, June 2).
- SAFETY DATA SHEET - 1,4-Bis(aminomethyl)cyclohexane. Pfaltz & Bauer.
- Cyclohexylamine.
Sources
- 1. ICSC 0245 - CYCLOHEXYLAMINE [inchem.org]
- 2. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. METHYL 4-(AMINOMETHYL)CYCLOHEXANECARBOXYLATE - Safety Data Sheet [chemicalbook.com]
- 7. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. globalresearchchem.com [globalresearchchem.com]
- 14. collectandrecycle.com [collectandrecycle.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
